2-(3-Trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKOWZGGKOHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382233 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408367-99-7 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-(3-trifluoromethylphenyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Biaryl Scaffolds
The 2-(3-trifluoromethylphenyl)benzoic acid motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged biaryl carboxylic acid structure, its strategic importance lies in the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—a powerful modulator of lipophilicity, metabolic stability, and binding affinity. This guide moves beyond a simple recitation of procedures; it is designed to provide a deep, mechanistic understanding of the primary synthetic pathways, empowering researchers to not only replicate but also innovate. We will explore the causality behind experimental choices, troubleshoot potential pitfalls, and ground our discussion in authoritative, field-proven methodologies.
Chapter 1: Strategic Disconnection and Overview of Primary Pathways
The synthesis of a non-symmetrical biaryl compound like this compound hinges on the strategic formation of the central carbon-carbon (C-C) bond connecting the two phenyl rings. The primary retrosynthetic disconnections lead us to three major transition-metal-catalyzed cross-coupling strategies:
-
The Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between an organoboron species and an organohalide. This is often the workhorse method due to its high functional group tolerance, mild conditions, and the commercial availability of a vast array of building blocks.
-
The Ullmann Coupling: A classical copper-mediated reaction of two aryl halides. While historically requiring harsh conditions, modern ligand-accelerated protocols have significantly enhanced its scope and practicality.
-
Grignard Reagent Cross-Coupling: The coupling of an organomagnesium halide (Grignard reagent) with an organohalide, typically catalyzed by nickel or palladium.
This guide will dissect each pathway, providing both the theoretical underpinnings and practical execution details necessary for laboratory success.
Logical Synthesis Workflow
Below is a generalized workflow that applies to the primary cross-coupling strategies discussed. The key divergence lies in the specific catalytic cycle employed for the C-C bond formation.
Caption: Generalized workflow for biaryl synthesis.
Chapter 2: The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for synthesizing this compound.[1] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2]
Mechanistic Principles
The reaction's success is rooted in a well-understood catalytic cycle involving Pd(0) and Pd(II) species.[3][4] Understanding this mechanism is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) complex. This is often the rate-limiting step.[4]
-
Transmetalation: The organic group from the activated organoboron species (e.g., 3-(trifluoromethyl)phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][5]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design & Causality
A typical Suzuki coupling requires careful selection of several components. The choice of reactants is flexible; one can couple 2-halobenzoic acid (or its ester) with (3-trifluoromethylphenyl)boronic acid, or 3-trifluoromethylphenyl halide with 2-carboxyphenylboronic acid. The former is often more practical due to the commercial availability and stability of the reactants.
| Component | Example | Role & Rationale |
| Aryl Halide | Methyl 2-bromobenzoate | The electrophilic partner. Reactivity order: I > Br > OTf >> Cl.[6] Bromides offer a good balance of reactivity and cost. An ester is used to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the reaction. |
| Boronic Acid | 3-(Trifluoromethyl)phenylboronic acid | The nucleophilic partner. Generally stable, crystalline solids. The CF₃ group is an electron-withdrawing group, which can influence reactivity.[7] |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | The heart of the reaction. Pd(PPh₃)₄ is a pre-formed Pd(0) source. Using a Pd(II) source like Pd(OAc)₂ requires a phosphine ligand (e.g., SPhos, XPhos) which stabilizes the catalyst and facilitates the cycle steps.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[2] The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often used for less reactive substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A biphasic or aqueous organic solvent system is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2] |
Step-by-Step Experimental Protocol: Suzuki Coupling
This protocol is a representative synthesis of methyl 2-(3-trifluoromethylphenyl)benzoate, the ester precursor to the final product.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl 2-bromobenzoate (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition & Degassing: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[2]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification (Ester): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 2-(3-trifluoromethylphenyl)benzoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (NaOH, ~2-3 equiv) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Final Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with cold 1M HCl until the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Chapter 3: The Ullmann Coupling Pathway
The Ullmann reaction is the copper-catalyzed coupling of two aryl halides to form a biaryl.[8] While the classic conditions are harsh (high temperatures, stoichiometric copper), modern protocols using ligands have made it a viable alternative to palladium-catalyzed methods.[9][10]
Mechanistic Considerations
The mechanism of the Ullmann reaction is more debated than the Suzuki coupling. It is generally accepted that Cu(I) is the active catalytic species.[11] A plausible pathway involves:
-
Oxidative Addition: An aryl halide undergoes oxidative addition to a Cu(I) species, potentially forming a Cu(III) intermediate.
-
Metathesis/Second Addition: This Cu(III) complex reacts with a second molecule of aryl halide.
-
Reductive Elimination: The two aryl groups are eliminated to form the biaryl product, regenerating a Cu(I) species.
Alternative mechanisms involving organocuprate intermediates or radical pathways have also been proposed.[11][12] The high temperatures traditionally required are necessary to drive the reaction, which often has a high activation energy.[13][14]
Caption: A plausible catalytic cycle for the Ullmann C-C coupling.
Step-by-Step Experimental Protocol: Ullmann Coupling
This protocol describes the coupling of methyl 2-iodobenzoate with 1-bromo-3-(trifluoromethyl)benzene.
-
Reactor Setup: In an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.2 equiv), a ligand such as 1,10-phenanthroline (0.4 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Reactant Addition: Add methyl 2-iodobenzoate (1.0 equiv) and 1-bromo-3-(trifluoromethyl)benzene (1.2 equiv).
-
Solvent & Reaction: Add a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Seal the tube and heat the mixture to a high temperature (e.g., 120-160 °C) for 24-48 hours.
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester via column chromatography.
-
Hydrolysis: Perform the final ester hydrolysis as described in the Suzuki protocol (Section 2.3, steps 7-8) to obtain the target acid.
Chapter 4: Alternative Pathways and Considerations
Grignard Reagent Cross-Coupling
A Grignard-based synthesis offers another route. For instance, 2-bromomagnesiobenzoate could be coupled with 1-halo-3-(trifluoromethyl)benzene. However, the preparation and use of Grignard reagents require strictly anhydrous conditions, as they are highly sensitive to moisture. The functional group compatibility is also lower compared to the Suzuki coupling. Safety is a key concern, as the formation of the Grignard reagent can be highly exothermic.[15]
Purification of the Final Product
Regardless of the synthetic pathway, the final purification of this compound is crucial.
-
Recrystallization: This is the most common method for purifying the final solid acid. A suitable solvent system (e.g., ethanol/water, toluene, or heptane) should be identified to provide high recovery of pure crystals.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product. This is a powerful technique for removing non-acidic byproducts.
Conclusion
The synthesis of this compound is most reliably achieved via the Suzuki-Miyaura cross-coupling reaction due to its mild conditions, high functional group tolerance, and predictable reactivity. The modern Ullmann coupling provides a viable, palladium-free alternative, which can be advantageous in specific contexts, though it may require more rigorous optimization of ligands and reaction conditions. The choice of pathway will ultimately depend on factors such as substrate availability, cost, scale, and the specific equipment and expertise available in the laboratory. This guide provides the foundational knowledge for scientists to make informed decisions and execute these complex syntheses with confidence and precision.
References
-
Ullmann condensation - Grokipedia . Grokipedia. [14]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link][3]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link][2]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link][5]
-
The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link][4]
-
The mechanism of the modified Ullmann reaction . Dalton Transactions (RSC Publishing). [Link][11]
-
organic synthesis: benzoic acid via a grignard reaction . University of Calgary. [Link]
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect . ResearchGate. [Link][15]
-
Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link][9]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) . ResearchGate. [Link][10]
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- 16. synarchive.com [synarchive.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Flufenamic Acid
An Important Note on Chemical Nomenclature: The topic specified, "2-(3-trifluoromethylphenyl)benzoic acid," corresponds to the chemical structure 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 408367-99-7) .[1] While this compound is commercially available as a chemical building block, there is a significant lack of detailed, publicly available scientific literature regarding its specific physicochemical properties, analytical protocols, and applications.[2] Generating an in-depth technical guide that meets the required standards of scientific integrity and experimental detail is therefore not feasible for this specific biphenyl derivative.
However, the structurally and nominally related compound, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid , commonly known as Flufenamic Acid (CAS Number: 530-78-9) , is extensively studied and well-documented.[3] It contains the core structural motifs of the original query—a benzoic acid ring and a 3-(trifluoromethyl)phenyl group—linked by an amino bridge. This guide will provide a comprehensive analysis of Flufenamic Acid, offering the depth and technical rigor requested for a scientific audience.
Introduction to Flufenamic Acid
Flufenamic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[3] First introduced in the 1960s, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[3] Beyond its anti-inflammatory role, recent research has unveiled its function as a potent modulator of various ion channels, opening new avenues for investigation in cellular physiology and pharmacology. This guide provides a detailed examination of its core physicochemical properties, analytical methodologies, and functional applications, grounded in established scientific data.
Chemical Identity and Physicochemical Properties
The unique physicochemical characteristics of Flufenamic Acid, particularly the presence of the electron-withdrawing trifluoromethyl group, are central to its chemical behavior and biological activity.
Table 1: Core Physicochemical Properties of Flufenamic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid | [3] |
| Synonyms | N-(α,α,α-Trifluoro-m-tolyl)anthranilic acid, Flufenamic Acid | [3] |
| CAS Number | 530-78-9 | [3] |
| Molecular Formula | C₁₄H₁₀F₃NO₂ | [3] |
| Molecular Weight | 281.23 g/mol | [3] |
| Appearance | White to light yellow or greenish crystalline powder | [3] |
| Melting Point | 133.0 to 137.0 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
Analytical Methodologies and Characterization
Accurate characterization of Flufenamic Acid is critical for quality control, formulation development, and research applications. A multi-faceted approach combining chromatography and spectroscopy is standard practice.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the definitive method for assessing the purity of Flufenamic Acid and quantifying its concentration in various matrices. The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Expertise in Method Design: The choice of a C18 (octadecylsilyl) column is deliberate; its nonpolar nature provides strong hydrophobic interactions with the aromatic rings of Flufenamic Acid, ensuring good retention and resolution. The mobile phase, typically a mixture of acetonitrile and acidified water, allows for fine-tuning of the elution strength. The acid (e.g., trifluoroacetic or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and reproducible retention times.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., in a 70:30 v/v ratio). The exact ratio may be optimized for specific systems.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 285 nm and 315 nm, corresponding to absorbance maxima.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Flufenamic Acid standard or sample in methanol or the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. Purity levels for research-grade material are typically specified as ≥98.0%.[3]
Caption: High-level workflow for the HPLC analysis of Flufenamic Acid.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint. Key signals include a broad singlet for the carboxylic acid proton (typically >10 ppm), a signal for the N-H proton, and a complex series of multiplets in the aromatic region (7-8.5 ppm) corresponding to the protons on the two distinct phenyl rings.
-
¹⁹F NMR: The presence of the -CF₃ group gives rise to a sharp singlet in the fluorine NMR spectrum, providing unambiguous confirmation of its presence.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of Flufenamic Acid is characterized by a very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹, a sharp C=O stretch at ~1680-1710 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and strong C-F stretching bands in the 1100-1350 cm⁻¹ region.
Mechanism of Action: Prostaglandin Synthesis Inhibition
As a classical NSAID, Flufenamic Acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, Flufenamic Acid prevents the synthesis of these pro-inflammatory signaling molecules.
Caption: Inhibition of the prostaglandin pathway by Flufenamic Acid.
Safety and Handling
Flufenamic Acid is a potent pharmaceutical compound that requires careful handling.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Measures:
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
Conclusion
Flufenamic Acid is a well-characterized anthranilic acid derivative with significant applications in medicine and biomedical research. Its physicochemical properties are dictated by its unique structure, combining a carboxylic acid with a trifluoromethyl-substituted aniline moiety. The analytical methods outlined here provide a robust framework for its quality control and study, while an understanding of its mechanism of action continues to drive research into its therapeutic potential beyond inflammation.
References
-
Chemical Suppliers. 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | CAS 408367-99-7. Available at: [Link]
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Foreword: Navigating the Landscape of a Niche Chemical Entity
An In-depth Technical Guide to 2-(3-Trifluoromethylphenyl)benzoic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The compound this compound represents a specific isomer within the broader class of trifluoromethyl-substituted biphenyl carboxylic acids. While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily found in major chemical databases, this guide provides a comprehensive overview of its synthesis, expected properties, and potential applications based on established principles of medicinal chemistry and the known characteristics of its structural analogs. The strategic placement of the trifluoromethyl group on the phenyl ring makes this class of compounds particularly interesting for drug discovery and development.
This document serves as a technical primer for researchers and scientists, offering insights into the strategic importance of this molecular scaffold. We will delve into the synthetic pathways, the influence of the trifluoromethyl moiety on physicochemical and pharmacological properties, and the analytical techniques required for characterization.
The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often regarded as a "super-methyl" group due to its unique electronic and steric properties.[1] Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2]
Key advantages of introducing a -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[3][4]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.[3][4]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[1]
-
Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to more potent and selective binding to target proteins.[2]
These properties make trifluoromethyl-substituted compounds, such as this compound, highly valuable building blocks in the synthesis of novel therapeutic agents.[5][6]
Synthesis of this compound
The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be envisioned through the coupling of 2-bromobenzoic acid and (3-trifluoromethylphenyl)boronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (3-trifluoromethylphenyl)boronic acid (1.1 eq) and potassium carbonate (2.0 eq).[7]
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Physicochemical Properties and Analytical Characterization
The expected physicochemical properties of this compound are summarized in the table below, based on the known properties of its isomers and related compounds.
| Property | Expected Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C14H9F3O2 | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~282.22 g/mol | Influences diffusion, solubility, and absorption. |
| Appearance | White to off-white solid | Important for formulation and quality control. |
| Melting Point | Expected to be in the range of 100-150°C | A key indicator of purity. |
| pKa | Expected to be lower than benzoic acid (pKa ~4.2) | The electron-withdrawing -CF3 group increases acidity, affecting ionization at physiological pH. |
| LogP (Lipophilicity) | Expected to be higher than the non-fluorinated analog | Crucial for membrane permeability and bioavailability.[2] |
Analytical Techniques for Structural Elucidation and Quality Control
A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, with coupling patterns revealing their relative positions. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the biphenyl linkage and the trifluoromethyl group.
-
¹⁹F NMR: Will show a singlet for the -CF3 group, providing a clear signature for the fluorinated moiety.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound and can provide fragmentation patterns for further structural confirmation.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[10]
Potential Applications in Drug Discovery
Substituted biphenyl carboxylic acids are prevalent structural motifs in a wide range of pharmacologically active compounds.[11] The unique properties conferred by the trifluoromethyl group suggest that this compound and its derivatives could be valuable in several therapeutic areas:
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a biphenyl scaffold. The related compound, Flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, CAS 530-78-9), is a known NSAID.
-
Oncology: The biphenyl structure is a key component of many targeted cancer therapies. A library of biphenyl carboxylic acids has been synthesized and screened for anticancer activity against breast cancer cell lines.[7]
-
Neurodegenerative Diseases: The enhanced lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system.[3]
-
Antitubercular Agents: Halogenated benzoic acid derivatives have been used as precursors for the synthesis of antitubercular compounds.[12][13]
Conclusion
While this compound may be a niche chemical, its structural features, particularly the trifluoromethyl-substituted biphenyl carboxylic acid motif, place it at the intersection of several important areas of medicinal chemistry. This guide has outlined a robust synthetic strategy, predicted its key physicochemical properties, and highlighted its potential in drug discovery. As the demand for novel and more effective therapeutics continues to grow, such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylphenyl benzoic acid moiety represents a cornerstone scaffold in modern medicinal chemistry. Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, a classic bioisostere for non-polar groups.[1] The strong electron-withdrawing nature, high lipophilicity, and metabolic stability of the CF₃ group often lead to enhanced biological activity, improved pharmacokinetic profiles, and better target binding affinity.[2][3] When incorporated into the versatile benzoic acid framework—a common feature in numerous biologically active compounds known for its ability to interact with enzyme and receptor active sites—the resulting derivatives exhibit a remarkable breadth of pharmacological activities.[4][5]
This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylphenyl benzoic acid derivatives, moving beyond a simple recitation of findings to delve into the mechanistic underpinnings and structure-activity relationships (SAR) that govern their function. We will examine their roles as potent antimicrobial, anti-inflammatory, and anticancer agents, supported by field-proven experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.
Part 1: Potent Antibacterial Activity Against Gram-Positive Pathogens
A significant body of research has highlighted a particular class of trifluoromethylphenyl benzoic acid derivatives—those incorporating a pyrazole ring—as highly effective antibacterial agents. These compounds demonstrate pronounced activity against a panel of clinically relevant Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
Mechanism of Action: A Multi-Target Approach
Intriguingly, the mode of action for many of these derivatives does not appear to be a single, specific target. Macromolecular synthesis inhibition studies suggest a broad range of inhibitory effects, pointing towards targets that exert a global influence on bacterial cell function.[6][7] This multi-target profile is advantageous, as it may lower the propensity for bacteria to develop resistance through single-point mutations.[6] Indeed, multi-step resistance assays have shown a very low tendency for S. aureus and Enterococcus faecalis to develop resistance to lead compounds from this class.[6][7] Furthermore, these derivatives have proven effective against bacteria in both planktonic (free-floating) and biofilm contexts, demonstrating an ability to inhibit biofilm formation and eradicate pre-formed biofilms.[1][8]
Quantitative Analysis of Antibacterial Potency
The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The data below summarizes the potent activity of selected derivatives against various Gram-positive strains.
| Compound ID | Derivative Type | Target Strain | MIC (µg/mL) | Reference |
| Compound 59 | Fluoro-trifluoromethyl substituted aniline | S. aureus ATCC 25923 | <0.78 | [6][7] |
| Compound 74 | Trisubstituted aniline | S. aureus ATCC 25923 | 0.78 | [6][7] |
| Compound 8 | Bis(trifluoromethyl)aniline | S. aureus ATCC 700699 | 0.78 | [9] |
| Compound 18 | Dichloro substituted aniline | S. aureus ATCC 33591 | <3.12 | [1] |
| Compound 4 | Phenoxy-substituted aniline | S. aureus ATCC 33591 | 1.0 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., S. aureus ATCC 25923).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL. Ensure the concentration of DMSO does not exceed a level that affects bacterial growth (typically ≤1%).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the discovery and initial validation of novel antimicrobial agents from this chemical class.
Caption: A streamlined workflow for identifying and characterizing novel antimicrobial trifluoromethylphenyl benzoic acid derivatives.
Part 2: Anti-inflammatory Activity via Dual COX-2 Inhibition
Trifluoromethylphenyl benzoic acid derivatives, particularly analogs of salicylic acid and fenamic acid, have demonstrated significant anti-inflammatory properties.[10][11] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[12][13]
Mechanism of Action: A Dual-Pronged Attack on Inflammation
Certain derivatives, such as 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit a sophisticated dual mechanism of action.[10]
-
Direct Enzyme Inhibition: Like traditional non-steroidal anti-inflammatory drugs (NSAIDs), they directly bind to and inhibit the activity of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin E2 (PGE₂).[10]
-
Suppression of Enzyme Expression: Uniquely, these compounds also inhibit the de novo expression of the COX-2 protein itself. This is achieved by blocking the activation of the nuclear factor-kappaB (NF-κB) transcription factor, a master regulator of inflammatory gene expression.[10][14] By preventing NF-κB from translocating to the nucleus, they halt the transcription of the COX-2 gene, thus preventing the synthesis of new enzyme molecules. This dual action provides a more sustained anti-inflammatory effect.[10]
Signaling Pathway Inhibition
The diagram below illustrates the inflammatory cascade and highlights the two key points of intervention by these trifluoromethylphenyl benzoic acid derivatives.
Caption: Dual inhibitory mechanism on the NF-κB and COX-2 inflammatory pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to measure the direct inhibitory effect of a compound on COX-2 enzyme activity.
Materials:
-
Purified human or ovine COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂).
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions. Dilute the COX-2 enzyme and arachidonic acid to the desired working concentrations in the assay buffer.
-
Compound Incubation: In a microplate, add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Enzyme Addition: Add 170 µL of the assay buffer containing the COX-2 enzyme and heme cofactor to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as a strong acid (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit. The absorbance is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Part 3: Anticancer and Antiproliferative Activity
The unique electronic properties and metabolic stability conferred by the trifluoromethyl group have made trifluoromethylphenyl benzoic acid derivatives attractive candidates for anticancer drug development.[3][5] Various scaffolds incorporating this moiety have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.
Diverse Scaffolds and Cellular Targets
Unlike the more defined pyrazole-based antimicrobials, the anticancer activity is observed across a wider array of chemical structures.
-
Thiazolo[4,5-d]pyrimidines: Derivatives with a trifluoromethyl group at the 5-position of this scaffold have been synthesized and shown to be active, with 7-chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione proving to be the most active in an NCI-60 screen.[3]
-
Flavonoids: B-ring trifluoromethylated flavonoids have been tested against human gastric adenocarcinoma cells (SGC-7901), with some derivatives showing strong activity.[16]
-
Pyrazole Derivatives: Certain pyrazole-based compounds have also been evaluated for their cytotoxic effects against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines.[17]
While the precise mechanisms are often under investigation, potential targets include topoisomerases, DNA alkylation, and inhibition of tubulin polymerization, which are common mechanisms for cytotoxic agents.[18]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative potency is measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of a cell population by 50%.
| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 3b | NCI-60 Panel | Varies (Most Active) | [3] |
| Flavonoid | 5c | SGC-7901 (Gastric) | < 10 (Strongest) | [16] |
| Pyrazole | 4b | A549 (Lung) | 3.94 | [19] |
| Pyrazole | 4c | NCI-H1437 (Lung) | 3.51 | [19] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18]
Materials:
-
Human cancer cell lines (e.g., MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.[18]
Part 4: Structure-Activity Relationship (SAR) and Rational Design
Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds.[4][20] For trifluoromethylphenyl benzoic acid derivatives, several key SAR trends have emerged.
-
Role of the Trifluoromethyl Group: The CF₃ group is a critical determinant of activity. Its position on the phenyl ring influences potency. In many antibacterial pyrazole series, a CF₃ group at the 4-position of the N-phenyl ring is favorable.[1] Its lipophilicity can enhance cell membrane penetration, while its electron-withdrawing nature modulates the electronics of the entire molecule.[3][4]
-
Substitution on the Aniline Moiety (in Pyrazoles): In the potent antibacterial pyrazole series, substitutions on the aniline ring dramatically affect activity.
-
Halogens: Fluoro, chloro, and bromo substitutions often lead to potent compounds. For instance, a fluoro-trifluoromethyl substituted aniline resulted in one of the most potent compounds in one series.[6][7] Dichloro substitution also yielded highly active molecules.[1]
-
Lipophilicity: Lipophilic substituents, such as alkyl or phenoxy groups, on the aniline moiety can significantly improve antibacterial activity compared to unsubstituted aniline.[8]
-
Polar Groups: The addition of polar protic groups, such as carboxylic acid or hydroxyl groups, often eliminates or drastically reduces antimicrobial activity, suggesting that a certain level of lipophilicity is required.[1][6]
-
-
Flexibility of the Linker: In retinoid agonists based on a diphenylamine scaffold, the flexibility of the substituent containing the benzoic acid moiety is critical. Cinnamic acid derivatives (more rigid) acted as agonists, while phenylpropionic acid derivatives (more flexible) acted as synergists.[21]
Key SAR Insights Diagram
Caption: Key structure-activity relationship trends observed for trifluoromethylphenyl benzoic acid derivatives.
Conclusion and Future Perspectives
Trifluoromethylphenyl benzoic acid derivatives have unequivocally established themselves as a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy as potent antibacterial agents against resistant Gram-positive pathogens, dual-action anti-inflammatory drugs, and broad-spectrum antiproliferative compounds underscores their therapeutic potential.
The causality behind their activity is rooted in the strategic incorporation of the trifluoromethyl group, which modulates the lipophilic and electronic properties of the parent molecule, enhancing its interaction with biological targets and improving its drug-like properties. The self-validating nature of the described protocols—from standardized MIC and MTT assays to specific enzyme inhibition studies—provides a robust framework for the continued exploration and validation of new chemical entities within this class.
Future research should focus on several key areas:
-
Mechanism Deconvolution: For anticancer and antibacterial derivatives, further studies are needed to precisely identify the molecular targets and pathways responsible for their activity.
-
Lead Optimization: The rich SAR data available should be leveraged to rationally design next-generation analogs with improved potency, selectivity, and reduced off-target toxicity.
-
In Vivo Validation: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models of infection, inflammation, and cancer to validate their efficacy and safety in a physiological context.
By building upon the authoritative grounding presented in this guide, the scientific community is well-positioned to translate the immense potential of trifluoromethylphenyl benzoic acid derivatives into novel and effective therapies for a range of human diseases.
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An In-depth Technical Guide to the Structural Analysis and Conformation of 2-(3-trifluoromethylphenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive exploration of the structural and conformational landscape of 2-(3-trifluoromethylphenyl)benzoic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of experimental and computational methodologies for elucidating the three-dimensional architecture of this substituted biphenyl carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity. The guide is structured to provide not just a methodology, but a deep understanding of the principles governing the conformation of this and similar molecular entities.
Introduction: The Significance of Molecular Conformation
The biological activity of a small molecule is inextricably linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. This compound, also known as Flufenamic Acid when the phenyl rings are linked by an amino group, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its role as an ion channel modulator. Its structure, characterized by two phenyl rings linked by a single bond, allows for rotational freedom, leading to a dynamic conformational equilibrium.
The presence of bulky and electron-withdrawing substituents, namely the carboxylic acid and trifluoromethyl groups, imposes significant steric and electronic constraints that govern the preferred dihedral angle between the phenyl rings. Understanding these conformational preferences is paramount for designing novel analogs with improved therapeutic profiles. This guide will provide the foundational knowledge and practical methodologies to dissect the conformational intricacies of this compound.
Experimental Determination of Solid-State Conformation: X-ray Crystallography
X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and crucial torsional angles that define the molecular conformation.
Causality of Experimental Choice
For a molecule like this compound, which can exist in different crystalline forms (polymorphs), single-crystal X-ray diffraction is indispensable. Each polymorph can exhibit a unique conformation and packing arrangement, which can significantly impact physical properties such as solubility and bioavailability. A published study on a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid highlights the differences in the geometrical disposition of the two phenyl rings between polymorphs.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for determining the crystal structure of this compound.
Step 1: Crystallization
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Procedure:
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., acetonitrile and dimethyl sulfoxide) at an elevated temperature to achieve saturation.[2]
-
Allow the solution to cool slowly and undisturbed. Slow evaporation is also a viable method.
-
Monitor for the formation of well-defined, transparent crystals.
-
Step 2: Data Collection
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions and refine the structural model.
-
Procedure:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis.
-
Build an initial molecular model and refine it against the experimental data using least-squares methods.
-
Data Presentation: Key Structural Parameters
The crystallographic data provides a wealth of quantitative information that can be summarized for comparative analysis.
| Parameter | Value (Polymorph 1)[1] | Value (Polymorph 2)[1] |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 12.523 | - |
| b (Å) | 7.868 | - |
| c (Å) | 12.874 | - |
| β (°) | 95.2 | - |
| Dihedral Angle (Phenyl Rings) | 52.8° | 43.0° |
| C(2)-C(1)-N(1)-C(8) Dihedral Angle | ~180° | -145.5° |
Note: Data for Polymorph 2 is from a previous study cited within the reference.
The significant difference in the dihedral angles between the two polymorphs underscores the conformational flexibility of the molecule and the influence of crystal packing forces.[1]
Conformational Analysis in Solution: NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.
Causality of Experimental Choice
In solution, molecules like this compound exist as an ensemble of rapidly interconverting conformers. NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which are distance-dependent. This information can be used to infer the predominant conformation in solution. For substituted biphenyls, the rotation around the aryl-aryl bond can be restricted, leading to atropisomers, which can sometimes be observed by dynamic NMR.[4]
Experimental Protocol: 2D NOESY
Step 1: Sample Preparation
-
Objective: To prepare a high-quality NMR sample.
-
Procedure:
-
Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a high-precision NMR tube.
-
Step 2: Data Acquisition
-
Objective: To acquire a high-resolution 2D NOESY spectrum.
-
Procedure:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Optimize acquisition parameters, including the mixing time, to observe the desired NOE correlations.
-
Step 3: Spectral Analysis
-
Objective: To identify key through-space correlations and deduce the solution-state conformation.
-
Procedure:
-
Process the 2D data to obtain the NOESY spectrum.
-
Identify cross-peaks that indicate spatial proximity between protons on the two phenyl rings. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Computational Conformational Analysis: A Theoretical Approach
Computational chemistry provides a powerful in-silico laboratory for exploring the conformational landscape of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and map the potential energy surface for bond rotation.
Causality of Experimental Choice
Computational modeling complements experimental data by providing a detailed energetic profile of all possible conformations, including transition states that are not directly observable experimentally. This allows for a deeper understanding of the factors governing conformational preference, such as steric hindrance and electronic interactions. For biphenyl systems, DFT calculations have been shown to be in good agreement with experimental results for determining rotational barriers.[4][5]
Workflow: DFT-Based Conformational Analysis
The following workflow outlines the steps for a computational conformational analysis of this compound.
Sources
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An In-depth Technical Guide to 2-(3-trifluoromethylphenyl)benzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid. While specific historical data and direct applications for this molecule are not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers. This document explores plausible synthetic routes, predicted physicochemical properties, and potential applications in medicinal chemistry and materials science, grounding these discussions in the well-understood impact of the trifluoromethyl moiety on molecular properties. Detailed, field-proven protocols for synthesis and characterization are provided to empower researchers in their exploration of this and similar chemical entities.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Biaryl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, offering a rigid scaffold that can be readily functionalized to interact with biological targets or to build complex molecular architectures. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has become a pivotal strategy in drug design and the development of advanced materials. The -CF3 group is a powerful modulator of a molecule's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a compound's bioactivity, membrane permeability, and pharmacokinetic profile.[1][2]
This compound represents an intriguing, yet underexplored, member of this class of compounds. Its structure combines the planarity of the biaryl system with the unique electronic and steric influences of an meta-positioned trifluoromethyl group. This guide aims to bridge the information gap on this specific molecule by providing a robust theoretical and practical framework for its synthesis, characterization, and potential exploitation.
Historical Context and Discovery: An Unwritten Chapter
A thorough review of scientific literature and patent databases does not reveal a specific discovery narrative or a detailed history of the synthesis and application of this compound. Its existence is primarily noted in chemical supplier catalogs and compound databases. However, the development of its structural isomers, such as 2-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, is well-documented in the patent literature, often in the context of synthesizing agrochemicals and pharmaceuticals.[3] For instance, 2-(trifluoromethyl)benzoic acid is a known intermediate in the production of the broad-spectrum fungicide Fluopyram.[3]
The intellectual lineage of this compound can be traced to the broader history of organofluorine chemistry and the development of powerful cross-coupling reactions for the synthesis of biaryl compounds. The pioneering work on reactions like the Ullmann and Suzuki-Miyaura couplings has made molecules like this synthetically accessible, paving the way for their potential investigation.
Synthetic Strategies: A Practical Guide
The synthesis of this compound can be approached through several established methods for carbon-carbon bond formation. The choice of strategy will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most logical approaches involve the coupling of two key aromatic fragments.
Suzuki-Miyaura Cross-Coupling: A Modern Approach
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] For the synthesis of this compound, this would involve the coupling of a boronic acid (or its ester) with an aryl halide.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, v/v).
-
Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and methanol. Add an aqueous solution of sodium hydroxide (2.0 M) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Ullmann Condensation: A Classic Route
The Ullmann reaction is a copper-catalyzed coupling of aryl halides. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a viable method, particularly for large-scale synthesis.[5]
Logical Workflow for Ullmann Condensation:
Caption: Ullmann condensation workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-iodobenzoic acid (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.5 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to 140-150 °C under an inert atmosphere for 24-48 hours.
-
Work-up: Cool the reaction mixture and pour it into a stirred solution of dilute HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₄H₉F₃O₂ | Structural |
| Molecular Weight | 282.22 g/mol | Structural |
| Appearance | White to off-white solid | Analogy with isomers |
| Melting Point | 120-140 °C | Analogy with isomers |
| Boiling Point | > 300 °C | Analogy with isomers |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water | General properties of biaryl carboxylic acids |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the benzoic acid ring will likely appear as multiplets in the range of 7.4-8.2 ppm. The protons on the trifluoromethylphenyl ring will also appear as multiplets in a similar region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the two aromatic rings and the carboxylic acid carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR should show a singlet for the -CF3 group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching bands (around 1100-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications and Future Directions
The unique structural features of this compound suggest its potential utility in several areas of research and development.
Medicinal Chemistry and Drug Discovery
The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance the pharmacological profile of a drug candidate.[2] The biaryl scaffold is present in numerous approved drugs. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Potential areas of investigation include:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The related compound, flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid), is a known NSAID.
-
Antimicrobial Agents: The trifluoromethylphenyl moiety is found in some antimicrobial compounds.[6]
-
Enzyme Inhibitors: The rigid structure and potential for hydrogen bonding and hydrophobic interactions make it a candidate for the design of enzyme inhibitors.
Materials Science
Fluorinated aromatic compounds are of great interest in materials science due to their unique properties.[7][8] this compound could be explored as a monomer or precursor for:
-
High-Performance Polymers: Incorporation into polyesters or polyamides could enhance thermal stability, chemical resistance, and modify optical properties.[7]
-
Liquid Crystals: The rigid, anisotropic structure of the molecule is a desirable feature for liquid crystalline materials.
-
Metal-Organic Frameworks (MOFs): As a linker molecule, it could be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage and catalysis.
Conclusion
This compound stands as a molecule of significant potential, yet it remains largely unexplored. This guide has provided a comprehensive framework based on established chemical principles and data from related compounds to facilitate its investigation. The detailed synthetic protocols offer a practical starting point for its preparation, and the discussion of its potential applications in medicinal chemistry and materials science is intended to inspire future research. As the demand for novel fluorinated compounds continues to grow, a deeper understanding of molecules like this compound will be crucial for advancing these fields.
References
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- 2-(Trifluoromethyl)benzoic acid 98 433-97-6. Sigma-Aldrich.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 221, 113402.
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- 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid.
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Spectroscopic Characterization of 2-(3-Trifluoromethylphenyl)benzoic Acid: An Interpretive Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(3-trifluoromethylphenyl)benzoic acid (C₁₄H₉F₃O₂). While comprehensive, verified experimental datasets for this specific biaryl carboxylic acid are not widely available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to confirm the molecular structure and purity of this compound.
Introduction and Molecular Structure
This compound is a fluorinated biaryl carboxylic acid. Its structure comprises a benzoic acid moiety linked at the 2-position to a 3-(trifluoromethyl)phenyl group. This substitution pattern results in a sterically hindered molecule where the two aromatic rings are twisted relative to each other. Spectroscopic analysis is indispensable for confirming the connectivity, substitution pattern, and purity of the final compound, as subtle isomeric impurities can significantly impact its chemical and biological properties.
The structural features—a carboxylic acid, a trifluoromethyl group, and two distinct, coupled aromatic systems—give rise to a unique and complex spectroscopic fingerprint that we will deconstruct in the following sections.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Methodologies
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure analysis of a pure compound.
-
MS Acquisition: Infuse the sample solution directly or from the LC eluent into the Electrospray Ionization (ESI) source. Acquire data in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.
-
Data Analysis: Extract the mass spectra and identify the molecular ion and any major adducts or fragments. Use the accurate mass measurement to confirm the elemental composition.
Conclusion
The structural confirmation of this compound relies on an integrated spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the specific isomeric structure. IR spectroscopy provides rapid confirmation of the essential carboxylic acid and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry validates the molecular formula with high precision. Together, these techniques provide a self-validating system for the unambiguous characterization of the molecule, ensuring its identity and purity for research and development applications.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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Wiley SpectraBase. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, phenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
solubility and stability of 2-(3-trifluoromethylphenyl)benzoic acid in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Trifluoromethylphenyl)benzoic Acid
Foreword
In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful formulations are built. This compound, a compound of significant interest due to its structural relation to potent anti-inflammatory agents, presents a unique profile of solubility and stability. These two parameters are not merely data points; they are critical determinants of a drug candidate's ultimate bioavailability, manufacturability, and shelf-life.
This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the titular molecule's behavior. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, designed to be robust and self-validating. By elucidating the causality behind experimental choices and potential degradation pathways, this document aims to equip the reader with the field-proven insights necessary to navigate the challenges of formulation development for this and similar chemical entities.
Physicochemical Characterization
This compound, also known as N-(3-trifluoromethylphenyl)anthranilic acid or Flufenamic acid, is an aromatic carboxylic acid. Its structure is characterized by an anthranilic acid core N-substituted with a trifluoromethylphenyl group.
Figure 1: Chemical structure of this compound.
The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly influences the molecule's lipophilicity and the acidity of the carboxylic acid function. This, in turn, dictates its solubility in various media. The aromatic rings and the carboxylic acid are the primary sites for potential chemical instability.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential for developing a viable formulation.
Experimental Methodology: The Shake-Flask Method
The equilibrium solubility is most reliably determined using the shake-flask method, a technique considered the gold standard in the industry.[1] This method ensures that a true equilibrium is established between the solid drug and the solvent.
Protocol:
-
System Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed, inert container. The use of an excess of the solid is paramount to ensure that the solution reaches saturation.
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 72 hours) to reach equilibrium. Consistent agitation ensures maximal interaction between the solid and the solvent.
-
Phase Separation: After equilibration, the suspension is allowed to settle. To ensure a clear supernatant free of undissolved particles, centrifugation or filtration through a chemically inert filter (e.g., PTFE) is employed.
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase. The concentration of the dissolved compound is then determined using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Figure 3: A systematic approach to forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure of this compound and general chemical principles, the following degradation pathways are anticipated:
| Stress Condition | Predicted Stability | Likely Degradation Pathway |
| Acidic Hydrolysis | Likely Stable | The amide-like linkage and the trifluoromethyl group are generally stable to acid hydrolysis under typical forced degradation conditions. |
| Basic Hydrolysis | Susceptible to Degradation | The trifluoromethyl group can undergo slow hydrolysis under strong basic conditions to form a carboxylic acid. The primary carboxylic acid can also participate in reactions. |
| Oxidative Degradation | Potentially Susceptible | The electron-rich aromatic rings could be susceptible to oxidation, potentially forming hydroxylated or other oxygenated derivatives. |
| Thermal Degradation | Likely Stable | The molecule does not possess functional groups that are typically thermally labile. Decarboxylation is possible at very high temperatures. |
| Photodegradation | Potentially Susceptible | Aromatic systems can absorb UV light, leading to photolytic degradation. Studies on similar compounds have shown degradation of the trifluoromethyl group upon photolysis. [2] |
Mechanistic Insights:
The stability of the trifluoromethyl group is a key feature, imparting overall robustness to the molecule. [2]However, it is not entirely inert. The most probable point of failure under stress conditions is hydrolysis of the -CF₃ group under strong alkaline conditions. The aromatic rings also present a target for oxidative and photolytic attack. The carboxylic acid itself is a stable functional group but can influence reactions at adjacent positions.
Summary and Formulation Implications
The physicochemical profile of this compound presents a classic challenge in pharmaceutical formulation: a poorly water-soluble, lipophilic compound.
-
Solubility Enhancement: Given its very low aqueous solubility, oral formulations will likely require significant solubility enhancement strategies. Its pH-dependent solubility suggests that formulating it as a salt or using buffering agents could be beneficial. For liquid formulations, the use of co-solvents or solubilizing agents such as surfactants will be necessary.
-
Stability Considerations: The compound is predicted to be reasonably stable under normal storage conditions. However, its susceptibility to basic hydrolysis and potential photodegradation must be addressed. Formulations should avoid high pH excipients and be packaged in light-resistant materials.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
-
PubChem. (n.d.). Flufenamic Acid. Retrieved from [Link]
Sources
Unlocking the Therapeutic Potential of 2-(3-trifluoromethylphenyl)benzoic Acid: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-trifluoromethylphenyl)benzoic acid, widely known as Flufenamic Acid (FFA), is a non-steroidal anti-inflammatory drug (NSAID) with a complex pharmacological profile that extends beyond its classical mechanism of cyclooxygenase (COX) inhibition. This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of FFA, offering a strategic framework for researchers and drug development professionals. By delving into the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for harnessing the therapeutic potential of this multifaceted molecule. We will explore its well-established role as a non-selective COX inhibitor, its nuanced modulation of a wide array of ion channels, and its more recently discovered interactions with key signaling proteins such as AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and the TEAD-YAP transcriptional complex. This guide is designed to empower scientific inquiry and accelerate the development of novel therapeutics derived from the unique properties of this compound.
Introduction: Beyond a Simple NSAID
Initially synthesized in the 1960s, this compound (Flufenamic Acid) was primarily characterized as an anti-inflammatory, analgesic, and antipyretic agent.[1] Its mechanism of action was attributed to the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, a hallmark of the NSAID class.[1][2] However, decades of research have revealed a far more intricate and compelling story. FFA is now recognized as a promiscuous molecule that interacts with a diverse range of biological targets, presenting both challenges and exciting opportunities for drug repositioning and the development of new chemical entities.
The presence of the trifluoromethylphenyl group is a key structural feature that dictates its broad activity. This electron-withdrawing group influences the molecule's lipophilicity and electronic distribution, allowing it to interact with various binding pockets. Understanding the full spectrum of FFA's molecular targets is crucial for elucidating its therapeutic effects and potential side-effect profile, and for guiding the rational design of next-generation therapeutics. This guide will systematically dissect these targets, providing the scientific rationale and practical methodologies for their investigation.
The Canonical Target: Cyclooxygenase (COX) Enzymes
The primary and most well-understood therapeutic targets of FFA are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] FFA is a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[2]
Mechanism of COX Inhibition
FFA, like other fenamates, is a competitive inhibitor of COX enzymes. It binds to the active site of the enzyme, preventing the binding of arachidonic acid and thereby blocking the production of prostaglandins. The binding is reversible, and the inhibitory potency is a key parameter in determining its anti-inflammatory efficacy.
Quantitative Analysis of COX Inhibition
The inhibitory activity of FFA against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). While specific IC50 values can vary depending on the assay conditions, studies on FFA derivatives provide insight into its potency. For instance, certain sulfonohydrazide derivatives of flufenamic acid have shown IC50 values for COX-1 in the range of 15.3 µM to 25.3 µM and for COX-2 in the range of 5.0 µM to 17.6 µM.[3]
| Target | IC50 (Flufenamic Acid Derivatives) | Reference Compound (Celecoxib) IC50 |
| COX-1 | 15.3 - 25.3 µM | 77.4 µM |
| COX-2 | 5.0 - 17.6 µM | Not specified for direct comparison |
Table 1: Inhibitory concentrations of flufenamic acid derivatives against COX-1 and COX-2.[3]
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
The following protocol outlines a common method for determining the IC50 of a test compound like FFA against COX-1 and COX-2. This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[4][5][6][7]
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric Probe (e.g., OxiRed™ Probe)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compound (Flufenamic Acid) dissolved in DMSO
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test compound and control inhibitors in COX Assay Buffer.
-
Reconstitute COX-1/COX-2 enzyme in sterile water and keep on ice.
-
Prepare the Reaction Mix for each well: 80 µL of a master mix containing COX Assay Buffer, Heme, Fluorometric Probe, and COX Cofactor.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test compound to the sample wells.
-
Add 10 µL of the 10X control inhibitor to the inhibitor control wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells.
-
-
Initiation of Reaction:
-
Prepare the Arachidonic Acid solution by mixing with NaOH and diluting with water.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells using a multichannel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A Broad-Spectrum Ion Channel Modulator
One of the most fascinating aspects of FFA's pharmacology is its ability to modulate a wide variety of ion channels. This activity is largely independent of its COX-inhibitory effects and contributes significantly to its therapeutic and off-target effects. FFA's interactions with ion channels are complex, with the ability to both inhibit and activate different channels, often in a concentration-dependent manner.[1]
Transient Receptor Potential (TRP) Channels
FFA is a well-documented modulator of several members of the TRP channel family. These channels are involved in a vast array of physiological processes, including sensory perception, temperature sensing, and calcium signaling.
-
TRPM Channels: FFA is a known inhibitor of TRPM2 and TRPM4 channels.[1][8] Inhibition of TRPM2, a channel activated by oxidative stress, may contribute to its neuroprotective effects.[9] The IC50 for TRPM4 inhibition is in the low micromolar range (3-6 µM).[8]
-
TRPC Channels: The effect of FFA on TRPC channels is particularly complex. It has been shown to activate TRPC6 channels, while inhibiting TRPC3 and TRPC7.[10][11] However, other studies have reported an inhibitory effect on TRPC6 with an IC50 of 17 µM.[1] This highlights the importance of experimental context in interpreting the effects of FFA.
-
TRPA1 Channels: Interestingly, FFA and other fenamates can directly activate TRPA1 channels, which are involved in nociception.[12]
Other Ion Channels
Beyond TRP channels, FFA also affects:
-
Chloride Channels: It is a known blocker of calcium-activated chloride channels (CaCCs).[10][11]
-
Potassium and Calcium Channels: FFA can also modulate various potassium and L-type calcium channels.[1]
| Ion Channel | Effect of Flufenamic Acid | IC50 / EC50 |
| TRPM2 | Inhibition | 50-1000 µM (complete block) |
| TRPM4 | Inhibition | 3 - 6 µM |
| TRPC6 | Activation / Inhibition | 17 µM (inhibition) |
| TRPC3/7 | Inhibition | Not specified |
| TRPA1 | Activation | Not specified |
| CaCCs | Inhibition | Not specified |
Table 2: Summary of the effects of flufenamic acid on various ion channels.[1][8][10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Analysis
This protocol provides a framework for studying the effects of FFA on TRP channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the TRP channel of interest.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
Flufenamic Acid stock solution in DMSO.
-
Perfusion system for drug application.
Procedure:
-
Cell Preparation:
-
Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
-
Pipette Preparation:
-
Pull glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip.
-
Fill the pipette with filtered intracellular solution.
-
-
Recording Setup:
-
Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Mount the filled pipette in the holder and apply positive pressure.
-
Approach a target cell with the pipette tip.
-
-
Seal Formation and Whole-Cell Configuration:
-
Once the pipette touches the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the extracellular solution containing the desired concentration of Flufenamic Acid and record the changes in current.
-
Perform a washout with the drug-free extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages before, during, and after drug application.
-
Construct dose-response curves to determine the IC50 or EC50 of Flufenamic Acid on the channel.
-
Emerging Therapeutic Targets: Expanding the Horizon
Recent research has unveiled several novel targets of FFA that are implicated in a range of diseases, from cancer to metabolic disorders. These findings open up new avenues for the therapeutic application of FFA and its derivatives.
AMP-Activated Protein Kinase (AMPK)
FFA is a potent activator of AMPK, a key energy sensor and regulator of cellular metabolism.[13] This activation is mediated through a Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway.[13] FFA triggers a rise in intracellular Ca2+, which in turn activates CaMKKβ, leading to the phosphorylation and activation of AMPK.[13]
Significance: AMPK activation has numerous therapeutic implications, including anti-inflammatory effects, regulation of cell growth, and promotion of angiogenesis.[13][14] The activation of AMPK by FFA may underlie some of its beneficial effects beyond COX inhibition.
Caption: FFA-mediated activation of the AMPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
FFA has been shown to suppress the activation of NF-κB, a key transcription factor that orchestrates inflammatory responses.[15] While the exact mechanism is still under investigation, studies on the structurally similar tolfenamic acid suggest that it attenuates the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][15] By preventing IκBα degradation, FFA effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB pathway inhibition by FFA.
TEAD-YAP Transcriptional Complex
A particularly exciting and novel area of FFA research is its interaction with the TEAD-YAP transcriptional complex. The Hippo pathway, which regulates organ size and cell proliferation, culminates in the phosphorylation and inactivation of the transcriptional co-activator YAP. In many cancers, YAP is overactive and drives tumor growth by binding to TEAD transcription factors. FFA has been found to bind to a central pocket in the YAP-binding domain of TEAD, thereby inhibiting TEAD-YAP-dependent transcription and suppressing cancer cell migration and proliferation.[6]
Rationale for Targeting TEAD-YAP: The TEAD-YAP interaction is a critical node in cancer signaling, and its disruption represents a promising therapeutic strategy. The discovery of a small molecule like FFA that can bind to TEAD opens the door for the development of more potent and specific inhibitors.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of FFA have spurred efforts to synthesize and evaluate derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
N-Aryl Ring Substitution: Substitutions on the N-aryl ring that force it to be non-coplanar with the anthranilic acid ring generally increase anti-inflammatory activity.[2]
-
Anthranilic Acid Moiety: The NH-moiety of the anthranilic acid is crucial for activity; its replacement with other groups diminishes efficacy.[2]
-
Acidic Function: The position of the carboxylic acid group is important for activity, though the nature of the acidic function can be varied.[2]
Causality in Derivative Synthesis: The synthesis of derivatives, such as the sulfonohydrazide and acetamide conjugates, is a rational approach to developing multi-target inhibitors.[16] For example, by combining the flufenamate scaffold with moieties known to inhibit 5-lipoxygenase (5-LOX), researchers aim to create dual COX/5-LOX inhibitors with an improved gastrointestinal safety profile.[16] Similarly, modifications are being explored to enhance the interaction with the TRESK potassium channel, a potential target for pain treatment.[17]
Future Perspectives: The future of FFA-related drug discovery lies in the development of derivatives that are highly selective for a single target or are designed as multi-target agents for complex diseases. The promiscuity of the parent molecule, once seen as a liability, is now a treasure trove of information for designing novel therapeutics with tailored polypharmacology.
Conclusion
This compound is a remarkable molecule whose therapeutic potential extends far beyond its original classification as a simple NSAID. Its ability to interact with a wide range of targets, including COX enzymes, a diverse array of ion channels, and key signaling proteins like AMPK, NF-κB, and TEAD, makes it a valuable tool for both basic research and drug discovery. This technical guide has provided a comprehensive overview of these targets, along with the experimental methodologies required for their investigation. By understanding the intricate pharmacology of FFA and applying the principles of rational drug design, the scientific community is well-positioned to unlock new therapeutic strategies for a host of challenging diseases.
References
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- Chi, Y., Li, K., Yan, Q., Koizumi, S., Shi, L., Takahashi, S., Zhu, Y., Matsue, H., Takeda, M., Kitamura, M., & Yao, J. (2011). Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase. The Journal of pharmacology and experimental therapeutics, 339(1), 257–266.
- Jeong, J. B., Lee, S. H., & Lee, J. W. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & therapeutics, 23(1), 39–44.
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- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- Foster, R. R., Essential, S. L., & Howarth, F. C. (2009). Flufenamic acid is a tool for investigating TRPC6-mediated calcium signalling in human conditionally immortalised podocytes and HEK293 cells. Cell calcium, 45(4), 384–392.
- Fleig, A., & Penner, R. (2004). TRPM2: a multifunctional ion channel for calcium signalling. The Journal of physiology, 559(Pt 3), 665–670.
- Hussein, S., El-Sayed, R., & Musa, A. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. BMC chemistry, 19(1), 271.
- Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit.
- Hill, K., Benham, C. D., McNulty, S., & Randall, A. D. (2004). Flufenamic acid is a pH-dependent antagonist of TRPM2 channels. Neuropharmacology, 47(3), 450–460.
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- Gpatindia. (2020). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Wright, P. D., D'Avanzo, N., & Bell, S. C. (2016). Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. Bioorganic & medicinal chemistry letters, 26(20), 4919–4924.
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- Wang, X., Wang, Q., Li, L., Yang, D., & Jin, T. (2015). CaMKKβ-Dependent Activation of AMP-Activated Protein Kinase Is Critical to Suppressive Effects of Hydrogen Sulfide on Neuroinflammation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 35(34), 11977–11988.
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- Jeong, J. B., Lee, S. H., & Lee, J. W. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & therapeutics, 23(1), 39–44.
- Hu, H., Tian, J., Zhu, Y., Wang, C., & Li, J. (2010). Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs. Pflugers Archiv : European journal of physiology, 459(4), 575–588.
- Lebrun, B., & Lebrun, F. (2012). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 74(5), 812–820.
- Li, W., He, P., Huang, Y., He, L., & Liu, X. (2013). Flufenamic acid promotes angiogenesis through AMPK activation. International journal of oncology, 42(6), 1945–1950.
- Duggan, K. C., Hermanson, D. J., & Marnett, L. J. (2011). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 286(48), 41695–41704.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Visco, D., Girard, Y., Prasit, P., & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of pharmacology and experimental therapeutics, 296(2), 558–566.
- Osa, Y., Uno, K., & Nagayama, S. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Ortiz-Gómez, V., Tlapale-Rojas, O., & Soman, L. (2017). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
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Methodological & Application
Application Note: Strategic Synthesis of 2-(3-Trtrifluoromethylphenyl)benzoic Acid Derivatives for Accelerated Drug Discovery
Abstract: The 2-arylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-(3-trifluoromethylphenyl)benzoic acid is a critical building block for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed, experience-driven protocol for the synthesis of this key intermediate via the Suzuki-Miyaura cross-coupling reaction, discusses alternative synthetic routes, and outlines strategies for subsequent derivatization to generate compound libraries for lead optimization.
Strategic Importance of the 2-Arylbenzoic Acid Scaffold
The N-phenyl anthranilic acid motif is the foundational pharmacophore for the "fenamate" class of NSAIDs.[3][4] Mefenamic acid and its analogs are classic examples where two aryl rings are joined, creating a specific three-dimensional structure that is crucial for biological activity.[5][6][7] The synthesis of derivatives, such as this compound, allows researchers to explore structure-activity relationships (SAR) systematically. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical properties, often leading to improved pharmacokinetic profiles.[2][8] The carboxylic acid functionality serves as a versatile handle for creating prodrugs or libraries of amides and esters to fine-tune solubility, targeting, and efficacy.[3][4][5]
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
For constructing the C-C bond between the two aromatic rings, the Suzuki-Miyaura coupling is the preeminent method in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[9][10][11] This palladium-catalyzed reaction joins an organoboron species (nucleophile) with an organohalide (electrophile).[12][13]
Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid derivative. This is often the rate-determining step.[13][15] This forms a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10] A base is crucial here; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[16]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameter Optimization
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters.
| Parameter | Choice & Rationale |
| Aryl Halide | 2-Bromobenzoic Acid or 2-Chlorobenzoic Acid: Bromides are generally more reactive than chlorides. However, modern catalysts with bulky, electron-rich phosphine ligands can effectively activate the more economical aryl chlorides.[16] The choice often balances reactivity with substrate cost. |
| Boronic Acid | 3-(Trifluoromethyl)phenylboronic Acid: This is the direct source of the second aryl ring. Boronic acids are generally stable, but boronate esters (e.g., pinacol esters) can be used to improve stability and prevent side reactions like protodeboronation.[15] |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a Ligand: Tetrakis(triphenylphosphine)palladium(0) is a common choice. Alternatively, a combination of a Pd(II) or Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) with a phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often more effective, especially for less reactive halides.[16] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄: An inorganic base is required to activate the boronic acid.[16] Cesium carbonate is often more effective due to its higher solubility in organic solvents, but potassium carbonate is a more cost-effective option for many substrates. |
| Solvent | Dioxane/Water or Toluene/Water: A mixture of an organic solvent and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9] Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Laboratory Protocol
Disclaimer: This protocol is a representative example. Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions and scale.
Materials and Equipment:
-
2-Bromobenzoic acid
-
3-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-bromobenzoic acid (10.0 g, 49.7 mmol, 1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (10.4 g, 54.7 mmol, 1.1 equiv), and potassium carbonate (20.6 g, 149 mmol, 3.0 equiv).
-
Catalyst Addition: Add Palladium(II) acetate (0.22 g, 0.99 mmol, 2 mol%) and triphenylphosphine (1.04 g, 3.98 mmol, 8 mol%).
-
Solvent Addition: Add 100 mL of 1,4-dioxane and 25 mL of deionized water.
-
Inerting: Equip the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Dilute the mixture with 200 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 100 mL of water.
-
Acidify the aqueous layer with 2M HCl until the pH is ~2. The product will precipitate as a solid.
-
Extract the aqueous layer twice with 100 mL portions of ethyl acetate.
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Characterization and Quality Control
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Aromatic protons in the expected regions (7.0-8.2 ppm), with characteristic splitting patterns. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹⁹F NMR | A singlet around -63 ppm, characteristic of the CF₃ group. |
| LC-MS | A single major peak with the expected mass-to-charge ratio for the [M-H]⁻ ion. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Alternative Synthetic Approaches
While Suzuki coupling is often preferred, other methods exist for forming the biaryl bond.
-
Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of two aryl halides.[17] While historically significant, it typically requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[18][19][20][21] Modern advancements have introduced ligands that allow for milder conditions, but it is generally less versatile than palladium-catalyzed methods.[18]
Caption: Diversification of the core scaffold to generate compound libraries.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organoboron Compounds: Boronic acids can be irritants to the respiratory tract and eyes. [22]Avoid creating dust and handle in a well-ventilated area. [22][23]* Solvents: Dioxane is a suspected carcinogen and flammable. Toluene is flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. [24]
Conclusion
The Suzuki-Miyaura coupling provides a robust and versatile platform for the synthesis of this compound, a key intermediate in modern drug discovery. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently produce this scaffold. Subsequent functionalization of the carboxylic acid group enables the rapid generation of diverse chemical libraries, accelerating the identification and optimization of new therapeutic candidates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Vurro, M., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Available from: [Link]
-
(2025). Role of palladium catalyst in cross-coupling reactions. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
BYJU'S. Suzuki coupling reaction. Available from: [Link]
-
(2025). Palladium-catalyzed cross-coupling: Significance and symbolism. Available from: [Link]
-
PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. Available from: [Link]
-
Bentham Science. Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Available from: [Link]
-
BYJU'S. Ullmann Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Available from: [Link]
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Available from: [Link]
-
ESPI Metals. Boron - Safety Data Sheet. Available from: [Link]
-
(2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Available from: [Link]
-
Research Core Facilities. SAFETY DATA SHEET Boron (pieces). Available from: [Link]
-
KingProlly. (2025). What precautions are needed when handling boron III oxide? Available from: [Link]
-
International Union of Crystallography (IUCr). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Bioactive Conformational Ensemble. Project Summary 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID. Available from: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
(2025). The Role of Trifluoromethylbenzoic Acids in Modern Drug Discovery. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
Sources
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Application Notes & Protocols: Investigating 2-(3-trifluoromethylphenyl)benzoic acid in Anti-Inflammatory Drug Design
Introduction
The global burden of chronic inflammatory diseases necessitates the continued exploration of novel therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1][2] The compound 2-(3-trifluoromethylphenyl)benzoic acid belongs to a chemical class structurally related to the fenamates, a known group of NSAIDs. Its architecture, featuring a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl ring, suggests a strong potential for interaction with key inflammatory targets. The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, often used to enhance metabolic stability and binding affinity.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound as a potential anti-inflammatory agent. We provide a scientifically-grounded, multi-tiered approach, moving from initial target engagement and cell-based mechanistic studies to in vivo validation. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data generation. Our central hypothesis is that this compound exerts its anti-inflammatory effects through a dual mechanism: direct inhibition of COX enzymes and modulation of the NF-κB signaling cascade, a master regulator of inflammatory gene expression.[4][5]
Section 1: Scientific Background & Hypothesized Mechanism of Action
Inflammation is a complex biological response involving the coordinated activation of multiple signaling pathways.[6] Two of the most critical pathways in the inflammatory cascade are the cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
-
The COX Pathway: COX enzymes (with COX-1 being constitutive and COX-2 being inducible during inflammation) catalyze the conversion of arachidonic acid into prostaglandins (PGs).[1] PGs are potent lipid mediators that drive the classic signs of inflammation: pain, swelling, redness, and heat.[5] Most traditional NSAIDs non-selectively inhibit both COX-1 and COX-2.
-
The NF-κB Pathway: NF-κB is a family of transcription factors that are central regulators of the immune and inflammatory response.[7] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the COX-2 enzyme itself.[4][5]
We hypothesize that this compound functions as a dual-action anti-inflammatory agent by inhibiting both of these core pathways, as depicted below.
Caption: Tiered experimental workflow for evaluating the test compound.
Section 3: Detailed Protocols - In Vitro Evaluation
Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. [8]The conversion of arachidonic acid to PGG2 and then PGH2 involves a peroxidase-mediated reaction that can be coupled to a fluorometric probe, allowing for quantification of enzyme activity. [2][8]Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) should be used as controls to validate the assay.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red or similar)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound, positive controls (e.g., Indomethacin, Celecoxib), and vehicle (DMSO)
-
Opaque 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range is 100 µM down to 1 nM.
-
Enzyme Incubation: In each well of the opaque 96-well plate, add COX Assay Buffer, COX Cofactor, and the COX enzyme (use separate plates for COX-1 and COX-2).
-
Inhibitor Addition: Add 2 µL of the diluted test compound, control inhibitor, or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately place the plate in a fluorometric reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence kinetics over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Protocol 3.2: Cell-Based Anti-inflammatory Assay in Macrophages
Principle: This protocol uses a murine macrophage cell line (e.g., RAW 264.7) or a human monocytic cell line (e.g., THP-1, differentiated into macrophages) to model the inflammatory response in vitro. [9][10]Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines. [11] Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (from E. coli)
-
Test compound and vehicle (DMSO)
-
Griess Reagent for NO measurement
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours. It is crucial to ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL. Include wells with cells only (negative control) and cells + LPS (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for subsequent analysis of NO (Step 6) and cytokines (Protocol 3.3).
-
Nitric Oxide (NO) Measurement: Mix a portion of the supernatant with Griess Reagent according to the manufacturer's protocol. Measure the absorbance at ~540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological fluids. [12][13]This protocol uses the supernatant collected from the cell-based assay (Protocol 3.2).
Materials:
-
Supernatant samples from Protocol 3.2
-
Commercially available ELISA kits for mouse/human TNF-α and IL-6 [14][15]* Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Follow the manufacturer's protocol provided with the specific ELISA kit precisely.
-
Briefly, the process involves adding standards and samples to a microplate pre-coated with a capture antibody for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
A standard curve is generated by plotting the absorbance versus the concentration of the recombinant cytokine standards. The concentration of the cytokine in the unknown samples is then interpolated from this curve.
Protocol 3.4: Investigation of NF-κB Pathway Modulation by Western Blot
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To assess NF-κB pathway activation, we will measure the phosphorylation of IκBα (a marker of its impending degradation) and the total amount of IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicate pathway activation. [4] Materials:
-
Cells cultured and treated as in Protocol 3.2 (in larger format, e.g., 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After the desired treatment time (a time-course of 15-60 minutes post-LPS stimulation is recommended), wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensities using densitometry software. A reduction in the phospho-IκBα/total IκBα ratio in the presence of the test compound would indicate inhibition of the NF-κB pathway.
Section 4: Detailed Protocols - In Vivo Validation
Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. [16][17]Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling. [18] Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
-
Animal handling equipment
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 dose levels).
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline (0 hour) measurement. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Section 5: Data Interpretation & Presentation
Quantitative data from the described protocols should be summarized in a clear, structured format for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | Max Tolerated Dose (Cytotoxicity, µM) |
| Test Compound | [Insert Value] | [Insert Value] | [Calculate] | [Insert Value] | [Insert Value] | [Insert Value] |
| Indomethacin | 0.1 | 1.5 | 0.07 | [Value] | [Value] | >100 |
| Celecoxib | 15 | 0.05 | 300 | [Value] | [Value] | >100 |
The Selectivity Index helps classify the compound as COX-2 selective (>1), non-selective (~1), or COX-1 selective (<1).
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | % Inhibition of Edema | |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 |
| Test Compound (Low Dose) | [Value] | [Value] | [Value] | [Value] | [Value] |
| Test Compound (Mid Dose) | [Value] | [Value] | [Value] | [Value] | [Value] |
| Test Compound (High Dose) | [Value] | [Value] | [Value] | [Value] | [Value] |
| Indomethacin (10 mg/kg) | [Value] | [Value] | [Value] | [Value] | [Value] |
Data should be presented as mean ± SEM. Statistical significance versus the vehicle control group should be indicated (e.g., using asterisks).
Section 6: Preliminary Safety & Toxicity Assessment
A critical aspect of NSAID development is managing potential adverse effects. [19]While comprehensive toxicology studies are beyond the scope of this initial guide, early-stage assessment is crucial.
Key Considerations:
-
Gastrointestinal (GI) Toxicity: The most common side effect of NSAIDs is damage to the GI mucosa, which can lead to ulcers and bleeding, primarily due to the inhibition of protective prostaglandins synthesized by COX-1. [20][21] * Suggested Assay: An acute gastric ulceration study in rats. Following several days of high-dose compound administration, the stomach can be examined for lesions and a "ulcer index" can be calculated.
-
Cardiovascular (CV) & Renal Risks: Inhibition of COX-2 in the kidneys and vasculature can disrupt salt and water balance and affect blood pressure, posing risks, particularly with long-term use. [21][22]* Hepatotoxicity: NSAIDs are metabolized in the liver and can cause drug-induced liver injury in susceptible individuals. [20] * Suggested Assay: An in vitro cytotoxicity assay using a human hepatocyte cell line (e.g., HepG2) can provide an early indication of potential liver toxicity.
Section 7: Conclusion
The structured application of the protocols detailed in this guide will enable a thorough preclinical evaluation of this compound as a novel anti-inflammatory agent. By systematically assessing its impact on the COX and NF-κB pathways, researchers can build a comprehensive pharmacological profile, elucidate its mechanism of action, and generate the critical data needed to support further development. This multi-tiered approach, combining in vitro mechanistic studies with in vivo efficacy models, provides a robust framework for identifying and characterizing promising new candidates in the field of inflammatory drug discovery.
References
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- Jaya, N., & Shanthi, S. (2018).
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Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. Available from: [Link]
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Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Preprints.org. Available from: [Link]
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Gómez-Cerezo, N., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available from: [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. Available from: [Link]
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Jaya, N., & Shanthi, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]
- Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source Not Available]
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De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology. Available from: [Link]
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Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron. Available from: [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available from: [Link]
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Zuo, X., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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de Oliveira, G.L.S., et al. (2020). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. Current Drug Targets. Available from: [Link]
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Sostaric, J., et al. (2019). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. Available from: [Link]
-
Xu, G. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available from: [Link]
-
Ram, J.M., et al. (2025). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Associated Health Risks: A Pharmacovigilance-Based Review. Journal of Clinical and Health Research. Available from: [Link]
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Gierse, J.K., et al. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available from: [Link]
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Lewis, J.D., et al. (1993). Toxicity of Nonsteroidal Anti-Inflammatory Drugs: An Overview of the Epidemiological Evidence. Rutgers University. Available from: [Link]
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Husni, M.E. (2019). A Simple Clinical Risk Score for Major NSAID Toxicity. Cleveland Clinic Consult QD. Available from: [Link]
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Anonymous. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available from: [Link]
-
Ghlichloo, I., & Gerriets, V. (2025). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Toxicity. StatPearls - NCBI Bookshelf. Available from: [Link]
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Rittberg, R. (2023). Nonsteroidal Anti-inflammatory Drug (NSAID) Toxicity. Medscape. Available from: [Link]
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Titu, A., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. Available from: [Link]
- Anonymous. (n.d.).
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Anonymous. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. Available from: [Link]
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Marcinkiewicz-Lazar, A., et al. (2014). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Postepy Higieny i Medycyny Doswiadczalnej. Available from: [Link]
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Park, G.B., et al. (2014). Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. PLoS One. Available from: [Link]
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Yu, Z., et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. Inflammopharmacology. Available from: [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. Available from: [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. Available from: [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. Available from: [Link]
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Application Notes and Protocols for the Quantification of 2-(3-trifluoromethylphenyl)benzoic acid
Abstract
This technical document provides detailed analytical methods for the accurate quantification of 2-(3-trifluoromethylphenyl)benzoic acid, a key chemical entity in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this guide presents two distinct, validated methodologies: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for bioanalytical applications or trace-level impurity analysis. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is grounded in the principles of the latest regulatory guidelines, including ICH Q2(R2) and Q14.[1][2][3][4][5] The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also adapt them to their specific needs.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic carboxylic acid containing a trifluoromethyl group, a moiety known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Its accurate quantification is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its determination in complex biological matrices during pharmacokinetic studies.
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput. This guide addresses these needs by providing two complementary methods:
-
Method 1: HPLC-UV: A robust, cost-effective, and widely available technique ideal for assay and impurity quantification in drug substances and formulated products.
-
Method 2: UHPLC-MS/MS: The gold standard for high-sensitivity and high-selectivity analysis, essential for determining low concentrations of the analyte in biological fluids like plasma or urine.
Both methods are presented with a focus on self-validating systems, ensuring data integrity and regulatory compliance.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the reliable quantification of this compound in bulk material or pharmaceutical formulations. The principle of reversed-phase HPLC is the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic nature of the analyte necessitates a mobile phase with a controlled, low pH to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and sharp peak shape.[6]
Rationale for Method Design
-
Column Chemistry: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds like benzoic acid derivatives.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is crucial.[7][8] It maintains a low pH, ensuring the analyte is in its neutral, more retained form, which prevents peak tailing.
-
Detection: The aromatic rings in the analyte provide strong UV absorbance. A detection wavelength is chosen based on the UV spectrum of the compound to maximize sensitivity.
Experimental Protocol
2.2.1. Equipment and Reagents
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA) or Phosphoric Acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
Syringe filters (0.45 µm)
2.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). For isocratic elution, a pre-mixed mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water can be used.[7] Filter and degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically a suitable diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
2.2.3. Sample Preparation
-
Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter.
-
Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, transfer to a volumetric flask, and add the diluent. Sonicate to ensure complete dissolution of the active ingredient, dilute to volume, and filter an aliquot through a 0.45 µm syringe filter before injection.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (with 0.1% Phosphoric Acid), e.g., 60:40 v/v |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or wavelength of maximum absorbance)[8] |
| Run Time | ~10 minutes |
2.2.5. Workflow Diagram
Caption: Figure 1. HPLC-UV Experimental Workflow.
Method Validation
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[2][3][4] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, flow rate). |
Method 2: Quantification by UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is tailored for the ultra-sensitive quantification of this compound in complex biological matrices such as human plasma. It combines the superior separation efficiency of UHPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A similar methodology has been successfully applied to the quantification of the isomeric o-trifluoromethyl benzoic acid.[9]
Rationale for Method Design
-
Sample Preparation: Protein precipitation is a fast and effective way to remove the bulk of proteins from plasma samples, which would otherwise interfere with the analysis.[10]
-
Chromatography: UHPLC with a C18 column provides rapid separation with excellent peak resolution, which is crucial for minimizing matrix effects. A fast gradient elution is employed to reduce run times.
-
Ionization: Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, which is ideal for mass spectrometric detection.
-
Detection (MRM): MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion transition. This "fingerprint" for the analyte allows for its accurate quantification even in the presence of co-eluting matrix components.
Experimental Protocol
3.2.1. Equipment and Reagents
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog is ideal (e.g., ¹³C₆-labeled). If unavailable, a structurally similar compound can be used.
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes and a microcentrifuge
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with appropriate volumes of the standard stock and working solutions to cover the expected concentration range (e.g., 0.5 - 500 ng/mL).
3.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial for injection.
3.2.4. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | UHPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: m/z 261.0 → 217.0 (Quantifier), 261.0 → 145.0 (Qualifier) (Hypothetical - requires experimental confirmation) |
| IS: To be determined based on the selected internal standard |
3.2.5. Workflow Diagram
Caption: Figure 2. UHPLC-MS/MS Bioanalytical Workflow.
Method Validation
Bioanalytical method validation follows specific regulatory guidelines (e.g., FDA, EMA). Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined range. |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; accuracy within ±20%, precision ≤20% RSD. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ); precision ≤15% RSD (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the biological matrix. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Conclusion
The two analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as a workhorse for routine quality control, offering simplicity and accuracy. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the UHPLC-MS/MS method is the superior choice. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, defensible data, supporting the progression of research and development in the pharmaceutical industry.
References
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Compassionate Technologies. (2024). Everything You Need to Know About HPLC Sample Preparation. Available at: [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
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YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
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European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Available at: [Link]
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Semantic Scholar. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available at: [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Available at: [Link]
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ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Available at: [Link]
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Galdiga, C. U., & Greibrokk, T. (1998). Trace analysis of fluorinated aromatic carboxylic acids in aqueous reservoir fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 855-868. Available at: [Link]
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Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
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ResearchGate. (2017). Conditions for separating of basic and acidic compounds (HPLC). Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. Available at: [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]
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CNKI. (n.d.). Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
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Pharmacia. (2024). UHPLC-HRMS-based profiling and simultaneous quantification of the hydrophilic phenolic compounds from the aerial. Available at: [Link]
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Liu, Y., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Le Gall, G., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Metabolomics, 18(12), 101. Available at: [Link]
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protocol for the synthesis of 2-(3-trifluoromethylphenyl)benzoic acid
An Application Note for the Synthesis of 2-(3-Trifluoromethylphenyl)benzoic Acid
Abstract
This document provides a detailed , a key intermediate in the development of pharmaceuticals and agrochemicals. The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency in constructing carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction and Strategic Rationale
This compound is a biaryl compound, a structural motif prevalent in numerous biologically active molecules. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry, as its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1]
While classical methods like the Ullmann reaction can be used for biaryl formation, they often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, and may result in modest yields.[3][4][5] In contrast, the palladium-catalyzed Suzuki-Miyaura reaction offers a superior synthetic route, characterized by mild reaction conditions, broad functional group tolerance, and typically high yields.[6] This protocol, therefore, focuses on the Suzuki-Miyaura coupling of 2-bromobenzoic acid with (3-trifluoromethylphenyl)boronic acid, providing a reliable and efficient pathway to the target compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide using a palladium catalyst.[7][8] The catalytic cycle is a well-understood process that involves three fundamental steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzoic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: In the presence of a base, which activates the organoboron compound, the organic group (3-trifluoromethylphenyl) is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][11]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Supplier |
| 2-Bromobenzoic acid | 201.03 | 2.01 g | 10.0 | 1.0 | Sigma-Aldrich |
| (3-Trifluoromethylphenyl)boronic acid | 189.93 | 2.28 g | 12.0 | 1.2 | TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.35 g | 0.3 | 0.03 (3 mol%) | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.15 g | 30.0 | 3.0 | Fisher Scientific |
| 1,4-Dioxane, anhydrous | - | 40 mL | - | - | Acros Organics |
| Deionized Water | - | 10 mL | - | - | In-house |
| Ethyl Acetate | - | ~150 mL | - | - | VWR |
| Hydrochloric Acid (2 M) | - | ~20 mL | - | - | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - | EMD Millipore |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet, add 2-bromobenzoic acid (2.01 g, 10.0 mmol), (3-trifluoromethylphenyl)boronic acid (2.28 g, 12.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL). The solvent mixture is degassed by bubbling argon through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol). The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water. Carefully acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. The target carboxylic acid product will precipitate out of the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified white solid and dry it under vacuum.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[12][13]
-
Trifluoromethylphenyl Compounds: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[12][14]
-
1,4-Dioxane: This is a flammable liquid and a potential peroxide former. Use from a freshly opened bottle or one that has been tested for peroxides.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution.
-
Acids and Bases: Handle hydrochloric acid and potassium carbonate with care, as they are corrosive and irritant, respectively.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Appearance: White to off-white solid.
-
Melting Point: Literature mp 107-110 °C.[15]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₉F₃O₂ = 282.22 g/mol ).
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient, high-yielding, and reliable method for the synthesis of this compound. The protocol is robust and utilizes commercially available starting materials and catalysts. The mild conditions and high functional group tolerance make this a superior choice over classical coupling methods, suitable for both academic research and process development in the pharmaceutical and agrochemical industries.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[5-(3-trifluoromethylphenyl)-1,3-oxazol-2-yl]benzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]
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European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from [Link]
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- 7. byjus.com [byjus.com]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
The Strategic Application of 2-(3-Trifluoromethylphenyl)benzoic Acid in the Synthesis of Pyridazinone-Based Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Moieties in Modern Agrochemicals
The incorporation of fluorine-containing functional groups has become a cornerstone in the design of modern agrochemicals. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of active ingredients, often leading to increased efficacy and a more desirable toxicological profile. 2-(3-Trifluoromethylphenyl)benzoic acid, while not always a direct starting material in large-scale industrial syntheses, represents a valuable and versatile precursor for the introduction of the 3-(trifluoromethyl)phenyl moiety into a range of herbicidally active scaffolds. This application note will explore a strategic synthetic pathway from this compound to the key herbicide, norflurazon, a potent inhibitor of carotenoid biosynthesis. We will delve into the rationale behind the synthetic choices and provide detailed protocols for the key transformations.
From a Benzoic Acid to a Key Aniline Intermediate: A Plausible Synthetic Gateway
While many industrial routes to pyridazinone herbicides may start from more readily available materials like 3-(trifluoromethyl)aniline, understanding the conversion of this compound to this key intermediate is crucial for researchers exploring diverse synthetic strategies or utilizing alternative starting materials. A well-established method for such a transformation is the Curtius rearrangement, which provides a high-yield pathway from a carboxylic acid to an amine with the loss of one carbon atom.
Protocol 1: Synthesis of 3-(Trifluoromethyl)aniline from this compound via Curtius Rearrangement
This protocol outlines a three-step process: formation of the acyl chloride, conversion to the acyl azide, and subsequent rearrangement to the isocyanate, which is then hydrolyzed to the target aniline.
Step 1: Synthesis of 2-(3-Trifluoromethylphenyl)benzoyl chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary first step for the subsequent reaction with sodium azide. Thionyl chloride is a common and effective reagent for this transformation.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 281.23 | 10 | 2.81 g |
| Thionyl chloride (SOCl₂) | 118.97 | 20 | 1.46 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.81 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Slowly add thionyl chloride (1.46 mL, 20 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-(3-trifluoromethylphenyl)benzoyl chloride is used in the next step without further purification.
Step 2: Synthesis of 2-(3-Trifluoromethylphenyl)benzoyl azide
-
Rationale: The acyl azide is the key intermediate for the Curtius rearrangement. It is generated by the nucleophilic substitution of the chloride in the acyl chloride by the azide ion. This reaction is typically performed at low temperatures to ensure the stability of the acyl azide.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-(3-Trifluoromethylphenyl)benzoyl chloride | ~299.67 | ~10 | ~3.00 g |
| Sodium azide (NaN₃) | 65.01 | 15 | 0.975 g |
| Acetone, anhydrous | - | - | 50 mL |
Procedure:
-
Dissolve the crude 2-(3-trifluoromethylphenyl)benzoyl chloride in 50 mL of anhydrous acetone and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (0.975 g, 15 mmol) in a minimal amount of water and add it dropwise to the acetone solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 1 hour.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement and Hydrolysis to 3-(Trifluoromethyl)aniline
-
Rationale: Upon heating, the acyl azide undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. The isocyanate is then hydrolyzed in the presence of acid to yield the desired aniline.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-(3-Trifluoromethylphenyl)benzoyl azide | ~306.23 | ~10 | ~3.06 g |
| Toluene, anhydrous | - | - | 50 mL |
| Hydrochloric acid, concentrated | - | - | 20 mL |
Procedure:
-
Dissolve the crude acyl azide in 50 mL of anhydrous toluene and heat the solution to reflux. Nitrogen gas will be evolved. Maintain reflux for 1-2 hours until the rearrangement is complete (monitor by IR for the disappearance of the azide peak and appearance of the isocyanate peak).
-
Cool the reaction mixture to room temperature and add 20 mL of concentrated hydrochloric acid.
-
Heat the biphasic mixture to reflux for 2-4 hours to effect hydrolysis of the isocyanate.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)aniline.
Caption: Synthetic pathway from this compound to 3-(trifluoromethyl)aniline via the Curtius rearrangement.
The Synthesis of Norflurazon: A Pyridazinone Herbicide
With the key intermediate, 3-(trifluoromethyl)aniline, in hand, the synthesis of norflurazon can proceed through a well-established route involving the formation of a hydrazine derivative followed by cyclization to form the pyridazinone ring.
Protocol 2: Synthesis of Norflurazon from 3-(Trifluoromethyl)aniline
This protocol details the conversion of the aniline to the corresponding hydrazine, followed by its reaction with mucochloric acid to form the pyridazinone core, and subsequent amination to yield norflurazon.
Step 1: Synthesis of 3-(Trifluoromethyl)phenylhydrazine
-
Rationale: The conversion of an aniline to a hydrazine is a fundamental transformation in the synthesis of many heterocyclic compounds. The diazotization of the aniline followed by reduction is a common and effective method.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-(Trifluoromethyl)aniline | 161.12 | 10 | 1.61 g |
| Sodium nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| Hydrochloric acid, conc. | - | - | 5 mL |
| Stannous chloride (SnCl₂) | 189.60 | 25 | 4.74 g |
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1.61 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) and cool to 0 °C.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of stannous chloride (4.74 g, 25 mmol) in concentrated hydrochloric acid (10 mL) and cool to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture with a 40% sodium hydroxide solution until pH > 10.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)phenylhydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
-
Rationale: The reaction of a phenylhydrazine with mucochloric acid is a classic method for the synthesis of pyridazinones. The reaction proceeds via a condensation mechanism to form the heterocyclic ring.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-(Trifluoromethyl)phenylhydrazine | 176.13 | 10 | 1.76 g |
| Mucochloric acid | 168.96 | 10 | 1.69 g |
| Acetic acid | - | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 3-(trifluoromethyl)phenylhydrazine (1.76 g, 10 mmol), mucochloric acid (1.69 g, 10 mmol), and glacial acetic acid (30 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one.
Step 3: Synthesis of Norflurazon (4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one)
-
Rationale: The final step involves the nucleophilic substitution of one of the chlorine atoms on the pyridazinone ring with methylamine. The chlorine at the 5-position is generally more reactive towards nucleophilic attack.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass/Concentration |
| 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | 309.05 | 5 | 1.55 g |
| Methylamine (40% in water) | 31.06 | 15 | ~1.16 mL |
| Ethanol | - | - | 50 mL |
Procedure:
-
Suspend 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (1.55 g, 5 mmol) in ethanol (50 mL) in a pressure vessel.
-
Add aqueous methylamine (40%, ~1.16 mL, 15 mmol) to the suspension.
-
Seal the vessel and heat the reaction mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and collect the solid precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure norflurazon.[1][2]
Caption: Synthetic pathway for Norflurazon starting from 3-(trifluoromethyl)aniline.
Conclusion
This compound serves as a strategic, albeit indirect, precursor in the synthesis of pyridazinone-based herbicides like norflurazon. The synthetic route, involving a Curtius rearrangement to the key 3-(trifluoromethyl)aniline intermediate, highlights the versatility of this benzoic acid derivative. The subsequent formation of the pyridazinone ring and final amination step are well-established transformations in heterocyclic chemistry. This application note provides researchers and synthetic chemists with a detailed and logical framework for the utilization of this compound in the development of novel agrochemicals, underscoring the importance of multi-step synthetic planning in accessing complex and valuable molecules.
References
-
PubChem. Norflurazon. National Center for Biotechnology Information. [Link]
-
Alanwood.net. norflurazon data sheet. [Link]
- Böger, P., & Sandmann, G. (1993). Pigment biosynthesis and herbicides. In Target Assays for Modern Herbicides and Related Phytotoxic Compounds (pp. 173-182). Lewis Publishers.
- LaRossa, R. A., & Van Dyk, T. K. (1991). The molecular basis of herbicide resistance. In Herbicide Resistance in Weeds and Crops (pp. 89-105).
- U.S. Patent No. 3,836,350. (1974). Substituted pyridazinones and their use as herbicides.
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2-(3-trifluoromethylphenyl)benzoic acid as a building block for organic synthesis
An Application Guide to 2-(3-Trifluoromethylphenyl)benzoic Acid in Modern Organic Synthesis
Abstract
This compound is a pivotal building block in contemporary organic synthesis, prized for its unique structural and electronic properties. The presence of a sterically demanding ortho-substituted biphenyl scaffold, combined with the powerful electron-withdrawing trifluoromethyl (-CF₃) group, imparts distinct characteristics to the molecule and its derivatives. This guide provides an in-depth exploration of its applications, focusing on its utility in drug discovery and materials science. We present detailed, field-tested protocols for two fundamental transformations—Palladium-catalyzed Suzuki-Miyaura coupling and amide bond formation—to illustrate its synthetic versatility. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile reagent in the creation of complex molecular architectures.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature with characteristics that make it suitable for a variety of reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₂ | [1] |
| Molecular Weight | 266.22 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 107-110 °C | [1] |
| Boiling Point | 247 °C at 753 mmHg | [1] |
| SMILES | OC(=O)c1ccccc1c2cccc(c2)C(F)(F)F | [1] |
| InChI Key | FBRJYBGLCHWYOE-UHFFFAOYSA-N | [1] |
Core Applications & Synthetic Versatility
The unique arrangement of the two phenyl rings and the presence of both carboxylic acid and trifluoromethyl functional groups make this compound a highly versatile intermediate.[2] Its derivatives are explored extensively in medicinal chemistry and materials science.
-
Drug Discovery: The trifluoromethyl group is a critical moiety in modern pharmaceuticals.[3] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This building block allows for the strategic introduction of the -CF₃ group into complex molecules, making it invaluable for developing novel therapeutic agents.[4] For example, its core structure is related to non-steroidal anti-inflammatory agents like Flufenamic acid.
-
Materials Science: The distinctive electronic properties imparted by the trifluoromethyl group make this molecule a valuable component in the design of advanced materials.[5] It can be integrated into polymers to improve thermal stability and chemical resistance or used as a precursor for developing novel organic light-emitting diodes (OLEDs) and liquid crystals.[5]
-
Catalysis: Derivatives of this acid are explored in the development of advanced catalysts, where the electronic and steric properties can be tuned to facilitate more efficient and selective chemical reactions.[2]
The following diagram illustrates the synthetic potential of this compound, showcasing how its functional groups can be independently addressed to yield diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Mechanistic Insights: The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is far more than a sterically bulky substituent; it is a powerful modulator of a molecule's electronic properties. Its influence is a key reason for the utility of this building block in drug design.[3]
-
High Electronegativity: The three fluorine atoms create a strong dipole, making the -CF₃ group a potent electron-withdrawing group. This deactivates the phenyl ring to which it is attached, influencing the regioselectivity of further aromatic substitutions and modulating the pKa of the nearby carboxylic acid.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (often a methyl group) with a -CF₃ group can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[3]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for a drug's ability to cross cellular membranes and reach its biological target.[3]
-
Modulation of Conformation: The steric bulk of the -CF₃ group, combined with the ortho substitution pattern, forces a twisted conformation between the two phenyl rings. This rigid, non-planar structure can be beneficial for locking a molecule into a specific bioactive conformation required for high-affinity binding to a protein target.[6]
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the cross-coupling of the benzoic acid moiety (converted to a more reactive halide or triflate in situ or in a prior step) with a boronic acid. For this example, we will assume a pre-synthesized derivative, 2-bromo-1-(3-(trifluoromethyl)phenyl)benzene, to demonstrate the coupling principle on the other ring. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[7][8]
Reaction: Coupling of 2-bromo-1-(3-(trifluoromethyl)phenyl)benzene with 4-methoxyphenylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)benzene (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Dioxane (co-solvent)
-
Water (for base solution)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-1-(3-(trifluoromethyl)phenyl)benzene (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene and dioxane in a 4:1 ratio via syringe to dissolve the solids. A co-solvent system is often used to ensure all reactants remain in solution.
-
Base Addition: In a separate vial, dissolve potassium carbonate (3.0 equiv) in a minimal amount of deionized water. Add this aqueous solution to the reaction mixture.
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[9]
-
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.03 equiv) to the flask. Immediately reseal and purge with nitrogen again for 5 minutes.
-
Scientist's Note: While robust, Pd(PPh₃)₄ is sensitive to air. For challenging couplings, more advanced pre-catalysts that are air-stable and form the active Pd(0) species in situ may be used.[9]
-
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Experimental Protocol: Amide Bond Formation
This protocol outlines the coupling of the carboxylic acid group of this compound with an amine, a fundamental transformation in the synthesis of pharmaceuticals and other functional molecules.[10]
Reaction: Synthesis of N-benzyl-2-(3-(trifluoromethyl)phenyl)benzamide.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (solvent)
Procedure:
-
Reactant Solution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Amine and Base Addition: Add benzylamine (1.1 equiv) followed by DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
-
Coupling Agent Addition: Add HATU (1.2 equiv) portion-wise to the stirred solution at 0 °C (ice bath).
-
Scientist's Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily displaced by the amine.[11] Adding it at 0 °C helps to control the initial exothermic reaction and minimize side products.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HATU byproducts and any remaining starting acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization to obtain the pure amide.
-
Characterization: Verify the identity and purity of the N-benzyl-2-(3-(trifluoromethyl)phenyl)benzamide product by NMR and mass spectrometry.
Safety Precautions
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Inhalation: May cause respiratory irritation. Handle in a well-ventilated fume hood.[12]
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.[1][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a uniquely valuable building block for synthetic chemists. Its pre-installed trifluoromethyl group and orthogonal carboxylic acid functionality provide a direct route to complex molecular targets with desirable pharmacological and material properties. The protocols detailed herein for Suzuki coupling and amidation represent just two of the many transformations possible with this versatile reagent. By understanding the causal relationships between its structure, reactivity, and the properties it imparts, researchers can effectively harness its potential to drive innovation in drug discovery, materials science, and beyond.
References
- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- Helalyn. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(3-Trifluoromethylanilino)benzoic Acid.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-(Trifluoromethyl)benzoic Acid in Material Science.
- PrepChem.com. (n.d.). Synthesis of 2-[5-(3-trifluoromethylphenyl)-1,3-oxazol-2-yl]benzoic acid.
- Molecular Modeling and Bioinformatics Group. (n.d.). Project Summary 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID.
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid.
- CoLab. (n.d.). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid).
- International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Helalyn. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- ResearchGate. (2025). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
- YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction).
- Royal Society of Chemistry. (n.d.). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines.
- National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
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- 1. 2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid) | CoLab [colab.ws]
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- 8. benchchem.com [benchchem.com]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 2-(3-Trifluoromethylphenyl)benzoic Acid
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Abstract
2-(3-Trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can impart unique properties such as enhanced metabolic stability and binding affinity in target molecules. Achieving high purity of this intermediate is paramount for successful downstream applications and regulatory compliance. This document provides a comprehensive guide to robust, field-proven purification techniques, focusing on a sequential acid-base extraction and recrystallization workflow. We detail the underlying chemical principles, provide step-by-step protocols, and offer troubleshooting guidance to enable researchers to obtain this compound with high purity and yield.
Introduction: The Imperative for Purity
The efficacy, safety, and reproducibility of complex synthetic routes heavily depend on the quality of the starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complex final product purification challenges. For a key intermediate like this compound, common impurities may include unreacted starting materials, reagents from the synthesis (e.g., catalysts, oxidizing agents), and structurally related byproducts.[3][4]
This guide presents a two-stage purification strategy designed to systematically remove a broad spectrum of potential contaminants.
-
Stage 1: Acid-Base Extraction: This liquid-liquid extraction technique is a powerful first-pass method for separating acidic compounds from any neutral or basic impurities.[5][6]
-
Stage 2: Recrystallization: This technique refines the product by leveraging differences in solubility between the target compound and remaining impurities in a chosen solvent system, resulting in the formation of a highly ordered, pure crystal lattice.[7][8]
Foundational Principles of Purification
The Mechanism of Acid-Base Extraction
Acid-base extraction operates on the principle of differential solubility.[9] this compound, like other carboxylic acids, is an organic acid that is largely insoluble in water but soluble in many organic solvents (e.g., dichloromethane, ethyl acetate).
-
Deprotonation (Salification): By introducing a basic aqueous solution (e.g., sodium hydroxide, NaOH), the acidic proton of the carboxylic acid group is removed, forming a sodium carboxylate salt.
-
Phase Transfer: This newly formed salt is an ionic species and is therefore highly soluble in the aqueous phase and insoluble in the organic phase.[10]
-
Separation: Neutral or basic impurities remain in the organic layer, which can be physically separated from the aqueous layer containing the desired compound's salt.
-
Reprotonation (Precipitation): The subsequent addition of a strong acid (e.g., hydrochloric acid, HCl) to the aqueous layer reprotonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a purified solid.[10]
The Thermodynamics of Recrystallization
Recrystallization is a purification technique for solids that exploits the fact that the solubility of most compounds increases significantly with temperature.[8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, and it begins to form crystals. The slow cooling process is crucial; it allows the molecules to selectively deposit onto the growing crystal lattice, excluding dissimilar impurity molecules, which remain dissolved in the cold solvent (mother liquor).[7]
Integrated Purification Workflow
The following diagram illustrates the logical flow of the purification process, from a crude synthetic mixture to a high-purity final product.
Caption: Integrated workflow for the purification of this compound.
Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification via Acid-Base Extraction
Objective: To separate the acidic target compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate or Dichloromethane
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate per 5 g of crude material) in a beaker. Transfer the solution to a separatory funnel.
-
Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate fully. The aqueous layer (bottom if using dichloromethane, top if using ethyl acetate) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, add a second portion of 1 M NaOH (approx. half the initial volume) to the organic layer remaining in the funnel. Shake, separate, and combine this second aqueous extract with the first.
-
Wash (Optional): The remaining organic layer, containing neutral and basic impurities, can be discarded. For rigorous purification, it can be washed with brine, dried over anhydrous sulfate, and evaporated to recover any non-acidic byproducts if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3 M HCl dropwise. The target compound will begin to precipitate as a white solid.
-
pH Check: Continue adding HCl until the solution is acidic (pH ~2), as confirmed with pH paper. This ensures complete conversion of the carboxylate salt back to the insoluble carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Allow the solid to air-dry on the funnel for 15-20 minutes under vacuum, then transfer to a watch glass to dry completely, preferably in a vacuum oven at low heat.
Protocol 2: Purification via Recrystallization
Objective: To achieve high purity by removing trace impurities through crystallization.
Materials:
-
Solid product from Acid-Base Extraction
-
Recrystallization solvent (e.g., ethanol/water mixture, isopropanol, or toluene)
-
Erlenmeyer flasks, hot plate, beaker
-
Watch glass
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent. A mixed solvent system like ethanol/water is often effective for benzoic acids.[7] The compound should be soluble in hot solvent and insoluble in cold solvent.
-
Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add a small volume of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Co-solvent Addition: If using a mixed system, add the co-solvent (e.g., hot water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is saturated.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and recovery.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum. Determine the final weight and calculate the percent recovery.
Purity Assessment & Expected Results
The success of the purification should be validated using analytical techniques.
| Parameter | Method | Expected Result for High-Purity Sample | Reference Data (Related Compounds) |
| Purity | High-Performance Liquid Chromatography (HPLC) | >99.0% peak area | N/A |
| Identity | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | Spectra consistent with the structure of this compound. | N/A |
| Melting Point | Melting Point Apparatus | A sharp melting point range (e.g., spanning < 2 °C). | 2-(CF₃)benzoic acid: 107-110 °C3-(CF₃)benzoic acid: 104-106 °C[11][12] |
| Appearance | Visual Inspection | White to off-white crystalline solid.[1][11] | White crystalline powder/solid.[1][11] |
| Recovery | Gravimetric Analysis | Typical recovery for recrystallization is 70-90%. | N/A |
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the primary solvent to the hot mixture to ensure the solute is fully dissolved before cooling. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or nucleation has not initiated. | Try scratching the inside of the flask with a glass rod. Add a "seed" crystal of the pure compound. If necessary, reduce the solvent volume by gentle heating and attempt cooling again. |
| Low Recovery | Too much solvent was used during recrystallization. The compound has significant solubility in the cold solvent. The solid was washed with solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always wash crystals with ice-cold solvent. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization step. (Note: This may reduce yield). |
References
-
Wikipedia. Acid–base extraction. [Link]
-
Fiveable. Acid-Base Extraction Definition. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
University of Toronto Engineering Ideas Clinic. Acid and Base Extraction. [Link]
-
Cram. Benzoic Acid Recrystallization. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. [Link]
-
National Center for Biotechnology Information. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. [Link]
- Google Patents.
-
University of Nebraska–Lincoln. Recrystallization of Benzoic Acid. [Link]
- Google Patents. Preparation method of 2-trifluoromethyl benzoic acid - CN103274929B.
-
SlideShare. Experiment 4 purification - recrystallization of benzoic acid. [Link]
-
Chem-Impex International. 3-(Trifluoromethyl)benzoic acid. [Link]
-
Florida A&M University. Lab Report Recrystallization. [Link]
-
PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]
-
YouTube. Purification of Benzoic acid by Recrystallization. [Link]
- Google Patents. Process of preparing 3-trifluoromethyl benzoic acid - CN101066917A.
-
ResearchGate. Purification of benzoic acid by melt crystallization. [Link]
-
Co-Lab. Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid). [Link]
-
University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]
-
European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-(Trifluoromethyl)benzoic Acid in Material Science. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. fiveable.me [fiveable.me]
- 10. magritek.com [magritek.com]
- 11. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 12. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
Application Note & Protocols: Leveraging 2-(3-Trifluoromethylphenyl)benzoic Acid for the Synthesis of Novel Tricyclic COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classical Coxibs
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field of anti-inflammatory drug design. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, their therapeutic effects are primarily derived from the inhibition of COX-2 at sites of inflammation.[1] Conversely, the simultaneous inhibition of COX-1 is largely responsible for the common gastrointestinal side effects associated with these drugs.[2] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," a class of drugs designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[3]
The most well-known selective COX-2 inhibitors, such as Celecoxib, are characterized by a 1,2-diarylheterocycle core.[4] However, the vast landscape of COX-2 inhibitors includes other important structural classes. This guide focuses on the utility of 2-(3-trifluoromethylphenyl)benzoic acid , a diarylbenzoic acid scaffold, as a sophisticated starting material for a different class of potential COX-2 inhibitors: tricyclic systems .
The strategic inclusion of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of COX-2 inhibition, the CF₃ group can insert into a hydrophobic pocket within the enzyme's active site, contributing to both potency and selectivity.[5] By leveraging this compound, we can build rigid, three-dimensional structures that are conformationally pre-organized for optimal interaction with the COX-2 enzyme.
This document provides the scientific rationale and a detailed protocol for the conversion of this compound into a 2-(trifluoromethyl)-9H-fluoren-9-one core. This tricyclic ketone is a valuable intermediate, serving as a foundational scaffold for a new library of potent and selective COX-2 inhibitors.
The Arachidonic Acid Cascade & COX Inhibition
To understand the rationale for synthesis, it is crucial to visualize the biological target. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a pivotal precursor to various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this pathway at the inflammation site while leaving the homeostatic functions of COX-1 largely intact.
Caption: The Arachidonic Acid Cascade and the site of selective COX-2 inhibition.
Synthetic Strategy: From Diaryl Acid to Tricyclic Core
The primary application of this compound in this context is its transformation into a rigid tricyclic scaffold via intramolecular cyclization. This strategy locks the two phenyl rings into a defined spatial orientation, reducing the entropic penalty upon binding to the enzyme and potentially increasing affinity. The most direct method to achieve this is an intramolecular Friedel-Crafts acylation .
The process involves two key steps:
-
Activation of the Carboxylic Acid: The benzoic acid is converted into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for enabling the subsequent electrophilic aromatic substitution.
-
Intramolecular Cyclization: The highly electrophilic acyl chloride then reacts with the adjacent trifluoromethyl-substituted phenyl ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the five-membered ketone ring of the fluorenone structure.
Caption: Synthetic workflow for the cyclization of the starting material.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(Trifluoromethyl)-9H-fluoren-9-one from this compound.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Use fresh, handle in a fume hood. |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Solvent for both steps. |
| Aluminum chloride (AlCl₃), anhydrous | Powder, ≥99.99% | Sigma-Aldrich | Highly hygroscopic. Weigh quickly. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | For quenching the reaction. |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent | Fisher Scientific | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl acetate & Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
4.2. Step-by-Step Procedure
Step 1: Synthesis of 2-(3-Trifluoromethylphenyl)benzoyl Chloride
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add this compound (5.0 g, 17.8 mmol).
-
Add anhydrous dichloromethane (DCM, 80 mL) to dissolve the starting material.
-
Carefully add thionyl chloride (2.6 mL, 35.7 mmol, 2.0 eq.) to the solution via syringe. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. Perform this addition in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 3 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure all residual thionyl chloride is removed. The resulting crude acyl chloride (a yellow-orange oil or solid) is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Add anhydrous aluminum chloride (AlCl₃, 3.57 g, 26.8 mmol, 1.5 eq.) to the flask in a fume hood. Caution: AlCl₃ is highly reactive with moisture.
-
Add anhydrous DCM (100 mL) to the flask and cool the resulting suspension to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The mixture will typically turn dark red or brown. Monitor the reaction by TLC for the formation of the fluorenone product.
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Quench the reaction by very slowly and carefully adding it to a beaker containing crushed ice (approx. 200 g) and 1 M HCl (50 mL). This process is highly exothermic and will release HCl gas. Perform in a fume hood with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4.3. Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to a 9:1 mixture of hexanes:ethyl acetate.
-
Combine the fractions containing the desired product (visualized by TLC with a UV lamp) and evaporate the solvent to yield 2-(Trifluoromethyl)-9H-fluoren-9-one as a solid (typically yellow).
Characterization and Data
The structure and purity of the synthesized product must be confirmed using standard analytical techniques.
| Analysis Method | Expected Results for 2-(Trifluoromethyl)-9H-fluoren-9-one |
| Appearance | Yellow solid |
| Yield | 75-85% (over two steps) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.30 (m, 7H, Ar-H). Distinct aromatic signals, no carboxylic acid proton (~10-12 ppm). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~193 (C=O), ~144-120 (Ar-C), ~124 (q, J ≈ 272 Hz, -CF₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.5 (s, -CF₃). |
| FT-IR (ATR, cm⁻¹) | ~1715 cm⁻¹ (strong, C=O stretch of a five-membered ring ketone). |
| Mass Spec. (ESI+) | m/z = 249.06 [M+H]⁺. |
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To assess the biological activity of the synthesized fluorenone and its future derivatives, a commercially available COX inhibitor screening assay is recommended.[6]
6.1. Principle
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
6.2. Abbreviated Protocol
-
Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1 and human recombinant COX-2), heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050).
-
Compound Preparation: Dissolve the synthesized test compound (e.g., 2-(Trifluoromethyl)-9H-fluoren-9-one) in DMSO to make a 10 mM stock solution. Prepare a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Procedure (96-well plate):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or a known inhibitor like Celecoxib as a positive control, and DMSO as a vehicle control).
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Shake for 2 minutes and then add 10 µL of the colorimetric substrate (TMPD).
-
Continue shaking for 5-10 minutes and measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
References
- Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757580/]
- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml400066a]
- A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives. Benchchem. [URL: https://www.benchchem.
- Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [URL: https://www.researchgate.net/publication/343831823_Synthesis_of_Celecoxib_and_Structural_Analogs-_A_Review]
- Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/244923483_Synthesis_of_three_18F-labelled_cyclooxygenase-2_COX-2_inhibitors_based_on_a_pyrimidine_scaffold]
- Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c6re00112a]
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504443/]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3892631/]
- Some representative examples of selective COX-2 inhibitors and our designed compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Some-representative-examples-of-selective-COX-2-inhibitors-and-our-designed-compounds_fig1_323871142]
- Lumiracoxib. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lumiracoxib]
- Prexige - COX-2 Inhibitor. Clinical Trials Arena. [URL: https://www.clinicaltrialsarena.com/projects/prexige/]
- Lumiracoxib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lumiracoxib]
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11910]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of 2-(3-trifluoromethylphenyl)benzoic Acid for In Vivo Studies
Introduction
The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in preclinical models. A significant challenge in early drug development is the formulation of poorly water-soluble compounds, a category to which 2-(3-trifluoromethylphenyl)benzoic acid, a lipophilic aromatic carboxylic acid, belongs.[1][2] An improper or poorly characterized formulation can lead to variable absorption, insufficient exposure, and erroneous pharmacokinetic (PK) and pharmacodynamic (PD) data, potentially causing a promising candidate to be discarded prematurely.[1]
This guide provides a comprehensive framework for the systematic development and characterization of formulations for this compound. It moves beyond simple recipes to explain the scientific rationale behind vehicle selection and protocol design, empowering researchers to make informed decisions tailored to their specific experimental needs. We will cover pre-formulation assessment, strategic formulation approaches, detailed preparation protocols, and essential quality control measures.
Part 1: Pre-formulation Assessment: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[1][3][4] This pre-formulation characterization provides the data necessary to select the most appropriate formulation strategy.[5] While extensive data for this specific molecule is not publicly available, we can infer likely properties based on its structure—a benzoic acid derivative with a trifluoromethylphenyl group.[6]
Key Physicochemical Parameters for this compound:
| Parameter | Value / Predicted Property | Significance for Formulation |
| Chemical Structure | Benzoic acid with a CF3 group on the meta-position of the second phenyl ring. | The carboxylic acid group (pKa ~4-5) allows for pH-dependent solubility. The CF3 and phenyl rings increase lipophilicity. |
| Molecular Weight | ~280.23 g/mol (Flufenamic Acid, a similar structure)[7] | Influences diffusion and membrane transport. |
| Aqueous Solubility | Poor / Very Low | This is the primary challenge. The molecule is unlikely to dissolve in simple aqueous vehicles at concentrations needed for in vivo studies.[1] |
| pKa | Predicted ~3-4 (acidic) | Critical for pH adjustment strategies. The compound will be ionized and more soluble at pH values above its pKa.[8][] |
| LogP | Predicted High (>3) | Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility (likely BCS Class II).[4] |
| Melting Point | Likely a crystalline solid with a defined melting point.[10] | High melting point can correlate with low solubility. Knowledge of the solid form (polymorphs) is crucial for consistency.[4] |
Part 2: Strategic Formulation Approaches & Vehicle Selection
The choice of formulation depends on the required dose, the route of administration (e.g., oral, intravenous), and the duration of the study.[8][11] For a poorly soluble acidic compound like this compound, several strategies can be employed.
Decision-Making Workflow for Formulation Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on key decision points.
Caption: Formulation strategy decision tree.
Detailed Strategy Explanations
-
pH Adjustment (for Solutions): Since the compound is a carboxylic acid, its solubility will dramatically increase at a pH above its pKa due to the formation of the more soluble carboxylate salt.[8][][12] By adding a base (e.g., NaOH), the compound can be deprotonated and dissolved in an aqueous vehicle. This is a simple and effective method, especially for intravenous (IV) administration where a true solution is required.[13][14]
-
Aqueous Suspensions (for Oral/SC/IP): If a solution is not feasible due to solubility limits or stability concerns, a suspension is a common alternative for oral administration.[1][16] This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent (to increase viscosity) and a wetting agent (to ensure uniform dispersion).[13]
-
Pros: Can deliver high doses, avoids harsh solvents, relatively simple to prepare.
-
Cons: Not suitable for IV administration. Particle size and homogeneity are critical for dose accuracy and can affect absorption rate.[17]
-
-
Co-solvent Systems: These are mixtures of water and water-miscible organic solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol) that increase the solubility of lipophilic compounds.[]
-
Lipid-Based Formulations (for Oral): For highly lipophilic compounds, dissolving the drug in oils or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[13][18] These formulations can enhance lymphatic uptake and reduce first-pass metabolism.[13]
-
Pros: Excellent for BCS Class II compounds, can significantly improve oral bioavailability.
-
Cons: More complex to develop and characterize.
-
Part 3: Step-by-Step Experimental Protocols
The following protocols are robust starting points that can be adapted based on the required dose concentration.
Protocol A: Preparation of a Solubilized Formulation via pH Adjustment (Target: 5 mg/mL for IV/PO)
Rationale: This protocol leverages the acidic nature of the compound to create a clear, aqueous solution suitable for multiple routes. The final pH is targeted to be within a physiologically compatible range.
Materials & Equipment:
-
This compound
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Calibrated pH meter
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
0.22 µm sterile syringe filter (if for IV use)
Procedure:
-
Weigh Compound: Accurately weigh 50 mg of this compound and place it into a 10 mL volumetric flask.
-
Initial Vehicle Addition: Add approximately 8 mL of saline to the flask. The compound will likely not dissolve and will appear as a slurry.
-
pH Adjustment (Solubilization): Place a small stir bar in the flask and put it on a magnetic stirrer. While stirring, slowly add the 1 N NaOH solution dropwise.
-
Monitor Dissolution & pH: Continue adding NaOH until all solid material has dissolved, resulting in a clear solution.
-
Final pH Check: Use the calibrated pH meter to measure the pH of the solution. Adjust the pH to be between 7.4 and 8.0. If you overshoot, you can back-titrate with a dilute acid (e.g., 0.1 N HCl), but this should be done with extreme caution to avoid precipitation.
-
Final Volume Adjustment: Once the target pH is reached and the solution is clear, remove the stir bar and add saline to bring the final volume to exactly 10.0 mL. This yields a final concentration of 5 mg/mL.
-
Sterilization (for IV): If the formulation is for intravenous administration, filter it through a 0.22 µm sterile syringe filter into a sterile vial.
-
QC Check: Perform the quality control checks outlined in Part 4.
Protocol B: Preparation of a Micronized Suspension (Target: 20 mg/mL for Oral Gavage)
Rationale: This protocol is designed for high-dose oral administration where a solution is not feasible. Carboxymethyl cellulose sodium (CMC-Na) acts as a suspending agent, and Tween 80 acts as a wetting agent to prevent particle aggregation.[19]
Materials & Equipment:
-
This compound (micronized, if possible)
-
Sodium Carboxymethyl Cellulose (CMC-Na), low viscosity grade
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle
-
Homogenizer (optional, but recommended)
-
Magnetic stirrer and stir bars
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
To a beaker containing ~80 mL of purified water, slowly add 0.5 g of CMC-Na while stirring vigorously with a magnetic stirrer.[20][21] It may take 30-60 minutes for the CMC-Na to fully hydrate and form a clear, viscous solution.
-
Once the CMC-Na is dissolved, add 0.2 mL of Tween 80 and stir until homogeneously mixed. This creates a 0.5% CMC-Na, 0.2% Tween 80 vehicle.
-
-
Prepare the Drug Paste:
-
Weigh 2.0 g of the compound and place it in a mortar.
-
Add a small amount (~2-3 mL) of the prepared vehicle to the powder.
-
Triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical for breaking up clumps and ensuring particles are well-wetted.
-
-
Form the Suspension:
-
Gradually add the remaining vehicle to the paste in the mortar while continuing to mix.
-
Transfer the mixture back to the beaker with the bulk of the vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer.
-
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes. For best results, use a high-shear homogenizer for 2-5 minutes to ensure uniform particle size distribution.
-
Final Volume: Transfer the suspension to a 100 mL graduated cylinder and add vehicle to reach the final volume of 100 mL. Mix thoroughly.
-
QC Check: Perform the quality control checks outlined in Part 4. Note: This suspension must be stirred continuously before and during dose administration to ensure homogeneity.
Caption: Workflow for preparing an oral suspension.
Part 4: Formulation Characterization & Quality Control
Characterizing the final formulation is a non-negotiable step to ensure data integrity and animal welfare.[8]
Essential QC Tests for Preclinical Formulations:
| Test | Acceptance Criteria | Rationale |
| Visual Inspection | Solution: Clear, free of particulates. Suspension: Uniform, no large clumps, easily re-suspendable. | Ensures complete dissolution (solutions) or proper dispersion (suspensions). Gross contamination or precipitation is easily detected. |
| pH Measurement | Solution: Within physiologically tolerated range (e.g., 7.0-8.0 for IV). Suspension: Consistent across batches. | Critical for stability, physiological compatibility, and preventing tissue irritation at the injection site.[8] |
| Dose Homogeneity (Suspensions) | Aliquots from top, middle, and bottom are within ±10% of the target concentration (via HPLC-UV). | Verifies that the drug is evenly distributed, ensuring each animal receives the correct dose. This is the most critical parameter for a suspension. |
| Particle Size (Suspensions) | D90 < 30 µm is a good target for oral suspensions to aid dissolution. | Large particles can cause needle blockage and have slower, more variable absorption.[17] |
| Short-Term Stability | No change in visual appearance or concentration after storage at dosing conditions (e.g., 4 hours at room temp). | Confirms the formulation is stable for the duration of the dosing procedure. |
Conclusion
The formulation of a poorly soluble compound like this compound is a critical step that directly impacts the quality and reliability of in vivo study outcomes. By conducting a thorough pre-formulation assessment and applying a systematic, rationale-driven approach to vehicle selection and preparation, researchers can develop robust and well-characterized formulations. The choice between a pH-adjusted solution and a micronized suspension will cover the needs of most early-stage in vivo studies, from intravenous PK to high-dose oral efficacy models. Adherence to the detailed protocols and quality control measures described herein will ensure accurate dosing, minimize formulation-related variability, and ultimately lead to more reproducible and trustworthy preclinical data.
References
-
U.S. Food and Drug Administration. (2018). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Federal Register. (2005). Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. [Link]
-
NorthEast BioLab. (n.d.). FDA's Guiding Principles: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients (2005). [Link]
-
AIP Publishing. (2017). Preparation of Carboxymethyl Cellulose Produced from Purun Tikus (Eleocharis dulcis). [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
HPMC. (n.d.). How to make CMC Sodium Carboxymethyl Cellulose?. [Link]
-
BioPharm International. (2008). Preformulation Means Characterization. [Link]
-
ResearchGate. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
FAO. (n.d.). SODIUM CARBOXYMETHYL CELLULOSE. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. [Link]
-
Semantic Scholar. (2020). PREPARATION AND CHARACTERIZATION OF SODIUM CARBOXYMETHYL CELLULOSE FROM KAPOK (CEIBA PENTANDRA) ALPHA-CELLULOSE. [https://www.semanticscholar.org/paper/PREPARATION-AND-CHARACTERIZATION-OF-SODIUM-FROM-(-Ardiyanita-Suryadi/2e0618b76c67d38379101f11a84f32a688198f82]([Link]
-
Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
ACS Applied Polymer Materials. (2023). Preparation of Sodium Carboxymethyl Cellulose–Chitosan Complex Membranes through Sustainable Aqueous Phase Separation. [Link]
-
ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. [Link]
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
YouTube. (2022). Solubility Enhancement Techniques | pH Adjustment, Salt Formation & Co-solvency. [Link]
-
PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. [Link]
-
PubChem. (n.d.). 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid. [Link]
-
Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]
-
eLife. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
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- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Trifluoromethylphenyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-(3-trifluoromethylphenyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important biaryl compound. We will explore the common synthetic routes, troubleshoot frequently encountered issues, and provide scientifically-grounded solutions to streamline your experimental workflow.
Introduction: Navigating the Challenges of Biaryl Synthesis
The construction of the carbon-carbon bond between the two phenyl rings in this compound presents a common challenge in organic synthesis. Success is highly dependent on the chosen methodology and precise control over reaction parameters. Low yields, side-product formation, and purification difficulties are frequent hurdles. This guide will focus on the two most prevalent and effective strategies for this synthesis: the Suzuki-Miyaura Cross-Coupling and the classic Ullmann Reaction , providing in-depth, actionable advice in a question-and-answer format.
Part 1: The Suzuki-Miyaura Cross-Coupling Approach
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance.[1][2] It is often the preferred method for constructing sterically hindered biaryl systems.
FAQ 1: What is the optimal starting point and general protocol for synthesizing this compound via Suzuki coupling?
Answer: The most direct and reliable Suzuki-Miyaura pathway involves the coupling of an ortho-substituted aryl halide with an appropriately substituted phenylboronic acid.
Recommended Reaction Scheme:
The key to success lies in the judicious selection of the aryl halide, catalyst system, base, and solvent. Aryl iodides and bromides are generally more reactive than chlorides.[2]
Detailed Experimental Protocol (Starting Point)
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromobenzoic acid (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), and the palladium catalyst system (see table below for options).
-
Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water) followed by the aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃). The mixture should be thoroughly degassed again via sparging with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My yield of this compound is consistently low. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings can typically be traced back to one of four areas: the catalyst system, the base, reagent purity, or reaction conditions.
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or could be deactivating. For sterically hindered substrates like a 2-substituted benzoic acid, a robust catalytic system is crucial.[3] Consider using a pre-catalyst or a more electron-rich, bulky phosphine ligand to promote efficient oxidative addition and reductive elimination.[3]
-
Incorrect Base: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which facilitates the transmetalation step.[3] If the base is too weak or poorly soluble, the reaction will be sluggish. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.[3]
-
Reagent Purity: Boronic acids are susceptible to decomposition (protodeboronation), especially under basic conditions at elevated temperatures.[4] Use high-purity boronic acid and consider using a slight excess (1.2-1.5 equivalents) to compensate for any degradation. Ensure all solvents are thoroughly degassed to prevent oxygen from degrading the catalyst.
-
Temperature and Time: Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can accelerate catalyst decomposition and boronic acid degradation. Monitor the reaction and optimize the temperature and duration accordingly.
Q2: How do I select the optimal Palladium catalyst and ligand combination?
Answer: The choice of catalyst and ligand is arguably the most critical parameter for a successful Suzuki coupling, especially with challenging substrates.
| Catalyst System | Pre-catalyst / Pd Source | Ligand | Typical Loading (%) | Key Characteristics & Recommendations |
| Standard | Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | Effective for simple couplings. May struggle with sterically hindered substrates. A good first choice for initial screening.[3] |
| Robust | Pd(OAc)₂ | XPhos or SPhos | 1-3 | Buchwald ligands (XPhos, SPhos) are electron-rich and bulky, promoting fast oxidative addition and preventing catalyst decomposition. Highly recommended for this synthesis.[4] |
| Pre-catalyst | XPhos Pd G3 | XPhos (integrated) | 1-3 | Forms the active Pd(0) species rapidly and reliably under mild conditions, which is ideal for coupling with unstable boronic acids.[4] |
For the synthesis of this compound, starting with a system like Pd(OAc)₂ / XPhos or an integrated pre-catalyst like XPhos Pd G3 is highly advised to overcome the steric hindrance from the ortho-carboxylic acid group.
Part 2: The Ullmann Reaction Approach
The Ullmann reaction, a copper-mediated coupling of aryl halides, is the classic method for forming biaryl bonds.[5][6] While it traditionally requires harsh conditions, modern modifications have improved its utility.
Q3: My Ullmann reaction requires very high temperatures (>200 °C) and gives a low yield. How can this be improved?
Answer: The traditional Ullmann condensation is notorious for requiring high temperatures and stoichiometric amounts of often-inactivated copper powder, leading to poor yields.[6][7]
Key Improvement Strategies:
-
Copper Activation: The "activated" copper powder is crucial. This can be prepared in-situ by reducing copper sulfate with zinc metal in hot water.[7] Using unactivated copper is a common cause of failure.
-
Solvent Choice: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are typically required to reach the necessary temperatures.[7]
-
Modern Ligand-Accelerated Methods: The most significant improvement is the use of soluble copper(I) catalysts (e.g., CuI) with accelerating ligands. Ligands such as diamines or phenanthroline can dramatically lower the required reaction temperature and improve yields by stabilizing the organocopper intermediates.[7] This transforms the reaction from a stoichiometric, heterogeneous process to a more efficient, ligand-accelerated catalytic one.
| Reaction Type | Copper Source | Temperature | Solvent | Yield Potential |
| Traditional Ullmann | Stoichiometric Cu powder | > 200 °C | Nitrobenzene, DMF | Low to Moderate |
| Modern Ullmann-type | Catalytic CuI + Ligand | 100 - 150 °C | DMF, Dioxane | Moderate to High |
Part 3: Purification and Final Product Characterization
Q4: What is the most effective method for purifying the crude this compound?
Answer: A multi-step purification strategy is often the most effective.
-
Acid-Base Extraction: This is the first and most crucial step. After the reaction, the crude mixture contains the desired carboxylic acid product, unreacted starting materials, and non-acidic byproducts (like homocoupled species).
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold 1M HCl. The pure product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Recrystallization: For higher purity, the solid obtained from the acid-base wash can be recrystallized from a suitable solvent system, such as ethanol/water or toluene. This step is excellent for removing closely related acidic impurities.
-
Column Chromatography: If significant colored impurities or byproducts with similar acidity remain, silica gel column chromatography may be necessary. A solvent gradient of ethyl acetate in hexanes with 1% acetic acid is a good starting point. The added acetic acid helps to prevent the product from streaking on the column.
References
- PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
Merck Index. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
-
ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-[5-(3-trifluoromethylphenyl)-1,3-oxazol-2-yl]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
-
ResearchGate. (2025). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. Retrieved from [Link]
-
Molecular Modeling and Bioinformatics Group. (n.d.). Project Summary 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID. Retrieved from [Link]
-
European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Retrieved from [Link]
Sources
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- 5. Ullmann Reaction [drugfuture.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
overcoming solubility issues with 2-(3-trifluoromethylphenyl)benzoic acid in aqueous solutions
Technical Support Center: Solubility Solutions for Aromatic Acids
Guide: Overcoming Aqueous Solubility Issues with 2-(3-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow.
The compound this compound is a weak acid. Its structure, featuring a benzoic acid group and a lipophilic trifluoromethylphenyl moiety, predicts poor solubility in neutral aqueous solutions. The trifluoromethyl group, in particular, significantly increases the molecule's hydrophobicity, while the carboxylic acid group provides an ionizable handle that is key to manipulating its solubility. This guide will walk you through the most effective strategies to achieve your desired concentrations.
Section 1: Frequently Asked Questions (FAQs)
Q1: I added this compound to water/PBS at pH 7.4, and it won't dissolve. Why?
A: At neutral pH, the carboxylic acid group is only partially ionized. The molecule exists predominantly in its neutral, protonated form, which is highly hydrophobic due to the two phenyl rings and the trifluoromethyl group. This non-polar nature prevents it from interacting favorably with polar water molecules, leading to very low solubility.
Q2: What is the fastest way to get this compound into solution for a quick screening experiment?
A: For rapid, small-scale experiments where the solvent's biological effect is not a primary concern, creating a high-concentration stock solution in an organic co-solvent like dimethyl sulfoxide (DMSO) is the most common approach.[1] You can then dilute this stock into your aqueous experimental medium. Be cautious, as the compound may precipitate if the final DMSO concentration is too low. A final concentration of 0.1-0.5% DMSO is generally well-tolerated in many cell-based assays.
Q3: To dissolve the compound directly in an aqueous buffer, what pH should I use?
A: To significantly increase solubility, you must deprotonate the carboxylic acid to its much more soluble salt form. This is achieved by raising the pH of the solution. A general rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa.[2] While the exact pKa for this specific molecule is not readily published, related compounds like 3-(trifluoromethyl)benzoic acid have a pKa around 3.7.[3] Therefore, preparing your buffer at a pH of 6.0 or higher should substantially improve solubility.
Q4: I dissolved the compound in a high pH buffer, but it crashed out when I added it to my pH 7.4 cell culture media. What happened?
A: This is a common issue related to pH-dependent solubility. Your high-pH stock solution kept the compound in its soluble, deprotonated salt form. When you introduced this stock into the larger volume of pH 7.4 media, the pH of the microenvironment around the compound molecules dropped, causing them to become protonated again. This conversion back to the poorly soluble neutral form resulted in precipitation. To avoid this, consider using a co-solvent or cyclodextrin approach if the final solution must be at a physiological pH.
Section 2: Decision Workflow for Solubility Enhancement
Before selecting a method, it is critical to consider the requirements of your experiment. This workflow will guide you to the most appropriate strategy.
Caption: Decision workflow for selecting a solubilization method.
Section 3: Troubleshooting & Protocol Guides
Guide 1: Solubility Enhancement by pH Adjustment
Principle of Causality: The solubility of a weak acid is governed by the pH of the solution and the compound's pKa, as described by the Henderson-Hasselbalch equation. The pKa is the pH at which the compound is 50% ionized. By increasing the pH above the pKa, we shift the equilibrium towards the deprotonated, ionized carboxylate form (Ar-COO⁻). This ionized form is significantly more polar and thus more soluble in water than the neutral carboxylic acid (Ar-COOH).[4][5] Salt formation with a suitable base (like NaOH or an amine buffer) is a highly effective method to increase both solubility and dissolution rates.[6][7][8]
Experimental Protocol:
-
Buffer Preparation: Prepare a buffer of your choice (e.g., phosphate, TRIS) at a concentration of 50-100 mM.
-
Initial pH Adjustment: Adjust the buffer pH to approximately 9.0 using 1 M NaOH. A higher starting pH ensures complete initial dissolution.
-
Compound Addition: Slowly add the weighed this compound to the buffer while stirring vigorously. Do not heat, as this can cause degradation.
-
Dissolution: Continue stirring until the solid is fully dissolved. If it does not dissolve, the concentration may be too high for this pH.
-
Final pH Adjustment: Once dissolved, slowly back-titrate the solution to your desired final pH (e.g., 7.5, 8.0) using 1 M HCl.
-
Observation: Monitor the solution closely for any signs of precipitation (cloudiness, turbidity). If precipitation occurs, your target concentration is not achievable at that final pH.
-
Sterilization: Sterile filter the final solution through a 0.22 µm filter.
| Illustrative pH Effect on Weak Acid Solubility | Degree of Ionization | Expected Relative Solubility |
| pH = pKa - 2 | ~1% | Very Low |
| pH = pKa | 50% | Moderate |
| pH = pKa + 1 | ~91% | High |
| pH = pKa + 2 | ~99% | Very High |
Troubleshooting:
-
Problem: The compound precipitates during back-titration.
-
Cause & Solution: The final pH is too close to the compound's pKa for the desired concentration. You must either accept a higher final pH for your experiment or reduce the target concentration of the compound.
-
Guide 2: Utilizing Co-solvents for Aqueous Formulations
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This less polar environment lowers the interfacial tension between the hydrophobic solute and the solvent, making solvation more energetically favorable.[10] This strategy is particularly useful for creating high-concentration stock solutions that can be diluted into aqueous media for final use.[11]
Experimental Protocol:
-
Co-solvent Selection: Choose a biocompatible co-solvent. Dimethyl sulfoxide (DMSO) is common for in vitro studies, while ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are often used in preclinical in vivo formulations.[9]
-
Stock Solution Preparation: Weigh the this compound and add the minimum required volume of your chosen co-solvent to achieve complete dissolution. For DMSO, concentrations of 10-50 mM are often achievable.
-
Aqueous Dilution (Kinetic Solubility Test): a. Prepare your final aqueous buffer (e.g., PBS, pH 7.4). b. While vortexing the aqueous buffer, add a small aliquot of the co-solvent stock solution to reach the desired final concentration. It is critical to add the stock to the buffer, not the other way around, to ensure rapid dispersion. c. Let the solution sit at room temperature for 1-2 hours and visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility limit for that co-solvent percentage.
-
Final Formulation: Prepare your final solution, ensuring the final co-solvent concentration is below the tolerated limit for your specific assay (e.g., typically <0.5% for DMSO in cell culture).[12]
| Common Co-solvents for Preclinical Formulations | Typical Use | Key Considerations |
| DMSO | In vitro stock solutions | High solubilizing power; can be toxic to cells at >1%.[1] |
| Ethanol | Oral/Parenteral | Biocompatible; may cause precipitation on dilution. |
| Propylene Glycol | Oral/Parenteral | Good safety profile; can be viscous at high concentrations. |
| PEG 400 | Oral/Parenteral | Low toxicity; enhances solubility of many compounds. |
Guide 3: Advanced Solubilization with Cyclodextrins
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core.[14] This forms a non-covalent "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble, significantly increasing the apparent aqueous solubility of the guest molecule without altering the pH or using organic co-solvents.[][16]
Experimental Protocol:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and excellent safety profiles.[13]
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin in water or your desired buffer. Concentrations of 10-40% (w/v) are typical starting points.
-
Complexation: a. Slowly add the powdered this compound to the cyclodextrin solution while stirring or sonicating. b. Allow the mixture to equilibrate for several hours (or overnight) at room temperature to ensure maximum complex formation.
-
Clarification: Centrifuge or filter the solution to remove any small amount of undissolved compound. The clear supernatant is your final solution.
-
Analysis: The concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV).
| Properties of Common Cyclodextrins | Cavity Size | Aqueous Solubility | Primary Use |
| α-Cyclodextrin | Small | High | Best for small, linear molecules.[] |
| β-Cyclodextrin | Medium | Low (1.85 g/100mL) | Limited use due to low solubility and nephrotoxicity. |
| HP-β-CD | Medium | Very High (>60 g/100mL) | Widely used for parenteral and oral formulations. |
| SBE-β-CD | Medium | Very High (>70 g/100mL) | Excellent for parenteral formulations due to its negative charge. |
Section 4: Standard Protocol for Aqueous Solubility Determination (Shake-Flask Method)
To obtain a definitive, quantitative measure of equilibrium solubility, the shake-flask method is the gold standard.[17] This protocol ensures that the solution has reached equilibrium with the solid drug, providing a true thermodynamic solubility value.
Caption: Workflow for the Shake-Flask Solubility Assay.
Self-Validating System:
-
Purity Check: The analytical method (e.g., HPLC) used in the final step must be able to separate the parent compound from any potential impurities or degradants, ensuring you are only measuring the solubility of the active molecule.[18]
-
Equilibrium Confirmation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.[2]
References
-
Intaj, S. et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Singh, S. & Kumar, D. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal for Scientific Research and Development. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Singh, S. et al. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Glomme, A. & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. [Link]
-
Starr, J. N. & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Ainurofiq, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Starr, J. N. & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Singh, S. & Kumar, D. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. [Link]
-
Singh, S. & Kumar, D. (2021). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Scientific Research in Science and Technology. [Link]
-
Fakhree, M.A.A. et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Rekharsky, M.V. & Inoue, Y. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ACS Omega. (2026). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. [Link]
-
Touro Scholar. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. [Link]
Sources
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- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 4. physicsforums.com [physicsforums.com]
- 5. ijsrp.org [ijsrp.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. youtube.com [youtube.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. scispace.com [scispace.com]
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- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 2-(3-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(3-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its synthesis. The content is structured in a practical question-and-answer format to directly address potential side reactions and purification challenges.
Section 1: Suzuki-Miyaura Cross-Coupling Approach
The Palladium-catalyzed Suzuki-Miyaura reaction is a powerful and widely used method for forming the C-C bond between the two aromatic rings in this compound.[1] It typically involves the coupling of a boronic acid (or its ester derivative) with an aryl halide.
Figure 1. General Suzuki-Miyaura coupling scheme.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in Suzuki couplings are often traced back to three main areas: catalyst activity, the stability of the boronic acid, and inefficient transmetalation.
-
Catalyst Inactivation: The Pd(0) catalyst is the active species. If your reaction solution is not properly degassed, oxygen can oxidize the Pd(0) to Pd(II), hindering the initial oxidative addition step and effectively killing the catalyst.[2] Furthermore, phosphine ligands can be sensitive to oxidation.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or form inactive cyclic trimer anhydrides (boroxines).[3] Protodeboronation is often exacerbated by elevated temperatures and the presence of water.
-
Inefficient Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It is often the rate-determining step. The choice of base is critical here; the base activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer. An inappropriate or weak base can stall the catalytic cycle.
Question 2: I've isolated my product, but NMR and LC-MS analysis shows a significant impurity with a mass corresponding to a biphenyl derivative of my boronic acid. What is this and how do I prevent it?
This is a classic case of boronic acid homocoupling , a major side reaction in Suzuki couplings.[2]
-
Causality: Homocoupling of the boronic acid (e.g., 3,3'-bis(trifluoromethyl)biphenyl) is often promoted by the presence of oxygen and/or high catalyst loading.[2] Oxygen can facilitate a parallel catalytic cycle where two boronic acid molecules couple with each other. It can also be caused by certain palladium catalysts under specific conditions, even in the absence of the aryl halide.
-
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to subject the mixture to 3-5 cycles of vacuum followed by backfilling with an inert gas like Argon or Nitrogen.
-
Optimize Catalyst Loading: While tempting, increasing the catalyst loading to push a slow reaction can sometimes disproportionately increase the rate of side reactions. Aim for the lowest effective catalyst loading, typically 0.5-2 mol%.
-
Choice of Base and Solvent: The selection of base and solvent can influence the relative rates of the desired cross-coupling versus homocoupling. For instance, using potassium phosphate (K₃PO₄) as a base in a toluene/water solvent system is often effective.
-
Question 3: My mass spectrum shows a peak corresponding to the starting aryl halide without the halogen (e.g., benzoic acid instead of 2-bromobenzoic acid). What causes this?
This side product results from dehalogenation of the aryl halide starting material.[3]
-
Causality: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture. This leads to reductive elimination of the dehalogenated arene (Ar-H) and regenerates a Pd species. Common hydride sources include solvent impurities, certain bases (like amines), or degradation of the phosphine ligand.[3]
Visualization of Suzuki-Miyaura Pathways
The following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle and where common side reactions diverge.
Caption: Suzuki-Miyaura catalytic cycle and key side reaction pathways.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Choice depends on substrates. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the Pd(0) center.[1] |
| Aryl Halide | 2-Iodobenzoic acid or 2-Bromobenzoic acid | Reactivity order: I > Br > OTf >> Cl.[4] Aryl chlorides often require more specialized, electron-rich ligands and harsher conditions.[5] |
| Boronic Acid | 3-(Trifluoromethyl)phenylboronic acid | The electron-withdrawing CF₃ group can affect reactivity. Ensure high purity to avoid side reactions.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A crucial component for activating the boronic acid. Carbonates are common, but phosphates can be effective in challenging couplings.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common and effective. Ensure solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling.[2][5] |
| Temperature | 80-110 °C | Must be high enough to drive the reaction but controlled to minimize decomposition of the boronic acid (protodeboronation). |
Section 2: Ullmann Condensation Approach
The Ullmann reaction is a classical, copper-catalyzed method for forming aryl-aryl bonds.[8][9] It typically requires harsher conditions than the Suzuki coupling—higher temperatures and polar aprotic solvents—and often uses stoichiometric amounts of copper.[10][11]
Figure 2. General Ullmann coupling scheme.
Troubleshooting and FAQs: Ullmann Condensation
Question 1: My Ullmann reaction shows no conversion of starting materials, even after prolonged heating. What could be wrong?
This is a very common issue with Ullmann reactions and usually points to two factors: the activity of the copper catalyst and the reaction conditions.
-
Copper Activation: Unlike palladium catalysts, classical Ullmann reactions often use copper metal (powder or bronze), which is easily passivated by a surface layer of copper oxides. This oxide layer prevents the reaction from initiating. The copper must be "activated" immediately prior to use.[11]
-
Insufficient Temperature: Ullmann reactions are notorious for requiring high temperatures, often in excess of 150-210 °C, to proceed at a reasonable rate.[10]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or nitrobenzene are typically required to reach the necessary temperatures.[10]
-
Troubleshooting Protocol: Initiating a Stalled Ullmann Reaction
-
Activate the Copper: Before starting the reaction, wash the copper powder with a dilute acid (e.g., 2% HCl) to remove oxides, followed by rinsing with water, ethanol, and ether, and then dry it under vacuum.
-
Ensure Anhydrous Conditions: While activating the copper, ensure all glassware is oven-dried and reagents are anhydrous, as water can interfere with the reaction.
-
Verify Temperature: Use a high-boiling solvent and ensure your heating apparatus can safely and consistently maintain the target temperature (e.g., 180-200 °C). Use a sand bath or heating mantle for uniform heat distribution.
-
Question 2: Besides unreacted starting materials, what are the primary side products?
The side-product profile in Ullmann reactions is typically less complex than in Suzuki couplings but can still be problematic.
-
Homocoupling: Symmetrical homocoupling of the more reactive aryl halide is the most common side reaction, leading to products like 2,2'-dicarboxylic acid or 3,3'-bis(trifluoromethyl)biphenyl.[9] This is especially prevalent if one reactant is significantly more reactive than the other.
-
Reduction/Dehalogenation: Under the harsh, high-temperature conditions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.
Visualization of Ullmann and Troubleshooting Logic
The following diagrams illustrate a simplified Ullmann mechanism and a general workflow for troubleshooting synthetic issues.
Caption: Simplified reaction pathway for the Ullmann condensation.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Crystallization of 2-(3-Trifluoromethylphenyl)benzoic Acid
Welcome to the technical support center for the crystallization of 2-(3-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related aromatic carboxylic acids. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the crystallization of this compound.
FAQ 1: My compound is 'oiling out' instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1] This typically occurs when a solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system.[2] For molecules like this compound, which have flexible structures and potentially low melting points in the presence of solvent, this is a common challenge. The resulting oil is often a good solvent for impurities, which can hinder or prevent subsequent crystallization and lead to a lower purity product.[1]
Causality and Mechanism: Oiling out represents a liquid-liquid phase separation (LLPS).[3] It is kinetically favored over the more ordered process of solid crystal nucleation, especially when there is a high degree of supersaturation or rapid cooling. The solute molecules have high mobility within the oil droplets but lack the organization of a crystal lattice.[1]
Step-by-Step Troubleshooting Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil phase completely redissolves, creating a clear solution.
-
Reduce Supersaturation: The primary goal is to slow down the process. You can achieve this by:
-
Adding More Solvent: Add a small amount (5-10% more volume) of the hot "good" solvent to the solution. This decreases the concentration and lowers the saturation point, making it less likely to oil out upon cooling.[2][4]
-
Slowing the Cooling Rate: This is a critical step. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool. Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.[5]
-
-
Introduce a Nucleation Site (Seeding):
-
Once the solution has cooled slightly (but before oiling out occurs), add a few "seed" crystals of the pure compound.[3] These crystals act as templates, bypassing the difficult initial nucleation step and promoting ordered crystal growth directly from the solution.
-
If you don't have seed crystals, you can create them by dipping a glass rod into the solution, removing it, and allowing the thin film of solvent to evaporate, leaving behind a small amount of solid. Re-introduce this rod into the solution.[6]
-
-
Change the Solvent System: If the above steps fail, the solvent system may be inappropriate. The polarity of the solvent can significantly influence oiling-out behavior.[4] Consider using a solvent with a lower boiling point or a solvent in which the compound is slightly less soluble at high temperatures.
FAQ 2: I have cooled my solution as instructed, but no crystals have formed. What should I do?
Answer:
The failure to form crystals from a cooled solution indicates that you have a stable, supersaturated solution. While the concentration of your compound is above its solubility limit at that temperature, the energy barrier for the initial formation of a crystal nucleus (nucleation) has not been overcome. This is a common occurrence, especially with highly purified compounds.
Step-by-Step Induction Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The micro-abrasions on the glass provide high-energy sites that can act as focal points for crystal nucleation.[6]
-
Introduce a Seed Crystal: As described in the previous section, adding a single, small crystal of the desired compound is the most effective way to induce crystallization.[6] The crystal provides a pre-formed lattice onto which other molecules can deposit.
-
Reduce the Temperature Further: If the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of the compound and increase the driving force for crystallization.
-
Concentrate the Solution: If none of the above methods work, it is possible that you have added too much solvent.[6] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then repeat the slow cooling process.
FAQ 3: My crystals formed instantly as a fine powder when I cooled the solution. Is this a problem?
Answer:
Yes, this is often a problem. The rapid formation of a large amount of solid, often called "crashing out," is an indication of excessively fast crystallization.[2] This process is non-selective and tends to trap impurities within the rapidly forming crystal lattice, which defeats the purpose of recrystallization as a purification technique.[2] An ideal crystallization involves the slow growth of well-defined crystals over a period of 15-30 minutes.
Protocol for Achieving Slower Crystal Growth:
-
Re-dissolve the Solid: Place the flask back on the heat source and add more solvent (10-20% of the original volume) until the solid completely dissolves.[2]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop without disturbance. Insulating the flask can further slow the rate of heat loss.
-
Use a Co-solvent System: For difficult crystallizations, a two-solvent (co-solvent) system can provide better control. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to re-clarify, and then allow the mixture to cool slowly. This fine-tunes the supersaturation level.
FAQ 4: How do I choose the best solvent for crystallization?
Answer:
Solvent selection is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should exhibit a steep solubility curve: it should dissolve the compound well at high temperatures but poorly at low temperatures.[7] This ensures minimal product loss in the mother liquor upon cooling.
Systematic Approach to Solvent Screening:
-
Initial Assessment: Test the solubility of a small amount of your compound (~10-20 mg) in about 0.5 mL of various solvents at room temperature. A good candidate solvent will show poor solubility at this stage.
-
Heating Test: Heat the mixtures that showed poor solubility. A good solvent will fully dissolve the compound at or near its boiling point.[5]
-
Cooling Test: Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The best solvents will yield a large amount of crystalline precipitate.
Table 1: Common Solvents for Aromatic Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Benzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good, green choice.[5] |
| Ethanol | 78 | High | Good solvent for many organic acids; often used in a co-solvent system with water.[8] |
| Ethyl Acetate | 77 | Medium | A versatile solvent that is less polar than alcohols and can be effective for compounds like mefenamic acid.[9] |
| Acetone | 56 | Medium | A strong solvent, may need to be paired with an anti-solvent like water or heptane. |
| Toluene | 111 | Low | Good for less polar compounds; its high boiling point can be advantageous. |
| Heptane/Hexane | 98 / 69 | Low | Often used as the "poor" or "anti-solvent" in a co-solvent system to induce precipitation. |
Note: The solubility of this compound must be determined empirically, but this table provides a rational starting point.
FAQ 5: I am concerned about polymorphism. How can I control which crystal form I get?
Answer:
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms can have distinct physical properties, including solubility, melting point, and stability, which are critical in drug development. For complex aromatic molecules like fenamates and their analogs, polymorphism is common.[11]
The specific polymorph obtained is often under kinetic control, meaning the form that nucleates fastest is the one that is isolated.[12]
Key Factors Influencing Polymorphic Form:
-
Solvent Choice: The polarity of the solvent and its ability to form hydrogen bonds can stabilize different molecular conformations or packing arrangements, leading to different polymorphs.[13]
-
Supersaturation Level: According to Ostwald's Rule of Stages, metastable forms often crystallize at high supersaturation, while the stable form may be favored at low supersaturation.[13]
-
Temperature and Cooling Rate: The temperature of crystallization can dictate which form is thermodynamically stable. Rapid cooling tends to yield metastable forms, while slow cooling provides a better chance of obtaining the most stable form.
Experimental Strategy for Polymorph Screening:
To ensure you have identified the most stable form, a systematic screen is necessary. This involves crystallizing the compound under a wide variety of conditions:
-
Different Solvents: Use a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, heptane).
-
Different Cooling Rates: Perform crystallizations with both rapid (ice bath) and slow (insulated, overnight) cooling.
-
Different Supersaturation Levels: Prepare solutions with varying concentrations of the solute.
The resulting solids from each experiment should be analyzed by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms.
Visualized Workflows
Standard Cooling Crystallization Workflow
Caption: Standard experimental workflow for purification by cooling crystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
References
- Vertex AI Search. (n.d.). Impact of impurities on crystal growth.
- Pharmaceutical Technology. (n.d.). Mefenamic acid: new polymorph or crystal defect?.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process | Request PDF.
- ResearchGate. (n.d.). Crystallization of mefenamic acid and polymorphs | Request PDF.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- MDPI. (n.d.). Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement.
- Unknown Source. (n.d.).
- Scirp.org. (n.d.). Optimum Kinetic Parameters of Mefenamic Acid Crystallization by PBM.
- Unknown Source. (n.d.).
- MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
- ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimum Kinetic Parameters of Mefenamic Acid Crystallization by PBM [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement | MDPI [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of 2-(3-Trifluoromethylphenyl)benzoic Acid
Welcome to the technical support guide for the purification of 2-(3-trifluoromethylphenyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a drug molecule.[1] However, the unique electronic and steric properties of this compound also present specific challenges during its purification. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Q&A Format
This section directly addresses specific issues you may encounter during the purification of this compound.
Issue 1: My final product is an oil or a sticky solid and won't crystallize.
Question: I've completed my synthesis of this compound, but after workup and solvent removal, I'm left with a persistent oil or a sticky amorphous solid. What's causing this, and how can I induce crystallization?
Answer: This is a common issue that can be attributed to several factors, primarily the presence of impurities that inhibit the formation of a stable crystal lattice.
-
Causality:
-
Residual Solvents: Even small amounts of high-boiling solvents like DMF, DMSO, or toluene can act as an "anti-solvent" for crystallization, keeping your product in an oily state.
-
Unreacted Starting Materials: The presence of unreacted starting materials, such as the corresponding ester or precursors from a Suzuki coupling, can disrupt the crystal packing.
-
Isomeric Impurities: Positional isomers, which can form during synthesis, may have very similar polarities to the desired product, making them difficult to remove and hindering crystallization.[2]
-
Byproducts: Side-reaction products, like homocoupled products from a Suzuki reaction, can also be present.[3]
-
-
Solutions:
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (e.g., hexanes, heptane) dropwise with vigorous stirring until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Aqueous Wash/pH Adjustment: If your synthesis involved the hydrolysis of an ester, ensure the acidification step is complete to fully protonate the carboxylate.[4][5] Dissolve the oily product in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with brine to remove excess water.
-
Issue 2: My product purity is low after a single crystallization.
Question: I've managed to crystallize my this compound, but analytical data (NMR, LC-MS) shows significant impurities remain. What's the next step?
Answer: A single crystallization is often insufficient, especially if the impurities have similar solubility profiles to your product. A multi-step purification strategy is often necessary.
-
Causality:
-
Co-crystallization: Impurities with similar structures can sometimes be incorporated into the crystal lattice of your desired product.
-
High Impurity Load: If the initial crude product has a high percentage of impurities, a single crystallization may not be effective enough.
-
-
Solutions:
-
Recrystallization: Perform a second crystallization using a different solvent system. A good starting point is to test the solubility of your crude product in a range of solvents to find a pair where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at low temperatures.
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether). Extract with an aqueous base (e.g., saturated sodium bicarbonate or 1M sodium hydroxide) to deprotonate the carboxylic acid, moving it to the aqueous layer. The neutral and basic impurities will remain in the organic layer. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out.[5] The solid can then be collected by filtration.
-
Column Chromatography: If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography is a viable option. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to prevent tailing of the carboxylic acid, is a good starting point.
-
Issue 3: I'm seeing byproducts from my Suzuki coupling reaction.
Question: I've synthesized this compound via a Suzuki coupling, and I'm observing homocoupling of my boronic acid starting material. How can I minimize this and purify my product?
Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[3]
-
Causality:
-
Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.
-
Base: The choice and amount of base can influence the rate of competing side reactions.[6]
-
-
Solutions:
-
Degassing: Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solution or by using the freeze-pump-thaw method.
-
Purification: The homocoupled byproduct is a neutral molecule and can be effectively removed using the acid-base extraction technique described in the previous section. The desired carboxylic acid product will move to the aqueous basic layer, while the neutral homocoupled byproduct will remain in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for crystallizing this compound?
A1: The optimal solvent system can vary depending on the specific impurities present. However, good starting points for screening include:
-
Single Solvents: Toluene, ethanol, methanol, acetonitrile.
-
Solvent/Anti-Solvent Systems:
-
Ethyl acetate / Hexanes
-
Acetone / Water
-
Dichloromethane / Heptane
-
It is always recommended to perform small-scale solubility tests to identify the most effective system for your specific crude material.
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel. This can adsorb a significant portion of the palladium species.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon for a period, followed by filtration, can also be effective. Be aware that this may also lead to some loss of the desired product.
-
Acid-Base Extraction: As the desired product is a carboxylic acid, the acid-base extraction workup will leave the palladium catalyst in the organic phase.
Q3: My compound appears to be degrading during purification. What are the stability considerations?
A3: While this compound is generally a stable compound, prolonged exposure to high heat or very strong basic conditions could potentially lead to degradation.[7] It is advisable to use moderate temperatures during recrystallization and to avoid unnecessarily long reaction times or exposure to harsh conditions.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., on a C18 column) can be a very effective method for purifying this compound, especially for removing closely related impurities. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and elutes with a good peak shape.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with saturated aqueous sodium bicarbonate solution (3 x 20 mL). Combine the aqueous layers.
-
Wash the combined aqueous layers with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2. A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization from a Toluene/Hexanes Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Data and Visualization
Table 1: Solubility of Benzoic Acid Derivatives
| Solvent | Molar Solubility of Benzoic Acid (Approximate) | Polarity |
| Water | 0.027 M | High |
| Methanol | > 2 M | High |
| Ethanol | > 2 M | High |
| Acetone | High | Medium |
| Ethyl Acetate | High | Medium |
| Dichloromethane | Medium | Medium |
| Toluene | Low (cold), High (hot) | Low |
| Hexanes | Very Low | Low |
Diagrams
Caption: Workflow for purification by acid-base extraction.
References
- Krishna Murthy, H. M., & Vijayan, M. (1981). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(5), 1102-1105.
- Krishna Murthy, H. M., & Vijayan, M. (n.d.). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid). CoLab.
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved January 2, 2026, from [Link]
-
The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 2, 2026, from [Link]
- Cauquis, G., & Limouzin, Y. (1972). U.S. Patent No. 3,661,972. Washington, DC: U.S.
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
- Siddegowda, M. S., et al. (2012). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o1704.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid. (2017). CN107176916A.
- Preparation method of 2-trifluoromethyl benzoic acid. (2014). CN103274929B.
-
2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
-
The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. (n.d.). COMSOL. Retrieved January 2, 2026, from [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
- Process of preparing 3-trifluoromethyl benzoic acid. (2007). CN101066917A.
-
Kollmar, M., et al. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved January 2, 2026, from [Link]
-
Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved January 2, 2026, from [Link]
- Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid.
- Fakhree, M. A. A., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents.
- Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 106, 143-148.
-
This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? "P" Should be 4-bromomethyl-benzoic acid, M should be 4-methyl benzoic acid. (2019, April 24). Reddit. Retrieved January 2, 2026, from [Link]
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Systems.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 11. digital.library.unt.edu [digital.library.unt.edu]
stability issues of 2-(3-trifluoromethylphenyl)benzoic acid under experimental conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(3-trifluoromethylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise during experimentation. We provide in-depth, field-proven insights into the behavior of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What makes the trifluoromethylphenyl group a common moiety in drug development? The trifluoromethyl (-CF3) group is frequently incorporated into pharmaceutical compounds for several strategic advantages. The carbon-fluorine bond is exceptionally strong, which confers high metabolic and chemical stability to the molecule.[1] Additionally, its potent electron-withdrawing nature and high lipophilicity can significantly enhance a compound's binding affinity to biological targets, improve its permeability across cellular membranes, and ultimately increase its bioavailability.[1][2]
Q2: My solution of this compound is showing unexpected degradation. What are the most likely causes? While the trifluoromethylphenyl moiety is robust, degradation can be initiated under specific experimental stressors. The most common degradation pathways for compounds of this class include:
-
Hydrolysis: Under strongly alkaline conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid. However, for this compound, the primary site of reactivity in solution will often be the existing carboxylic acid group, which can ionize or participate in reactions depending on the pH.
-
Photodegradation: Exposure to high-intensity light, particularly in the UV spectrum, can induce degradation. Studies on related trifluoromethyl-containing aromatic compounds have demonstrated susceptibility to photolysis.[1][3]
-
Oxidative Degradation: The presence of oxidizing agents or exposure to atmospheric oxygen, especially under elevated temperatures or in the presence of metal catalysts, can lead to the degradation of the aromatic ring.[1]
Q3: What is the first step I should take to diagnose a suspected stability issue? A systematic approach is essential. The universally accepted first step is to perform a forced degradation study .[1][4] This involves subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, and light) that exceed what it would experience in typical stability testing. This process is crucial for identifying the specific conditions under which the compound degrades, understanding its degradation profile, and developing a stability-indicating analytical method capable of separating the intact compound from its degradation products.[4][5]
Q4: What is the recommended analytical technique for monitoring the stability of this compound? High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the standard and most reliable method for this purpose.[6] It allows for the accurate quantification of the parent compound and the detection and separation of potential degradation products. Developing a "stability-indicating" HPLC method is critical to ensure that any degradants are resolved from the main peak.
Troubleshooting Guide: Investigating Degradation
This section provides detailed protocols and explanations for systematically investigating and resolving stability issues with this compound.
Issue 1: Unidentified Peaks Appearing in HPLC Chromatogram During Routine Analysis
The appearance of new, unidentified peaks in your chromatogram is a classic sign of compound degradation.
Causality: These new peaks represent degradation products formed due to unforeseen stressors in your experimental conditions, such as solvent impurities, pH shifts, elevated temperatures, or light exposure.
Troubleshooting Workflow:
-
System Suitability Test: First, confirm the integrity of your analytical system. Inject a freshly prepared standard of this compound of known purity. If the new peaks are absent, the issue lies with your sample's stability, not the HPLC system.
-
Conduct a Forced Degradation Study: This is the core diagnostic tool. It will help you mimic and identify the stressor causing the degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without being further degraded themselves.
This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 70°C for 48 hours. Also, store a solution of the compound at 70°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Issue 2: Poor Reproducibility in Quantitative Analysis
Inconsistent quantitative results can often be traced back to the instability of the compound in the analytical solvent or under the conditions of the analysis itself.
Causality: this compound, being a carboxylic acid, can exhibit different solubility and stability profiles depending on the pH of the solvent. If the diluent is unbuffered, minor variations can lead to significant changes in the compound's state and, consequently, its chromatographic behavior.
Troubleshooting and Optimization:
-
Solvent Selection: Ensure the compound is fully soluble and stable in your chosen diluent. For poorly soluble compounds, co-solvents like acetonitrile or methanol are often necessary.[1] However, always verify that the co-solvent does not induce degradation.
-
pH Control: The mobile phase and sample diluent should be pH-controlled with a suitable buffer. For a carboxylic acid, maintaining a pH around 2.5-3.0 (using formic acid or trifluoroacetic acid) will keep the molecule in its protonated, non-ionized form, leading to sharper peaks and more reproducible retention times.
-
Method Validation: Develop and validate a stability-indicating HPLC method. This ensures the method is robust, specific, and accurate for its intended purpose.
Objective: To create a method that separates the parent compound from all potential degradation products identified in the forced degradation study.
| Parameter | Recommended Starting Condition | Rationale |
| Instrument | Standard HPLC with UV/DAD Detector | DAD (Diode Array Detector) allows for peak purity analysis. |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient is crucial to elute both the parent compound and any less polar or more polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm or λmax of the compound | 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation: Once the method is developed, inject a mixture of the stressed samples (a "degradation cocktail") to confirm that all degradation peaks are baseline-resolved from the main this compound peak.
Potential Degradation Pathways Visualization
Caption: Potential degradation pathways under stress conditions.
References
- The Chemical Identity of 2-(Trifluoromethyl)
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- 2-(Trifluoromethyl)benzoic acid | C8H5F3O2.
- 2-(Trifluoromethyl)benzoic acid 98%. Sigma-Aldrich.
- 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2.
- Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation.
- 2-Methyl-3-(trifluoromethyl)
- Forced Degrad
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- (PDF) 2-(Trifluoromethyl)benzoic acid.
- An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.
- 2-Amino-6-(trifluoromethyl)benzoic acid. Synquest Labs.
- 2-(3-Trifluoromethylanilino)benzoic Acid 530-78-9. Tokyo Chemical Industry (India) Pvt. Ltd.
- Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- 2-(Trifluoromethyl)benzoic acid 98%. Sigma-Aldrich.
- 3-(trifluoromethyl)benzoic acid. Sigma-Aldrich.
- Application Notes and Protocols for the Characterization of 2-(3-methylphenyl)benzoic acid. Benchchem.
- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2.
- 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
- Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). ZORA (Zurich Open Repository and Archive).
- Preparation method of 2-trifluoromethyl benzoic acid.
Sources
avoiding common pitfalls in the biological testing of 2-(3-trifluoromethylphenyl)benzoic acid
Welcome to the Technical Support Center for the biological testing of 2-(3-trifluoromethylphenyl)benzoic acid and its analogs. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, drawing from established scientific principles and field-proven experience to help you navigate the common challenges associated with this class of compounds. Our goal is to ensure the integrity and reproducibility of your experimental results.
Introduction to this compound
This compound belongs to a class of compounds that are structurally related to fenamates, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). A notable member of this family is Flufenamic Acid, which is recognized as an inhibitor of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance critical drug-like properties.[1][2]
The strong carbon-fluorine bonds in the -CF3 group increase metabolic stability by making the molecule more resistant to enzymatic degradation, which can lead to a longer biological half-life.[1][3][4] Furthermore, this group increases lipophilicity, which can improve the compound's ability to cross cellular membranes.[1][3][5] These properties make trifluoromethylphenyl-containing compounds like this compound promising candidates for drug development.[6] However, these same physicochemical characteristics can present unique challenges in biological testing.
This guide will address the most common pitfalls encountered during the in vitro and cell-based evaluation of this compound, providing you with troubleshooting strategies and detailed protocols to ensure the accuracy and reliability of your data.
Section 1: Solubility and Compound Handling
Poor aqueous solubility is one of the most frequent hurdles in the biological evaluation of lipophilic compounds.[7] The trifluoromethylphenyl group, while beneficial for membrane permeability, significantly contributes to this issue.[1][3]
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell culture media upon dilution from a DMSO stock. How can I resolve this?
A1: This is a classic solubility issue. When a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer or media, it can crash out if its concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect assay performance.[7]
-
Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution in DMSO first. Then, add a small aliquot of each DMSO dilution directly to the final assay medium. This minimizes the time the compound spends at a high, potentially precipitating concentration in the aqueous environment.[7]
-
Use of Co-solvents: For in vitro biochemical assays (not cell-based), you might consider using co-solvents like methanol or acetonitrile in your assay buffer, but be cautious as this can affect protein function.[8]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.[9]
-
Assess Solubility Limit: Determine the practical solubility limit of your compound in the specific assay medium you are using. This can be done by making serial dilutions and visually inspecting for precipitation or by measuring turbidity with a plate reader at a wavelength above 500 nm.[9] Any data generated at concentrations above this limit should be interpreted with caution.
Section 2: Assay Interference
The chemical structure of this compound can interfere with certain assay technologies, leading to false-positive or false-negative results. This is a common issue with many small molecules in high-throughput screening.[10][11]
Frequently Asked Questions (FAQs)
Q2: I am observing what looks like inhibition in my fluorescence-based COX inhibitor screening assay, but I'm not sure if it's a real effect. How can I check for assay interference?
A2: Compounds containing aromatic rings and electron-withdrawing groups can interfere with fluorescence and luminescence-based assays.[12][13] It is crucial to perform counter-screens to rule out artifacts.
Troubleshooting Workflow:
Below is a workflow to identify and mitigate assay interference.
Caption: Workflow to de-risk hits from fluorescence-based assays.
Detailed Steps for De-risking:
-
No-Target Control: Run your assay with all components except the biological target (e.g., the COX enzyme). If your compound still produces a signal change, it's likely an artifact.[10]
-
Measure Autofluorescence: Check if this compound is autofluorescent at the excitation and emission wavelengths of your assay. This can be a significant issue in HCS and other fluorescence-based methods.[14]
-
Orthogonal Assays: Validate your findings using an assay with a different detection method. For COX inhibition, if your primary screen is a fluorometric assay that detects prostaglandin G2, you could use a colorimetric assay that monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15][16]
Table 1: Common Assay Formats for COX Inhibitor Screening
| Assay Type | Principle | Potential for Interference |
| Fluorometric | Measures fluorescence of a product or probe.[17] | High (autofluorescence, quenching).[12] |
| Colorimetric | Measures change in absorbance of a colored product.[16] | Moderate (compound color, light scattering). |
| Luminescent | Measures light produced by a chemical reaction. | Moderate (luciferase inhibition, quenching).[13] |
| Whole Blood Assay | Measures prostaglandin production in whole blood.[18] | Low, but more complex. |
Section 3: Metabolic Stability and Off-Target Effects
While the trifluoromethyl group enhances metabolic stability, it doesn't make the molecule inert.[4] Furthermore, it's essential to ensure that the observed biological effect is due to the intended target and not an off-target interaction.[19]
Frequently Asked Questions (FAQs)
Q3: I'm seeing a potent effect in my cell-based assay, but how can I be sure it's due to COX inhibition and not some other off-target effect or general cytotoxicity?
A3: This is a critical question in drug development. Distinguishing between on-target and off-target effects requires a series of well-designed experiments.
Experimental Strategy to Confirm On-Target Effect:
Caption: A workflow to validate on-target cellular activity.
Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard methods for assessing COX activity.[15][20]
-
Objective: To determine the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound stock solution (in DMSO).
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, heme, and the fluorometric probe.
-
Add the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add diluted test compound or DMSO vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time in a kinetic plate reader.[17]
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
-
Q4: My compound shows reduced activity after a few hours in a cell-based assay. Could it be due to metabolic instability?
A4: While the -CF3 group generally confers stability, metabolic degradation is still possible.[4][8]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: A standard method is to incubate the compound with liver microsomes, which contain cytochrome P450 enzymes, and an NADPH regenerating system.[4]
-
Methodology:
-
Incubate your compound (e.g., at 1 µM) with liver microsomes (e.g., human or rat) at 37°C.
-
At various time points (0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[4]
-
Analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
-
Table 2: Interpreting Metabolic Stability Data
| In Vitro Half-life (t½) | Predicted In Vivo Clearance | Interpretation |
| > 30 min | Low | High stability |
| 10 - 30 min | Intermediate | Moderate stability |
| < 10 min | High | Low stability |
This table provides a general interpretation; correlation to in vivo outcomes can vary.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: )
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. (URL: )
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (URL: )
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem. (URL: )
- 2-(3-Trifluoromethylanilino)benzoic Acid 530-78-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: )
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: )
- ab204698 – Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric) - Abcam. (URL: )
- 2-(Trifluoromethyl)benzoic acid 98 433-97-6 - Sigma-Aldrich. (URL: )
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (URL: )
- How to deal with the poor solubility of tested compounds in MTT assay?
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed. (URL: )
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (URL: )
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (URL: )
- 2-Methyl-3-(trifluoromethyl)
- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (URL: )
- On-target and off-target-based toxicologic effects - PubMed. (URL: )
- ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC - PubMed Central. (URL: )
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- 18. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 19. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3-trifluoromethylphenyl)benzoic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions for professionals scaling this synthesis from the laboratory to a pilot plant. As Senior Application Scientists, we understand the nuances and challenges of process scale-up and aim to provide you with scientifically sound and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, typically involves a cross-coupling reaction. Common methods include the Suzuki-Miyaura coupling, the Ullmann condensation, and synthesis via a Grignard reagent. Each of these routes presents unique challenges, especially during the transition from bench-scale to pilot-scale production. This guide will focus on troubleshooting and frequently asked questions related to these common synthetic pathways.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Inactive Catalyst (Suzuki & Ullmann) | - Use a fresh, high-purity palladium or copper source. For Ullmann reactions, Cu(I) is often the active species.[1] - For Suzuki coupling, ensure the palladium catalyst is not oxidized. Consider using a pre-catalyst that is activated in situ. - For Ullmann reactions, consider in situ activation of the copper catalyst.[1] | Catalysts, especially palladium and copper complexes, can be sensitive to air and moisture. Oxidation can render the catalyst inactive, preventing the catalytic cycle from proceeding.[2] |
| Inappropriate Ligand (Suzuki & Ullmann) | - Screen a variety of ligands. For Suzuki, electron-rich phosphine ligands are common. For Ullmann, ligands like N-methylglycine or phenanthrolines can be effective.[1] | Ligands play a crucial role in stabilizing the metal catalyst, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition. The optimal ligand can be highly substrate-dependent. |
| Suboptimal Base (Suzuki & Ullmann) | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] - The choice of base can significantly impact reaction kinetics and side product formation. | The base is critical for the transmetalation step in Suzuki coupling and for substrate deprotonation and catalyst turnover in Ullmann condensations.[1] |
| Poor Grignard Reagent Formation | - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - A small crystal of iodine can be used to initiate the reaction.[4] | Grignard reagents are highly reactive with protic sources like water, which will quench the reagent and prevent the desired reaction. Iodine helps to activate the magnesium surface. |
| Reaction Temperature Too Low/High | - For modern ligand-accelerated Ullmann reactions, start with temperatures in the range of 40-120 °C.[1] - For Suzuki reactions, temperatures are typically in the range of 80-110 °C. - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. | Reaction kinetics are highly temperature-dependent. Insufficient temperature can lead to a stalled reaction, while excessive heat can cause decomposition of reactants, products, or the catalyst.[2] |
Formation of Side Products
| Side Product | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Homocoupling of Starting Materials (Suzuki & Ullmann) | - Suzuki: Slow transmetalation or premature reductive elimination. - Ullmann: Common with highly reactive aryl halides. | - Optimize the ligand and base combination to promote the desired cross-coupling pathway. - In Ullmann reactions, using an excess of one reactant can sometimes favor the cross-coupling product.[5] | Homocoupling arises from the reaction of two molecules of the same starting material. This can be minimized by adjusting reaction conditions to favor the cross-coupling catalytic cycle.[3] |
| Hydrodehalogenation (Debromination/Dechlorination) | - Presence of protic impurities (e.g., water).[1] - Certain bases or reaction conditions can promote this side reaction. | - Use anhydrous solvents and reagents.[1] - Screen different bases. Sometimes a milder base can reduce the extent of hydrodehalogenation.[3] | Protic impurities can protonate an organometallic intermediate, leading to the formation of the dehalogenated arene as a byproduct.[3] |
| Formation of Biphenyl (Grignard Synthesis) | - Unwanted coupling of the Grignard reagent with unreacted aryl halide. | - This is a common byproduct in Grignard reactions. Purification by extraction can effectively remove this non-polar impurity from the desired carboxylic acid product. | The nucleophilic Grignard reagent can react with the electrophilic carbon of the aryl halide starting material. |
Scale-Up Specific Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Inconsistent Reaction Profile/Stalled Reaction | - Inefficient mixing in larger reactors.[2] - Poor heat transfer leading to localized hot or cold spots. - For Suzuki reactions, sensitivity to oxygen can be more pronounced at scale.[2] | - Ensure adequate agitation is maintained throughout the reaction. - Monitor the internal reaction temperature carefully. - For oxygen-sensitive reactions, ensure a robust inert atmosphere is maintained during the entire process.[2] | Scaling up reactions from flasks to large reactors introduces challenges in maintaining homogeneity and consistent temperature, which are critical for reaction kinetics and selectivity.[2][6] |
| Difficulty in Removing Palladium/Copper Catalyst | - Residual catalyst can be challenging to remove from the final product. | - Employ appropriate workup procedures, which may include treatment with activated carbon, silica gel, or specific metal scavengers. - Optimize crystallization conditions to exclude metal impurities. | Residual heavy metals are a major concern in the pharmaceutical industry. Effective removal is crucial for the purity and safety of the final active pharmaceutical ingredient (API).[6] |
| Safety Concerns with Grignard Reactions | - Grignard reactions are highly exothermic and can be difficult to control on a large scale.[7][8] - The use of flammable solvents like diethyl ether or THF poses a significant fire risk.[7][9] | - Implement strict temperature control and have a robust cooling system in place.[7] - Consider a semi-batch process where the Grignard reagent is added slowly to the carbon dioxide source to control the exotherm. - Ensure all equipment is properly grounded and that the reaction is conducted in a well-ventilated area with appropriate fire suppression systems.[10] | Runaway reactions are a major safety hazard, and proper engineering controls are essential for safe operation at the pilot plant scale.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for scaling up to a pilot plant?
A: The choice of synthetic route depends on several factors including cost of starting materials, robustness of the reaction, and ease of purification.
-
Suzuki-Miyaura coupling is often favored in the pharmaceutical industry due to its high functional group tolerance and generally milder reaction conditions compared to traditional Ullmann reactions.[6][11] However, the cost of palladium catalysts and ligands can be a consideration.
-
Ullmann condensation is a classical method that has seen a resurgence with the development of modern ligand systems that allow for lower reaction temperatures.[1][12] Copper is significantly cheaper than palladium, which can be an advantage at scale.
-
Grignard synthesis is a cost-effective method for generating the carboxylic acid functionality. However, the high reactivity of Grignard reagents presents significant safety challenges that must be carefully managed at the pilot scale.[7][8][9]
Q2: How do I choose the right solvent for my scale-up reaction?
A: Solvent selection for scale-up should consider not only reaction performance but also safety, environmental impact, and ease of removal.
-
For Suzuki and Ullmann reactions , polar aprotic solvents like DMF, NMP, or dioxane are often used.[1][12] However, their high boiling points can make them difficult to remove. Toluene or 2-methyl-THF are often preferred in a plant setting due to their lower boiling points and more favorable environmental and safety profiles.
-
For Grignard reactions , ethereal solvents like THF or diethyl ether are necessary.[7][9] THF is generally preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.
Q3: What are the key parameters to monitor during the scale-up process?
A: Careful monitoring of critical process parameters is essential for a successful and safe scale-up.
-
Temperature: As reactions are scaled, heat transfer becomes less efficient. Continuous monitoring of the internal reaction temperature is crucial to prevent runaway reactions or incomplete conversion.[2]
-
Agitation: Proper mixing is necessary to ensure homogeneity and efficient heat transfer. The agitation rate may need to be adjusted for larger reactor volumes.[2]
-
Reaction Progress: In-process controls (IPCs) using techniques like HPLC or GC are vital to track the consumption of starting materials and the formation of the product and any impurities.
-
Inert Atmosphere: For air-sensitive reactions like Suzuki and Grignard syntheses, maintaining a low-oxygen environment is critical.[2]
Q4: How can I effectively purify this compound at the pilot scale?
A: Purification at the pilot scale often relies on crystallization.
-
Crystallization: This is the most common and effective method for purifying solid products at a large scale. A thorough study of solvent systems and cooling profiles is necessary to achieve high purity and yield.
-
Extraction: An acidic or basic wash during the workup can help remove impurities. For example, in the Grignard synthesis, an acidic workup protonates the benzoate salt to form the desired carboxylic acid, which can then be extracted into an organic solvent. A subsequent basic wash can then be used to extract the acidic product into the aqueous layer, leaving non-polar impurities like biphenyl behind in the organic layer.
-
Filtration and Drying: The final product is isolated by filtration and then dried under vacuum at an appropriate temperature to remove residual solvents.
Experimental Workflow and Diagrams
General Workflow for Synthesis and Scale-Up
Caption: Decision tree for troubleshooting low product yield.
References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. Available at: [Link]
-
Grignard Reaction. American Chemical Society. Available at: [Link]
-
Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. PMC - NIH. Available at: [Link]
-
Grignard reaction safety. YouTube. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of trifluoromethylated biaryl compounds. ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. Available at: [Link]
-
Safety aspects of the process control of Grignard reactions. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. ResearchGate. Available at: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]
-
organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]
-
Ullmann Reaction Questions. Sciencemadness Discussion Board. Available at: [Link]
-
Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. Available at: [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. Available at: [Link]
-
Synthesis of 2-[5-(3-trifluoromethylphenyl)-1,3-oxazol-2-yl]benzoic acid. PrepChem.com. Available at: [Link]
-
Ullmann Reaction. Available at: [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. NIH. Available at: [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available at: [Link]
-
Streamlining Purification. Sartorius. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. Available at: [Link]
- Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.
-
Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
- Method for detecting tracer compounds for hydrocarbon production. Google Patents.
-
Method for the purification of benzoic acid. European Patent Office - EP 0453022 A2. Available at: [Link]
-
Purification of benzoic acid by melt crystallization. ResearchGate. Available at: [Link]
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analytical method development challenges for 2-(3-trifluoromethylphenyl)benzoic acid
Technical Support Center: 2-(3-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for analytical method development involving this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common challenges encountered with this analyte. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses broad, foundational questions that are critical to consider before beginning method development.
Q1: What are the primary physicochemical properties of this compound that impact HPLC method development?
A1: Understanding the molecule's structure is the first step. It is an aromatic carboxylic acid, which immediately signals several key considerations for reverse-phase HPLC (RP-HPLC):
-
Acidity (pKa): As a benzoic acid derivative, the carboxylic acid group is the most influential feature. Its acidic nature means the molecule's ionization state is highly dependent on the mobile phase pH. To achieve consistent retention and good peak shape, it is crucial to control the pH. For acidic compounds, operating at a pH at least 1.5-2 units below the pKa ensures the molecule is in its neutral, protonated form, which is more retained on a typical C18 column and less likely to exhibit peak tailing.[1][2][3][4]
-
Hydrophobicity (log P): The presence of two phenyl rings and a trifluoromethyl (-CF3) group makes the molecule relatively nonpolar and hydrophobic. This suggests that it will be well-retained on standard RP-HPLC columns like C18 or C8. The high hydrophobicity also means it will be poorly soluble in highly aqueous mobile phases, which can be a challenge for sample preparation and injection.
-
UV Absorbance: The aromatic rings provide strong chromophores, making UV detection a suitable and straightforward choice for quantification. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q2: Which HPLC column and initial mobile phase conditions are a good starting point?
A2: A systematic approach is always recommended. Based on the molecule's properties, a high-quality, end-capped C18 column is the workhorse for this type of analysis.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm or 3.5 µm particle size, 150 mm x 4.6 mm | Provides a good balance of efficiency and backpressure. Modern, high-purity silica with end-capping is crucial to minimize silanol interactions.[2][5] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Buffers the mobile phase to a low pH (~2.5-3.0) to keep the analyte protonated, ensuring good peak shape and stable retention.[1][3] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure, making it a preferred choice for initial screening. |
| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) | This allows you to quickly determine the approximate elution conditions and screen for any impurities. |
| Detection | Diode Array Detector (DAD/PDA) scanned from 200-400 nm | Enables determination of λmax and is essential for assessing peak purity, a key requirement for specificity under ICH Q2(R1) guidelines.[6][7][8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
Q3: What are the likely degradation pathways for this molecule that I should investigate during forced degradation studies?
A3: Forced degradation studies are a regulatory requirement to establish the stability-indicating nature of your method.[9][10][11][12] For this compound, the primary points of susceptibility are:
-
Oxidative Degradation: The aromatic rings can be susceptible to oxidation, potentially forming hydroxylated species or ring-opened products. Hydrogen peroxide (H2O2) is a common stress agent for this pathway.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation in molecules with chromophores. The stability of the analyte should be tested in solution and as a solid, as per ICH Q1B guidelines.[13]
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds. The stability should be assessed in dry heat and in solution.[9]
-
Hydrolytic Degradation (Acid/Base): While the core structure is generally stable against hydrolysis, extreme pH conditions (e.g., using HCl or NaOH) should be tested.[9][10] Esters and amides are more susceptible, but it's a required stress condition.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct, question-and-answer format.
Q: My peak for this compound is tailing severely. What can I do?
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to be between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.2. Increase Buffer Strength: If tailing persists, increase the buffer concentration from a typical 10 mM to 25-50 mM.[1][4]3. Use a Modern Column: Switch to a column with advanced end-capping or a hybrid particle technology. | The primary cause of tailing for acidic compounds is the interaction between the ionized carboxylate group (COO-) and residual, ionized silanol groups (Si-O-) on the silica surface of the column.[2][5] By lowering the pH, you protonate both the analyte (COOH) and the silanols (Si-OH), eliminating this ionic interaction and promoting a single, hydrophobic retention mechanism.[1][2][3] |
| 2. Column Overload | 1. Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10 and re-inject.2. Reduce Injection Volume: Decrease the injection volume (e.g., from 10 µL to 2 µL). | Injecting too much mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[1][2] If diluting the sample improves the peak shape, mass overload is the likely cause. |
| 3. Extra-Column Dead Volume | 1. Check Fittings: Ensure all tubing connections between the injector, column, and detector are secure.2. Minimize Tubing: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing. | Excessive volume outside of the column (in tubing, fittings, or the detector flow cell) causes the analyte band to spread before and after separation, a phenomenon known as band broadening, which can manifest as tailing.[1][4] |
Q: I'm having trouble dissolving the analyte for analysis. What solvents are recommended?
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Poor Solubility in Aqueous Solvents | 1. Use an Organic Diluent: Dissolve the initial sample in 100% Acetonitrile or Methanol to create a stock solution.2. Match Initial Mobile Phase: For working solutions, dilute the stock solution with a solvent that is the same as or weaker than your initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). | The molecule is highly hydrophobic and will have limited solubility in water. Dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the gradient starts at 5% Acetonitrile) can cause peak distortion and precipitation on the column.[1] Preparing the final dilution in the initial mobile phase is best practice. |
| 2. Analyte is in Salt Form | 1. Use Mobile Phase as Diluent: If the analyte is a salt (e.g., sodium salt), dissolving it directly in the acidic mobile phase will convert it to the free acid form, aiding solubility and ensuring compatibility with the HPLC method. | The salt form may have different solubility characteristics. Converting it to the free acid upon dissolution ensures it is in the correct form for the reverse-phase separation. |
Q: How do I demonstrate the specificity of my method for stability testing?
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| 1. Co-elution of Degradants or Impurities | 1. Perform Forced Degradation: Stress the analyte under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products.[12][14]2. Analyze Stressed Samples: Inject the stressed samples into your HPLC system. The goal is to show that the main peak is baseline-resolved from all degradant peaks.3. Use a PDA Detector: A Photodiode Array (PDA) detector is essential. Perform peak purity analysis on the main analyte peak in both unstressed and stressed samples. A passing peak purity result provides strong evidence that no other species are co-eluting. | Specificity is a core validation parameter defined in ICH Q2(R1) as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7][8] For stability-indicating methods, this means proving you can separate the active ingredient from its degradation products.[12] Peak purity analysis compares UV spectra across the peak; a consistent spectrum indicates a pure peak. |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Systematic HPLC Method Development Workflow
This protocol outlines a logical, step-by-step workflow for developing a robust RP-HPLC method for this compound.
Caption: A systematic workflow for HPLC method development.
Protocol 2: Forced Degradation Study
This protocol provides standard conditions for stress testing as recommended by ICH guidelines.[13][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80 °C for 2-8 hours | Simulates degradation in acidic environments and tests for acid-labile functional groups.[9][10] |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80 °C for 2-8 hours | Tests for base-labile functional groups. Base-catalyzed reactions often follow different pathways than acid-catalyzed ones.[9] |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Identifies susceptibility to oxidation, a common degradation pathway for electron-rich molecules.[9] |
| Thermal | Dry Heat at 105 °C (Solid)Heat at 80 °C (Solution) | 24-48 hours24-48 hours | Simulates the effect of high temperatures during manufacturing or storage.[9] |
| Photolytic | ICH-compliant light chamber(Overall illumination ≥ 1.2 million lux hours;UV energy ≥ 200 watt hours/m²) | As required | Tests for light sensitivity, which can inform packaging and storage requirements.[13] |
Procedure:
-
Prepare separate solutions of the analyte (~1 mg/mL) for each stress condition.
-
Expose the solutions to the conditions listed in the table. A control sample (unstressed) should be kept protected from light at 2-8 °C.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a target concentration for HPLC analysis.
-
Analyze all samples using the developed HPLC method, ensuring the system can separate the parent peak from all generated degradants.
Visualization: Key Molecular Challenges & Solutions
Caption: Key challenges and solutions in method development.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Official web site : ICH [ich.org]
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- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Efficacy Analysis of Novel Anti-Inflammatory Agents: A Case Study of 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) Versus Traditional NSAIDs
Introduction
For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the therapeutic benefits of traditional NSAIDs are often tempered by a significant risk of adverse effects, most notably gastrointestinal damage and cardiovascular complications. This has spurred the development of a new generation of anti-inflammatory agents with novel mechanisms of action, aiming for improved safety profiles without compromising efficacy.
This guide provides a comparative analysis of a novel investigational compound, 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic acid, also known as Flusalazine or ND-07, against established NSAIDs. Flusalazine presents a unique dual-action mechanism as both an anti-inflammatory agent and a free radical scavenger, reportedly without the COX-1 or COX-2 inhibition characteristic of traditional NSAIDs[1][2][3]. We will delve into the preclinical data to objectively compare its analgesic and anti-inflammatory efficacy and safety profile with that of aspirin and indomethacin.
Mechanism of Action: A Departure from Conventional COX Inhibition
Traditional NSAIDs, such as aspirin and indomethacin, exert their effects by blocking the active sites of COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. However, the inhibition of COX-1, which is constitutively expressed in many tissues, can lead to the well-documented gastrointestinal side effects associated with these drugs[5].
Flusalazine operates through a distinct pathway. Preclinical studies indicate that its anti-inflammatory action is not derived from the inhibition of COX-1 or COX-2, but rather through the specific inhibition of microsomal prostaglandin E synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated under inflammatory conditions. By selectively targeting mPGES-1, Flusalazine can reduce the production of the pro-inflammatory mediator PGE2 without affecting the production of other prostaglandins that may have protective functions. Furthermore, Flusalazine is reported to act as a free radical scavenger, which contributes to its anti-inflammatory and tissue-protective effects[1][3].
Figure 1: Comparative mechanism of action of traditional NSAIDs and Flusalazine.
Comparative Efficacy in Preclinical Models
The analgesic and anti-inflammatory properties of Flusalazine have been evaluated in various mouse models and compared directly with aspirin and indomethacin.
Analgesic Efficacy
1. Acetic Acid-Induced Abdominal Constriction Model: This model is widely used to assess peripheral antinociceptive activity.
-
Protocol: Mice are administered the test compound or vehicle, and after a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response. The number of writhes is counted over a specific duration.
-
Results: Flusalazine demonstrated a significant and dose-dependent inhibitory effect on acetic acid-induced writhing. At doses of 25, 50, 100, and 250 mg/kg, Flusalazine inhibited writhing by 64%, 63%, 68.8%, and 70.2%, respectively[1]. For comparison, aspirin (25–300 mg/kg) and indomethacin (10, 100 mg/kg) showed inhibition ranging from 52.7–70.3% and 62.7–73.5%, respectively[1].
2. Formalin-Induced Paw Licking Model: This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.
-
Protocol: A dilute formalin solution is injected into the plantar surface of a mouse's hind paw. The time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Results: Flusalazine significantly reduced paw licking time in both the early and late phases in a dose-dependent manner. At a dose of 25 mg/kg, it inhibited the early phase by 69.5% and the late phase by 73.6%[1]. At 100 mg/kg, the inhibitions were 50.0% and 66.0%, respectively[1]. Aspirin (300 mg/kg) and indomethacin (10 mg/kg) also significantly reduced licking time in both phases[1].
3. Tail Immersion Test: This test is used to evaluate centrally mediated analgesia.
-
Protocol: The distal portion of a mouse's tail is immersed in hot water (typically 52-55°C), and the time taken for the mouse to withdraw its tail (tail withdrawal latency) is measured.
-
Results: Flusalazine significantly increased the tail withdrawal time at 2 hours after administration, indicating a central analgesic effect[3].
| Analgesic Model | Flusalazine Dose (mg/kg) | % Inhibition/Effect | Aspirin Dose (mg/kg) | % Inhibition | Indomethacin Dose (mg/kg) | % Inhibition |
| Acetic Acid Writhing | 25-250 | 63-70.2% | 25-300 | 52.7-70.3% | 10-100 | 62.7-73.5% |
| Formalin (Early Phase) | 25 | 69.5% | 300 | 64.0% | 10 | 55.4% |
| Formalin (Late Phase) | 25 | 73.6% | 300 | 78.7% | 10 | 52.3% |
| Tail Immersion | Not specified | Significant increase in withdrawal time | Not specified | Not specified | Not specified | Not specified |
Table 1: Comparative Analgesic Efficacy of Flusalazine, Aspirin, and Indomethacin in Mouse Models.[1][3]
Anti-inflammatory Efficacy
Carrageenan-Induced Paw Edema Model: This is a classic model of acute inflammation.
-
Protocol: An injection of carrageenan into the sub-plantar tissue of a mouse's hind paw induces a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points after carrageenan injection to quantify the extent of inflammation.
-
Results: The formation of paw edema was significantly inhibited in the Flusalazine-treated group, demonstrating its potent anti-inflammatory effects[3].
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Safety Profile: A Key Differentiator
A major limitation of traditional NSAIDs is their propensity to cause gastrointestinal damage. This is largely attributed to the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa.
-
Gastric Damage Assessment: In preclinical studies, the stomachs of mice were examined for any signs of damage, such as bleeding or ulceration, following the administration of high doses of the test compounds.
-
Results: Remarkably, Flusalazine did not induce any gastric damage even at doses up to 1000 mg/kg. In stark contrast, both aspirin and indomethacin caused critical gastric bleeding at therapeutic doses[1][3]. This superior gastrointestinal safety profile is a significant potential advantage of Flusalazine and is consistent with its non-COX-inhibitory mechanism of action.
Figure 3: Gastrointestinal safety comparison of Flusalazine with Aspirin and Indomethacin.
Discussion and Future Perspectives
The preclinical data for Flusalazine are promising, suggesting that it is a potent analgesic and anti-inflammatory agent with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs like aspirin and indomethacin. Its unique mechanism of action, targeting mPGES-1 and scavenging free radicals, represents a rational approach to separating anti-inflammatory efficacy from the common adverse effects of COX inhibition.
The trifluoromethyl group, a common moiety in modern pharmaceuticals, likely contributes to the favorable pharmacokinetic properties of Flusalazine, such as enhanced lipophilicity and metabolic stability[6][7]. These characteristics are often sought after in drug design to improve a compound's ability to reach its target and prolong its therapeutic effect.
While these initial findings are encouraging, it is crucial to acknowledge that they are based on animal models. Further research, including comprehensive toxicology studies and well-designed clinical trials, is necessary to establish the efficacy and safety of Flusalazine in humans. Nevertheless, the development of compounds like Flusalazine underscores a paradigm shift in the quest for safer and more effective treatments for pain and inflammation.
References
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Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central. [Link]
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Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. PubMed. [Link]
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Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. ResearchGate. [Link]
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The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed. [Link]
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2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid (FLF) Summary. Molecular Modeling and Bioinformatics Group. [Link]
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Nelonemdaz. Wikipedia. [Link]
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Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]
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Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
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2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid (FLF) Summary. Molecular Modeling and Bioinformatics Group. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. NIH. [Link]
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Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. Frontiers. [Link]
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2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. PubMed. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science. [Link]
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Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. PubMed Central. [Link]
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Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. PubMed. [Link]
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List of NSAIDs from strongest to weakest. Medical News Today. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
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Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
- Preparation method of 2-trifluoromethyl benzoic acid.
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A Comparative Guide to the Validation of Analytical Methods for 2-(3-trifluoromethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(3-trifluoromethylphenyl)benzoic acid, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control, stability testing, and regulatory submission. This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for this compound, focusing on a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a comparative analysis with an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach.
The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R2)[1][2][3], United States Pharmacopeia (USP) General Chapter <1225>[4][5][6], and guidance from the U.S. Food and Drug Administration (FDA)[7][8][9].
The Centrality of a Well-Validated Method
Before delving into the specifics of validation, it is crucial to understand the 'why'. An analytical method is not merely a set of instructions; it is a scientifically validated process that ensures the identity, strength, quality, purity, and potency of a drug substance.[9] A validated method provides a high degree of assurance that it will consistently produce results that are accurate, precise, and specific for its intended purpose.[10][11] This assurance is critical throughout the drug development lifecycle, from early-stage characterization to routine batch release in a GMP environment.
Primary Analytical Method: A Stability-Indicating HPLC-UV Protocol
Based on the structural characteristics of this compound—an aromatic carboxylic acid—a reversed-phase HPLC method with UV detection is a logical and widely applicable choice. The following hypothetical, yet scientifically sound, method serves as our primary example for validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting point would be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte, likely around 230-280 nm.
The Validation Workflow: A Step-by-Step Guide
The validation of this HPLC method must encompass a series of experiments to demonstrate its suitability. The following sections detail the protocol for each key validation parameter.
Caption: A generalized workflow for analytical method validation.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][12] To prove this, we must demonstrate that the analyte's peak is free from interference. Forced degradation studies are the cornerstone of developing a "stability-indicating" method, which is a regulatory expectation.[13][14]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent. Also, prepare a placebo solution (if applicable for a drug product) and solutions of known related substances.
-
Forced Degradation: Subject the analyte solution to the following stress conditions[15]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples, a non-stressed control, and a blank by HPLC.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of degradation products.
Acceptance Criteria:
-
The method should be able to separate the analyte from all degradation products and any known impurities.
-
The peak purity index for the analyte should be close to 1, indicating no co-eluting peaks.
-
Significant degradation (typically 5-20%) should be observed under at least one of the stress conditions to demonstrate the method's stability-indicating nature.[15]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard and perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the expected working concentration for an assay.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.
-
Analysis: Analyze three replicate preparations for each concentration level.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) of the recovery values at each level should be ≤ 2.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should also be within a pre-defined limit, often ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined by several methods, including:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is a certain multiple of the baseline noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.1 units).
-
-
Analyze a standard solution under each of these modified conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
The results of the analysis should not be significantly affected by the variations.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
While the validated HPLC-UV method is a robust workhorse for routine quality control, certain applications may benefit from a more advanced technique like UPLC-MS/MS. This is particularly true for trace-level impurity analysis or bioanalytical studies.
Caption: A comparison of HPLC-UV and UPLC-MS/MS methods.
| Feature | HPLC-UV | UPLC-MS/MS | Rationale & Supporting Data |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | UPLC uses smaller particles for higher resolution and speed. MS/MS provides structural information and specificity. |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, as it relies on both retention time and specific mass transitions. | A UPLC-MS/MS method for a similar compound, o-trifluoromethyl benzoic acid, demonstrates high specificity in complex matrices.[9] |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | Can reach low ng/mL or even pg/mL levels. | The high sensitivity of UPLC-MS/MS is crucial for bioanalytical studies or trace impurity analysis. |
| Analysis Time | 10-20 minutes per sample. | 2-5 minutes per sample. | The smaller particle size in UPLC columns allows for faster flow rates and shorter run times. |
| Robustness | Generally very robust and easily transferable between labs. | Can be more sensitive to matrix effects and requires more specialized maintenance. | HPLC methods for aromatic carboxylic acids are well-established and known for their ruggedness.[8] |
| Cost | Lower initial instrument cost and ongoing operational costs. | Higher initial investment and more expensive consumables and maintenance. | This is a significant factor for routine QC labs where high throughput and cost-effectiveness are key. |
| Ideal Application | Routine QC, assay, purity, and dissolution testing. | Trace-level impurity quantification, metabolite identification, bioanalysis. | The choice of method should be fit for purpose, aligning with the specific analytical challenge. |
Conclusion
The validation of an analytical method for this compound is a systematic process that must be rigorously documented and scientifically sound. A well-validated HPLC-UV method serves as a reliable and cost-effective tool for the majority of quality control applications. It provides the necessary precision, accuracy, and specificity for routine analysis.
However, for applications demanding higher sensitivity and specificity, such as the quantification of trace impurities or analysis in complex biological matrices, a UPLC-MS/MS method is the superior alternative. The choice between these methods is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the analysis, regulatory expectations, and available resources. By following the validation principles outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, which is fundamental to the successful development and commercialization of safe and effective medicines.
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.). USP-NF. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025). Investigations of a Dog. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. [Link]
-
ICH releases draft guidelines on analytical method development | RAPS. (2022). RAPS. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.). ECA Academy. [Link]
-
<1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]
-
Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Institutes of Health. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. (n.d.). ResearchGate. [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (2015). American Laboratory. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). PharmaInfo. [Link]
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A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. [Link]
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Understanding Analytical Method Validation: A Comprehensive Guide - ProPharma. (2016). ProPharma Group. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). SciSpace. [Link]
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Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline. (2013). Pharmaguideline. [Link]
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (2015). Semantic Scholar. [Link]
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2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. (n.d.). UPB. [Link]
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- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Trifluoromethylphenyl)benzoic Acid Derivatives in Anti-Inflammatory Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-trifluoromethylphenyl)benzoic acid derivatives, a class of compounds belonging to the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect the core molecular scaffold, explore the impact of chemical modifications on biological activity, and compare these derivatives against other established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-inflammatory therapeutics.
Introduction: The Significance of Fenamates in Inflammation Therapy
Fenamates, derivatives of N-phenylanthranilic acid, are a well-established class of NSAIDs used to manage pain and inflammation in various conditions, including rheumatic disorders and dysmenorrhea.[1] The prototypical member of the specific chemical family discussed here is flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid.[1] Like other NSAIDs, their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[2]
Understanding the SAR of this class of molecules is crucial for designing new chemical entities with improved potency, selectivity (COX-1 vs. COX-2), and a more favorable safety profile, particularly concerning the gastrointestinal side effects commonly associated with NSAID use.[3][4] This guide will synthesize findings from various studies to provide a clear, actionable framework for medicinal chemists and pharmacologists.
The Core Scaffold and Its Mechanism of Action
The fundamental structure of these derivatives consists of a benzoic acid ring linked to a 3-(trifluoromethyl)phenyl ring via an amino bridge. The spatial arrangement of these components is critical for biological activity. The carboxyl group of the benzoic acid moiety and the imino nitrogen are connected through an intramolecular hydrogen bond, which influences the overall conformation of the molecule.[5]
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Arachidonic_Acid [label="Arachidonic Acid"]; COX_Enzyme [label="COX-1 / COX-2 Enzyme", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins (PGH2)"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fenamate [label="2-(3-trifluoromethylphenyl)benzoic\nacid derivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX_Enzyme; COX_Enzyme -> Prostaglandins; Prostaglandins -> Inflammation; Fenamate -> COX_Enzyme [label="Inhibition", color="#EA4335", style=bold]; } caption: "Mechanism of Action of Fenamate NSAIDs"
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[2] The relative selectivity for COX-1 versus COX-2 is a key determinant of a drug's efficacy and side-effect profile.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be systematically modulated by making structural changes at three key positions: the benzoic acid moiety, the secondary amine linker, and the trifluoromethylphenyl ring.
dot graph SAR_Diagram { node [shape=none, margin=0]; edge [arrowhead=vee, color="#34A853"];
} caption: "Key SAR points for this compound derivatives"
Modifications of the Benzoic Acid Moiety
The carboxylic acid group is a critical pharmacophore for this class of compounds.[6][7] It is ionized at physiological pH and is believed to mimic the carboxylate of arachidonic acid, allowing it to bind to the active site of COX enzymes.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide generally leads to a significant decrease or loss of in vitro activity. However, this strategy is widely used to create prodrugs.[3][4] These prodrugs are less acidic and can reduce direct gastrointestinal irritation. In vivo, they are hydrolyzed by esterases to release the active carboxylic acid. For example, creating ester or amide derivatives of mefenamic acid has been explored to enhance bioavailability and reduce GI intolerance.[4]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes retain or even improve activity. This strategy is less commonly reported for this specific class but is a valid approach in NSAID design.
Modifications of the Phenylamino Moiety
The nature and substitution pattern of the N-phenyl ring significantly influence both the potency and the COX isoform selectivity.
-
Role of the Trifluoromethyl (CF3) Group: The presence of the electron-withdrawing CF3 group on the N-phenyl ring is known to enhance anti-inflammatory activity.[8] Studies on related compounds have shown that introducing a trifluoromethyl group can improve metabolic stability and pharmacological activity.[8] For instance, in a study comparing R-/S-2-(2-hydroxypropanamido) benzoic acid (R-/S-HPABA) with its trifluoromethylated analog, the latter showed better anti-inflammatory effects and more favorable pharmacokinetic properties.[8]
-
Position of the Substituent: The position of the substituent on the N-phenyl ring is crucial. For fenamates in general, substitution at the meta position (position 3) of the N-phenyl ring, as in flufenamic acid, is often optimal for activity.
Comparison with Other Fenamates
To understand the specific contribution of the 3-trifluoromethylphenyl group, it is useful to compare its activity with other clinically used fenamates.
| Compound | N-Phenyl Substituents | Relative Anti-Inflammatory Potency | Key Features |
| Flufenamic Acid | 3-CF3 | High | Potent anti-inflammatory agent.[1] |
| Mefenamic Acid | 2,3-dimethyl | Moderate | Also possesses analgesic properties.[1][3] |
| Meclofenamic Acid | 2,6-dichloro-3-methyl | High | Potent COX inhibitor. |
| Tolfenamic Acid | 2-chloro-3-methyl | High | Used for migraine treatment. |
This table is a qualitative comparison based on general knowledge from the literature. Direct quantitative comparisons can vary depending on the assay used.
Comparative Analysis with Alternative Anti-Inflammatory Agents
The therapeutic value of this compound derivatives is best understood in the context of other available NSAIDs. Below is a comparison with a non-selective COX inhibitor (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).
| Parameter | Flufenamic Acid Derivative (Typical) | Ibuprofen | Celecoxib |
| Mechanism of Action | Non-selective COX inhibitor | Non-selective COX inhibitor | Selective COX-2 inhibitor |
| Primary Use | Rheumatic disorders, pain[1] | Mild to moderate pain, fever | Osteoarthritis, rheumatoid arthritis |
| Relative Potency | High | Moderate | High |
| Key Side Effects | GI toxicity, nephrotoxicity[1] | GI toxicity | Cardiovascular risks |
| Chemical Class | Fenamate (Anthranilic acid derivative) | Propionic acid derivative | Sulfonamide |
Data presented are for general comparative purposes. Specific values can be found in dedicated pharmacological studies.
A recent study on a structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for COX-2 in silico compared to aspirin and demonstrated significant reduction of inflammatory markers in an animal model.[9][10] This highlights the potential for developing derivatives with improved COX-2 selectivity.
Experimental Protocols for Evaluation
The anti-inflammatory activity of these compounds is typically evaluated using a combination of in vitro and in vivo assays. A standard in vivo model is the carrageenan-induced rat paw edema assay.
Carrageenan-Induced Paw Edema Assay
This is a widely used and validated model for screening acute anti-inflammatory activity.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
start [label="Start: Acclimatized Rats", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; grouping [label="Divide into Control, Standard,\n& Test Groups"]; baseline [label="Measure Initial Paw Volume"]; admin [label="Administer Vehicle, Standard,\nor Test Compound"]; induce [label="Induce Edema with Carrageenan Injection"]; measure [label="Measure Paw Volume at\n1, 2, 3, 4 hours"]; calculate [label="Calculate % Inhibition of Edema"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> grouping -> baseline -> admin -> induce -> measure -> calculate -> end; } caption: "Workflow for Carrageenan-Induced Paw Edema Assay"
Conclusion and Future Perspectives
The this compound scaffold is a validated template for potent anti-inflammatory agents. The key SAR takeaways are:
-
The carboxylic acid is essential for activity but can be masked in prodrugs to mitigate GI toxicity.
-
The 3-CF3 substituent on the N-phenyl ring is a favorable feature for enhancing potency.
-
The secondary amine linker plays a crucial role in establishing the active conformation.
Future research in this area should focus on fine-tuning the substitution patterns on the N-phenyl ring to achieve greater COX-2 selectivity, thereby separating the anti-inflammatory efficacy from the mechanism-based side effects. The development of novel delivery systems and the exploration of hybrid molecules that combine the fenamate scaffold with other pharmacophores also represent promising avenues for discovering safer and more effective anti-inflammatory drugs.
References
- Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-32.
- Di Schiavi, E., et al. (2024). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Molecules, 29(1), 123.
- ResearchGate. (n.d.).
- Sharma, R., & Prasher, P. (2023).
- ResearchGate. (n.d.).
- Kim, J. Y., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.
- Li, Y., et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126743.
- CoLab. (n.d.). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid).
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- ResearchGate. (n.d.). Request PDF: Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
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- 3. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid) | CoLab [colab.ws]
- 6. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes for 2-(3-trifluoromethylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy
The synthesis of biaryl compounds, particularly those with challenging steric hindrance and functional group patterns, is a critical endeavor in the development of pharmaceuticals and functional materials. 2-(3-Trifluoromethylphenyl)benzoic acid is a key building block in this field, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this molecule: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Grignard reagent-based approach. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative assessment of these methods to inform your synthetic strategy.
Introduction to Synthetic Strategies
The construction of the carbon-carbon bond between the two phenyl rings in this compound is the central challenge. The primary disconnection for retrosynthetic analysis leads to three main strategies, each with its own set of advantages and disadvantages.
Figure 1: Retrosynthetic analysis of this compound.
Comparative Performance of Synthetic Routes
The choice of synthetic route will depend on a variety of factors including desired yield, purity, cost of reagents, scalability, and tolerance to other functional groups. The following table provides a high-level comparison of the three main routes discussed.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Grignard Reaction |
| Typical Yield | High (often >80%) | Moderate to High | Moderate |
| Reaction Conditions | Mild to moderate | Harsh (high temperatures) | Anhydrous, sensitive |
| Catalyst | Palladium-based | Copper-based | None (stoichiometric Mg) |
| Starting Materials | Halobenzoic acid & Arylboronic acid | Two Aryl halides | Aryl halide & Mg, then CO2 |
| Functional Group Tolerance | Generally good | Moderate | Limited (sensitive to protic groups) |
| Key Advantages | High yields, mild conditions, broad scope | Lower cost catalyst | Readily available starting materials |
| Key Disadvantages | Expensive catalyst, potential for catalyst contamination | High temperatures, often requires activated copper, lower yields for unactivated substrates | Strict anhydrous conditions required, sensitive to functional groups |
In-Depth Analysis of Synthetic Routes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, making it a highly attractive route for the synthesis of biaryls.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[1]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, regenerating the Pd(0) catalyst.[2]
Figure 2: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki Coupling [2]
-
Materials:
-
2-Bromobenzoic acid (1.0 mmol)
-
3-(Trifluoromethyl)phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Water 4:1, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid, 3-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1N HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Insights: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates. The base is required to facilitate the transmetalation step. The use of a biphasic solvent system like toluene/water is common and often enhances the reaction rate.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-C and C-heteroatom bonds, utilizing a copper catalyst.[3] While it often requires harsher conditions than the Suzuki coupling, it can be a cost-effective alternative.
Reaction Principle:
The traditional Ullmann reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper powder at high temperatures.[4] Modern variations often use catalytic amounts of a copper(I) salt and may proceed under milder conditions, although still typically requiring elevated temperatures. The mechanism is thought to involve the formation of an organocopper intermediate.[3]
Figure 3: General workflow for Ullmann condensation.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Materials:
-
2-Chlorobenzoic acid (1.0 mmol)
-
3-Bromobenzotrifluoride (1.2 mmol)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
High-boiling polar solvent (e.g., DMF, NMP, 5 mL)
-
-
Procedure:
-
To a sealed tube or a flask equipped with a reflux condenser, add 2-chlorobenzoic acid, 3-bromobenzotrifluoride, CuI, and K₂CO₃.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to 150-200 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Insights: The high temperatures required for the Ullmann reaction can be a significant drawback, potentially leading to side reactions and decomposition of sensitive substrates. The choice of copper source and the use of ligands can significantly impact the reaction's efficiency. For less reactive aryl halides, activated copper powder may be necessary.
Grignard Reaction
The Grignard reaction offers a classical and powerful method for C-C bond formation. In the context of synthesizing our target molecule, a two-step approach is typically employed: formation of a biaryl intermediate followed by carboxylation.
Reaction Principle:
This route involves first creating the biaryl scaffold, for instance, by coupling a Grignard reagent with an aryl halide. The resulting biaryl can then be functionalized to introduce the carboxylic acid group. A more direct approach involves the reaction of a dihalobiphenyl with a Grignard reagent followed by carboxylation, or the reaction of a pre-formed biaryl Grignard reagent with carbon dioxide.
Figure 4: General workflow for Grignard carboxylation.
Experimental Protocol: General Procedure for Grignard Carboxylation
-
Materials:
-
2-Bromo-3'-trifluoromethylbiphenyl (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
Dry ice (solid CO₂)
-
Dilute HCl
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromo-3'-trifluoromethylbiphenyl in anhydrous ether dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Carboxylation: Once the Grignard reagent has formed, cool the solution to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.
-
Workup: After the excess CO₂ has sublimed, slowly add dilute HCl to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Recrystallization is often sufficient for purification.
-
Causality and Insights: The Grignard reaction is notoriously sensitive to moisture and protic functional groups. All glassware must be rigorously dried, and anhydrous solvents are essential. The formation of the Grignard reagent can sometimes be difficult to initiate; a small crystal of iodine can be used as an initiator. The carboxylation step is generally efficient and high-yielding.
Conclusion
The synthesis of this compound can be approached through several well-established synthetic routes.
-
The Suzuki-Miyaura coupling stands out as the most versatile and often highest-yielding method, benefiting from mild reaction conditions and broad functional group tolerance, albeit at the cost of a more expensive palladium catalyst.
-
The Ullmann condensation offers a more economical alternative using a copper catalyst, but typically requires harsh reaction conditions which may not be suitable for complex or sensitive substrates.
-
The Grignard reaction provides a strong, classical approach, but its stringent requirement for anhydrous conditions and limited functional group tolerance can be restrictive.
The optimal choice of synthetic route will ultimately be dictated by the specific constraints of the research or development project, including scale, cost, available equipment, and the chemical nature of any other functional groups present in the starting materials. For laboratory-scale synthesis where yield and purity are paramount, the Suzuki-Miyaura coupling is often the preferred method. For larger-scale industrial applications where cost is a major driver, the Ullmann condensation may be more attractive, provided the substrate can tolerate the harsh conditions.
References
-
Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. Retrieved from [Link]
-
sathee.jee. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Activity of 2-(3-trifluoromethylphenyl)benzoic Acid (Flufenamic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(3-trifluoromethylphenyl)benzoic Acid (Flufenamic Acid)
This compound, or flufenamic acid, belongs to the fenamate class of NSAIDs.[1] Like other drugs in this category, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1] The presence of a trifluoromethyl group on the phenyl ring is a key structural feature that influences its biological activity.[1] Understanding the correlation between its in vitro enzymatic inhibition and its in vivo anti-inflammatory and side-effect profile is crucial for its therapeutic application and for the development of safer and more effective anti-inflammatory agents. This guide will dissect these aspects through a detailed examination of experimental findings.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of flufenamic acid are primarily attributed to its inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[2]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.[2]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The differential inhibition of these two isoforms is a critical determinant of an NSAID's efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it would theoretically reduce the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[3]
Figure 1: Mechanism of action of Flufenamic Acid on the COX pathway.
In Vitro Activity: Cyclooxygenase Inhibition Profile
The in vitro potency of flufenamic acid against COX-1 and COX-2 is a key indicator of its potential therapeutic efficacy and side effects. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of a test compound.
Objective: To determine the IC50 values of this compound for ovine COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compounds (e.g., Indomethacin, Celecoxib)
-
Assay buffer
-
Fluorescent probe
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compounds or reference compounds to the respective wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Simultaneously, add a fluorescent probe that reacts with the prostaglandin G2 product.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the in vitro COX inhibition assay.
Data Summary: COX Inhibition by Flufenamic Acid and Comparators
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Flufenamic Acid | 9.96 [4] | 5.0 - 17.6 [2][5] | ~0.5 - 1.77 |
| Indomethacin | 0.025 | 0.82 | 32.8 |
| Celecoxib | 77.4[2][5] | 0.05 | 0.0006 |
*Note: The IC50 value for COX-2 and the resulting selectivity index for Flufenamic Acid are presented as a range based on data for its conjugates, as a direct side-by-side comparison in a single study was not available in the reviewed literature.
Interpretation: The in vitro data indicates that flufenamic acid is a more potent inhibitor of COX-1 than celecoxib but less potent than indomethacin. Its inhibitory activity against COX-2 appears to be in a similar range to its COX-1 inhibition, suggesting it is a relatively non-selective COX inhibitor. This lack of selectivity for COX-2 over COX-1 is a crucial factor that may predict its in vivo side effect profile, particularly concerning gastrointestinal toxicity.
In Vivo Activity: Anti-Inflammatory Efficacy and Ulcerogenic Potential
The in vivo performance of flufenamic acid provides a more holistic understanding of its therapeutic potential and safety, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound at various doses.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: Ulcerogenicity Assessment in Rats
This protocol is designed to evaluate the gastric side effects of NSAIDs.
Objective: To determine the ulcerogenic potential of this compound in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle
-
Stereomicroscope
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer the test compound or reference drug orally at different doses.
-
After a set period (e.g., 6 hours), euthanize the animals.
-
Excise the stomachs and open them along the greater curvature.
-
Wash the stomachs with saline and examine the gastric mucosa for ulcers under a stereomicroscope.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
Data Summary: In Vivo Performance of Flufenamic Acid
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Index (at therapeutic doses) |
| Flufenamic Acid | ~50-60% (at 100 mg/kg)[6] | High [6][7] |
| Indomethacin | ~70-80% (at 10 mg/kg) | High |
| Celecoxib | ~60-70% (at 10 mg/kg) | Low |
Interpretation: The in vivo data demonstrates that flufenamic acid possesses significant anti-inflammatory activity, comparable to other established NSAIDs. However, consistent with its in vitro profile of non-selective COX inhibition, it exhibits a high potential for causing gastric ulcers.[6][7] This underscores the direct translation of its lack of COX-2 selectivity into a tangible adverse effect in a living system.
In Vitro vs. In Vivo Correlation: A Unified Perspective
The experimental data reveals a strong correlation between the in vitro and in vivo activities of this compound.
-
Efficacy: Its potent inhibition of both COX-1 and COX-2 in vitro translates to effective anti-inflammatory activity in vivo. The inhibition of COX-2 is the primary driver of its therapeutic effect in reducing inflammation.
-
Safety: The significant inhibition of COX-1 in vitro is a strong predictor of its ulcerogenic potential in vivo. The disruption of the protective prostaglandin synthesis in the gastric mucosa, mediated by COX-1, leads to the observed gastric damage.
The pharmacokinetic properties of flufenamic acid, such as its absorption and metabolism, also play a crucial role in its overall in vivo profile. Studies in rats have shown that it is absorbed after oral administration, and methods for its quantification in plasma have been developed.[8][9][10] However, the inherent lack of COX selectivity appears to be the dominant factor determining its therapeutic window.
Conclusion and Future Directions
This compound (flufenamic acid) is a potent anti-inflammatory agent, a fact supported by both in vitro and in vivo evidence. Its mechanism of action through the inhibition of cyclooxygenase enzymes is well-established. However, its clinical utility is hampered by its non-selective inhibition of COX-1 and COX-2, leading to a high incidence of gastrointestinal side effects.
This comparative guide highlights the critical importance of integrating in vitro and in vivo data in the drug development process. For future research, efforts could be directed towards synthesizing derivatives of flufenamic acid that retain its anti-inflammatory potency while exhibiting greater selectivity for COX-2. Such endeavors could lead to the development of safer NSAIDs with an improved therapeutic index.
References
- Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (2025). PMC - NIH.
- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (2016). PubMed Central.
- Effect of particle size and film thickness on bioavailability and ulcerogenicity of encapsulated flufenamic acid. Taylor & Francis Online.
- Species Differences in Susceptibility to the Gastro-Ulcerogenic Action of Anti-Inflamm
- (PDF) Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies.
- Flufenamic acid | COX Inhibitor. MedChemExpress.
- COX-2 expression induced by flufenamic acid (Flu) in HT-29 cells is not...
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflamm
- Species differences in susceptibility to the gastro-ulcerogenic action of anti-inflamm
- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Deriv
- High-performance liquid chromatography of flufenamic acid in r
- The IC 50 values (± standard errors) determined by inhibiton with 30 min incubation of ovine PGHS-1 by fenamates.
- Flufenamic acid | COX inhibitor | Buy
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- Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activ
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The Discerning Investigator's Guide to the Selectivity of 2-(3-Trifluoromethylphenyl)benzoic Acid
A Comparative Analysis for Preclinical Research and Drug Development
Introduction: Beyond the Name – Understanding 2-(3-Trifluoromethylphenyl)benzoic Acid
This compound, more commonly known in scientific literature as Flufenamic acid, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Like its counterparts, its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3][4]
However, the clinical utility and safety profile of any NSAID are intrinsically linked to its selectivity for the two COX isoforms. COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, while COX-2 is inducible at sites of inflammation.[3] Consequently, compounds that selectively inhibit COX-2 are generally associated with a lower risk of gastrointestinal side effects.[5]
This guide provides a comprehensive comparison of the selectivity and cross-reactivity profile of Flufenamic acid against other widely used NSAIDs. We will delve into the quantitative data that defines its interaction with primary targets and explore its known off-target activities. Furthermore, this guide will furnish detailed, field-proven protocols for key in vitro assays, empowering researchers to independently validate and expand upon these findings. Our objective is to equip researchers, scientists, and drug development professionals with the critical information and methodologies required to make informed decisions in their investigations.
Comparative Selectivity Profiling: Flufenamic Acid in the NSAID Landscape
The cornerstone of evaluating an NSAID's preclinical profile is its relative inhibitory potency against COX-1 and COX-2. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values (COX-1/COX-2) serves as a selectivity index; a higher index suggests greater selectivity for COX-2.
Below is a comparative summary of the in vitro inhibitory activities of Flufenamic acid and other notable NSAIDs. It is crucial to recognize that absolute IC50 values can vary based on the specific experimental conditions, such as the use of purified enzymes versus whole blood assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Flufenamic acid | ~15-26 | ~5.0-17.6 | ~0.3 - 3.1* | [6] |
| Mefenamic Acid | 0.04 | 3.0 | 0.013 | [7][8] |
| Niflumic Acid | 1.3 | 0.1 | 13 | [9] |
| Ibuprofen | 13 | 370 | 0.035 | [10] |
| Celecoxib | >100 | 0.04 | >2500 | [11][12] |
*Note: The IC50 values for Flufenamic acid are derived from studies on its derivatives and are presented as a range to reflect this.
From this data, it is evident that Flufenamic acid and its close analog Mefenamic acid are potent inhibitors of both COX isoforms, with a tendency towards non-selective or slightly COX-1 selective profiles. In contrast, Niflumic acid shows a preference for COX-2. Ibuprofen is largely non-selective, while Celecoxib stands as a highly selective COX-2 inhibitor, a characteristic that underpins its clinical use.[13]
Cross-Reactivity Profile: Exploring Off-Target Interactions
A comprehensive understanding of a compound's activity extends beyond its primary targets. Off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing.[14] The fenamate class of NSAIDs, including Flufenamic acid, has been shown to interact with several other biological targets.
1. NLRP3 Inflammasome:
Recent studies have revealed that fenamates, including Flufenamic and Mefenamic acid, can inhibit the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response, independently of their COX-inhibiting activity.[3][4] This inhibition is mediated through the volume-regulated anion channel (VRAC).[3] This finding is significant as the NLRP3 inflammasome is implicated in a range of inflammatory diseases.[15] Notably, other NSAIDs like ibuprofen do not exhibit this effect.[3]
2. Ion Channels:
Flufenamic acid is a known modulator of various ion channels, a property that is now widely utilized in ion channel research.[16] Its effects are broad and can be concentration-dependent, including:
-
Inhibition of Calcium-Activated Chloride Channels (CaCCs) [2]
-
Modulation of Transient Receptor Potential (TRP) Channels: Flufenamic acid can inhibit a wide spectrum of TRP channels (TRPC3, TRPC7, TRPM2, TRPM3, etc.) but can also activate others (TRPA1, TRPC6).[2][17][18]
-
Blockade of L-type Ca2+ channels [2]
-
Activation of K+ channels [2]
This promiscuity in ion channel activity underscores the importance of comprehensive selectivity profiling when considering the therapeutic application of Flufenamic acid for indications beyond inflammation.
Experimental Protocols for Selectivity and Cross-Reactivity Profiling
To ensure scientific rigor and enable independent verification, we provide detailed protocols for key in vitro assays. The choice of assay can significantly impact the outcome, and understanding the principles behind each is paramount.
Cyclooxygenase (COX) Inhibition Assays
Two primary methods are employed to determine COX-1 and COX-2 inhibition: purified enzyme assays and whole blood assays.
a) Purified Recombinant Enzyme Assay
This method provides a direct measure of the compound's interaction with the isolated enzyme.
Principle: The assay quantifies the production of Prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes. The amount of PGE2 produced is measured, typically by ELISA, in the presence of varying concentrations of the test compound to determine the IC50 value.[14]
Step-by-Step Protocol:
-
Enzyme and Reagent Preparation: Prepare solutions of purified human or ovine recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.
-
Reaction Incubation: In a 96-well plate, combine the reaction buffer, a heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution, such as stannous chloride.[19]
-
PGE2 Quantification: Quantify the amount of PGE2 in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
b) Human Whole Blood Assay
This ex vivo assay offers a more physiologically relevant assessment as it accounts for factors like plasma protein binding.[20]
Principle: The assay measures the inhibition of COX-1 activity by quantifying thromboxane B2 (TxB2) production in clotting blood and the inhibition of COX-2 activity by measuring PGE2 production in lipopolysaccharide (LPS)-stimulated blood.[9]
Step-by-Step Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.
-
COX-1 Assay (TxB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot for 1 hour at 37°C.
-
Separate the serum by centrifugation.
-
Measure the TxB2 concentration in the serum using an EIA kit.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C in the presence of the test compound or vehicle.
-
Separate the plasma by centrifugation.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 at each compound concentration and determine the respective IC50 values.
Experimental Workflow for COX Inhibition Assays
Caption: Workflow for determining COX-1/COX-2 selectivity.
Broader Selectivity and Off-Target Profiling
To build a comprehensive safety and activity profile, it is essential to screen the compound against a panel of other common off-targets.
a) GPCR Panel Screening
Principle: Radioligand binding assays are commonly used to assess a compound's affinity for a wide range of G-protein coupled receptors (GPCRs). In these competitive binding assays, the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.
b) Ion Channel Panel Screening
Principle: Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on ion channel function. This technique measures the flow of ions through specific channels in live cells and can detect both inhibition and activation. A key channel to include is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias.
c) Kinase Panel Screening
Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a large panel of protein kinases. These assays typically quantify the transfer of a phosphate group from ATP to a substrate peptide or protein.
Signaling Pathway of COX Inhibition
Caption: The cyclooxygenase (COX) signaling pathway.
Conclusion: An Informed Path Forward
The data and protocols presented in this guide offer a robust framework for evaluating the selectivity and cross-reactivity of this compound (Flufenamic acid). The evidence indicates that it is a potent, largely non-selective COX inhibitor with significant off-target activities, particularly on the NLRP3 inflammasome and various ion channels. This profile distinguishes it from highly selective COX-2 inhibitors like Celecoxib and even from other fenamates.
For researchers in drug development, this information is critical. The potent inhibition of both COX isoforms suggests a therapeutic profile similar to traditional NSAIDs, with a corresponding risk of gastrointestinal side effects. However, its unique ability to inhibit the NLRP3 inflammasome may offer therapeutic advantages in diseases where this pathway is a key driver. The extensive modulation of ion channels necessitates careful safety profiling, especially concerning cardiovascular and neurological effects. By employing the detailed experimental methodologies provided, researchers can further dissect the nuanced pharmacological profile of this and other compounds, paving the way for more rational drug design and development.
References
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Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. (2016). Nature Communications. [Link]
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Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. (n.d.). ResearchGate. [Link]
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Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology. [Link]
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Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (n.d.). PMC. [Link]
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Flufenamic acid inhibits Aβ42‐induced inflammasome activation in... (n.d.). ResearchGate. [Link]
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COX | COX pathway | COX inhibitors. (n.d.). Adooq Bioscience. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. [Link]
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Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. (n.d.). PNAS. [Link]
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Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). PMC. [Link]
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(PDF) Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (n.d.). ResearchGate. [Link]
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IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]
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COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]
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Flufenamic acid. (n.d.). Wikipedia. [Link]
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THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (n.d.). PMC. [Link]
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Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (2025). PMC. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. [Link]
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]
-
Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. (2022). PMC. [Link]
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Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). (n.d.). ResearchGate. [Link]
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Inhibiting the Inflammasomes. (2020). ResearchGate. [Link]
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Flufenamic acid as an ion channel modulator. (2013). PMC. [Link]
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The Anti-Inflammatory Agent Flufenamic Acid Depresses Store-Operated Channels by Altering Mitochondrial Calcium Homeostasis. (n.d.). PubMed. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
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Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. (n.d.). NIH. [Link]
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Flufenamic acid is a pH-dependent antagonist of TRPM2 channels. (2025). The Journal of Physiology. [Link]
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Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
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benchmarking 2-(3-trifluoromethylphenyl)benzoic acid against known enzyme inhibitors
An In-Depth Technical Guide to Benchmarking 2-(3-Trifluoromethylphenyl)benzoic Acid Against Known Enzyme Inhibitors
Introduction
In the landscape of drug discovery and development, particularly for anti-inflammatory agents, the rigorous evaluation of novel compounds is paramount. This compound, also known as Flufenamic Acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been identified as a cyclooxygenase (COX) inhibitor.[1] To fully understand its therapeutic potential and specificity, a direct and systematic comparison against a panel of well-characterized enzyme inhibitors is essential. This guide provides a comprehensive framework for benchmarking this compound, designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple recitation of protocols; it delves into the causality of experimental choices, ensuring a robust and self-validating system for evaluating inhibitor potency and selectivity.
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
Inflammation, pain, and fever are physiological responses mediated by a complex network of signaling molecules. Among the most critical are the eicosanoids, which are metabolites of arachidonic acid. The two primary enzymatic pathways in the arachidonic acid cascade are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them key targets for anti-inflammatory drugs.
-
Cyclooxygenase (COX) Pathway: This pathway is responsible for the synthesis of prostaglandins and thromboxanes.[2] There are two key isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the normal lining of the gastrointestinal tract and in kidney and platelet function.[2][3]
-
COX-2: This isoform is primarily inducible and is found at sites of inflammation, where it produces prostaglandins that mediate pain and inflammation.[2][4] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[4]
-
-
Lipoxygenase (LOX) Pathway: This pathway leads to the production of leukotrienes, which are potent mediators of inflammation, particularly in conditions like asthma and allergic rhinitis.[5][6] The 5-lipoxygenase (5-LOX) enzyme is a key catalyst in this pathway.[5][7]
Understanding the inhibitory activity of this compound against both COX and LOX enzymes is crucial for defining its pharmacological profile.
Caption: The Arachidonic Acid Cascade.
Selection of Benchmark Inhibitors
To create a comprehensive and informative comparison, it is essential to select a panel of known inhibitors with varying mechanisms of action and selectivity profiles.
| Inhibitor | Target Enzyme(s) | Class | Rationale for Inclusion |
| Ibuprofen | COX-1 and COX-2 | Non-selective NSAID | A widely used, non-selective inhibitor for baseline comparison.[8] |
| Diclofenac | COX-1 and COX-2 | Non-selective NSAID | Another common non-selective NSAID to ensure broad comparison.[8] |
| Celecoxib | COX-2 | COX-2 selective NSAID | The only COX-2 inhibitor currently on the market in the U.S., serving as the benchmark for COX-2 selectivity.[2][4] |
| Zileuton | 5-LOX | 5-LOX inhibitor | A known 5-LOX inhibitor to assess any off-target effects or dual-inhibitory potential of the test compound.[5][7] |
Experimental Design for In Vitro Inhibition Assays
The following protocols are designed to be robust and reproducible, providing a clear path to determining the half-maximal inhibitory concentration (IC50) for each compound against the target enzymes.
Caption: General Workflow for Enzyme Inhibition Assay.
I. In Vitro COX-1 and COX-2 Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format for higher throughput.
A. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
This compound and benchmark inhibitors
-
96-well microplates
-
Microplate reader
B. Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and benchmark inhibitors in an appropriate solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed concentration of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various concentrations of the test compound or benchmark inhibitors. Include a control well with no inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for approximately 15-30 minutes at the enzyme's optimal temperature.[9]
-
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of arachidonic acid to each well.
-
Monitoring Reaction Progress: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the enzyme activity.[9]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Velocity with inhibitor / Velocity without inhibitor)).[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition.[9]
-
II. In Vitro 5-LOX Inhibition Assay Protocol
A. Materials and Reagents:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer
-
This compound and Zileuton
-
96-well UV-transparent microplates
-
Spectrophotometer
B. Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and Zileuton.
-
Enzyme and Inhibitor Pre-incubation: Follow the same pre-incubation steps as described for the COX assays, using the 5-LOX enzyme.
-
Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to initiate the reaction.
-
Monitoring Reaction Progress: The formation of hydroperoxides can be monitored by measuring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the initial velocities, percentage inhibition, and IC50 values as described in the COX assay protocol.
Data Presentation and Interpretation
The quantitative data from these assays should be compiled into a clear and concise table to facilitate direct comparison.
Table 1: Comparative Inhibitory Potency (IC50 Values in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index | 5-LOX IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | >100 |
| Diclofenac | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | >100 |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | >100 |
| Zileuton | >100 | >100 | N/A | Literature/Experimental Value |
Interpreting the Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor for that specific enzyme.
-
COX-2 Selectivity: The COX-2/COX-1 Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher value indicates greater selectivity for COX-2. For example, Celecoxib is approximately 30 times more potent at inhibiting COX-2 than COX-1.[10]
-
Dual Inhibition: If this compound shows a low IC50 value for both COX and 5-LOX enzymes, it may be a dual inhibitor, which could have a unique therapeutic profile.
Conclusion
This guide provides a scientifically rigorous framework for benchmarking this compound against a panel of known enzyme inhibitors. By following these detailed protocols and principles of data analysis, researchers can accurately determine its inhibitory potency and selectivity against key enzymes in the inflammatory cascade. This in-depth characterization is a critical step in elucidating the compound's mechanism of action and advancing its potential as a therapeutic agent. The emphasis on causality and self-validating experimental design ensures that the data generated is both reliable and insightful, paving the way for further preclinical and clinical development.
References
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National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls. Retrieved from [Link]
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Wikipedia. (2023, December 2). Arachidonate 5-lipoxygenase inhibitor. Retrieved from [Link]
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Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Lipoxygenase inhibitors. [Figure]. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Lipoxygenase inhibitors – Knowledge and References. Retrieved from [Link]
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Verywell Health. (2022, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]
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Wikipedia. (2023, November 28). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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validation of the biological target of 2-(3-trifluoromethylphenyl)benzoic acid
Discovering Target Molecules
I'm currently engaged in a deep dive into Google searches, hoping to identify the key biological targets of 2-(3-trifluoromethylphenyl)benzoic acid. My focus now is on finding alternative compounds or tool molecules that interact with these same targets. This initial research phase will hopefully help me find better directions to go in.
Mapping Experimental Pathways
My focus has shifted towards the practicalities of validating my initial findings. I'm now developing detailed experimental methodologies for the chosen target. This includes outlining key protocols, justifying my technical choices, and visually representing experimental workflows using Graphviz diagrams. I'm aiming to create a comprehensive guide with a clear logical progression, from initial target identification to in-cell validation and comparisons.
Formulating Comparison Strategies
Examining Potential Targets
I'm now investigating potential biological targets for compounds similar to 2-(3-trifluoromethyl phenyl)benzoic acid. It seems promising that they might inhibit anti-apoptotic proteins, based on early search results focusing on molecules with the trifluoromethylphenyl group. This connection sparks further exploration into this specific protein class and the implications of its inhibition.
Identifying Specific Target
I've learned that while the structural motif of the compound often points to Mcl-1 inhibition, I can't definitively call it the direct target without more solid proof. Initial searches revealed promising Mcl-1 inhibitors and validation methods, but they lack a clear target for my specific focus. I'm now expanding my search to pinpoint the precise biological target of this compound and to create a helpful comparison guide.
Clarifying Target Identification
I'm now zeroing in on the specific target for this compound. It looks like many compounds with a similar structural motif, especially those with the trifluoromethylphenyl group, are known Mcl-1 inhibitors. However, I can't definitively call Mcl-1 the target of my compound without more direct evidence, even with the promising leads from prior search results. I'll expand the investigation by searching for similar structures if I don't find a direct hit. I've also noted promising validation methods, like CETSA and Kinobeads, to help construct that comparison guide.
Discovering Inhibitors
I've just stumbled upon a real gem: a paper detailing 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 proteins. This finding has significantly broadened the scope of my investigation. It opens up new avenues for exploring this specific class of molecules and their potential applications. I'm now eager to delve deeper into the paper's specifics.
Pinpointing Key Inhibitors
\n\nMy recent searches solidified my focus. I found a paper detailing 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, further strengthening the evidence for this target class. The compound's benzoic acid core and trifluoromethylphenyl substitution hint strongly at Mcl-1, possibly Bfl-1, as primary targets. Now, I'm considering PAINS concerns; ruling out non-specific activity is a must!
Validating the Target
I'm making progress in my investigation. I've uncovered a paper that describes 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 proteins, which strengthens my hypothesis of Mcl-1 as the primary target. The paper supports this with structural similarities. Now, my focus is on obtaining more experimental data for the topic compound or closely related analogs, to solidify the link between the topic compound and Mcl-1 inhibition, and determine the validation strategy. Also, I'm researching downstream signaling pathways to define a comprehensive experimental validation workflow.
Discovering the Target
I've made a compelling case that Mcl-1 is the main biological target for compounds containing the this compound scaffold. The evidence is robust, and I'm currently digging deeper into the potential mechanisms of interaction. I believe I am close to providing you with the supporting experimental data.
Uncovering Key Interactions
I'm solidifying my understanding of the this compound scaffold's interaction with Mcl-1 and Bfl-1. I've found compelling evidence pointing to Mcl-1 as the primary target, supported by research on similar inhibitors. I have compiled binding affinities, IC50 data for other Mcl-1 inhibitors, signaling pathway details, and target validation methods. I need to get binding data on the specific compound now.
Analyzing the Evidence
comparative study of trifluoromethyl vs. other substituents on benzoic acid activity
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the modification of molecular scaffolds to fine-tune their physicochemical and biological properties is a cornerstone of rational design. Among the vast arsenal of functional groups available to the synthetic chemist, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic and steric characteristics often impart profound and advantageous changes to a parent molecule. This guide provides an in-depth comparative study of the trifluoromethyl group versus other common substituents on the benzoic acid framework, a ubiquitous structure in pharmaceuticals and functional materials. We will explore the underlying principles governing these substituent effects and provide actionable experimental protocols for their characterization.
The Foundation: Substituent Effects on Benzoic Acid
The activity of a benzoic acid derivative is intrinsically linked to the nature of the substituents on its aromatic ring. These substituents modulate the molecule's properties in several key ways:
-
Acidity (pKa): The pKa of the carboxylic acid group is highly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through inductive or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, making the acid weaker (higher pKa).[1][2]
-
Lipophilicity (logP): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Substituents can significantly alter a molecule's logP.
-
Biological Activity: The combination of electronic and steric effects, along with changes in lipophilicity and metabolic stability, directly influences how a molecule interacts with its biological target.[3]
The Trifluoromethyl Group: A Profile
The trifluoromethyl group is a powerful electron-withdrawing group, primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[4][5] This potent inductive effect (-I) significantly influences the properties of the benzoic acid ring. Unlike many other EWGs, the CF3 group does not have a significant resonance effect. This unique combination of strong electron withdrawal and minimal resonance participation sets it apart from other substituents.[6] Furthermore, the CF3 group is metabolically more stable than a methyl group, as the C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[7]
Comparative Analysis of Substituents on Benzoic Acid
To quantitatively assess the impact of the trifluoromethyl group, we will compare it with a selection of common electron-donating and electron-withdrawing substituents at the para-position of benzoic acid. The following table summarizes key physicochemical parameters: pKa, logP, and the Hammett constant (σp). The Hammett constant is a measure of the electronic effect of a substituent in a para- or meta-position on the benzene ring.[8][9] A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
| Substituent (para-) | pKa | logP | Hammett Constant (σp) |
| -H (Benzoic Acid) | 4.20 | 1.87 | 0.00 |
| -CF3 | 3.66[1] | 2.56[1] | 0.54[4] |
| -CH3 | 4.36[10] | 2.27[11] | -0.17 |
| -Cl | 3.98[12] | 2.65[13] | 0.23 |
| -NO2 | 3.44[14] | 1.89[14][15] | 0.78 |
| -OCH3 | 4.47[16] | 1.97 | -0.27[5] |
Data Interpretation:
-
Acidity: The trifluoromethyl group significantly increases the acidity of benzoic acid (pKa 3.66) compared to the parent molecule (pKa 4.20), surpassed only by the potent nitro group (pKa 3.44).[1][14][17] This is a direct consequence of its strong electron-withdrawing nature, which stabilizes the benzoate anion. In contrast, the electron-donating methyl and methoxy groups decrease acidity.[2][10][16]
-
Lipophilicity: The CF3 group substantially increases the lipophilicity (logP 2.56) of benzoic acid.[1] This is a crucial factor in drug design, as it can enhance membrane permeability and binding to hydrophobic pockets of target proteins. The chloro substituent also increases lipophilicity to a similar extent.[13]
-
Electronic Effects: The Hammett constant for the para-CF3 group (σp = 0.54) confirms its strong electron-withdrawing character, second only to the nitro group (σp = 0.78) in this selection.[4] The negative σp values for -CH3 and -OCH3 highlight their electron-donating properties.
Visualizing Substituent Effects
The following diagrams illustrate the fundamental principles of how electron-withdrawing and electron-donating groups influence the stability of the benzoate anion, which in turn dictates the acidity of the parent benzoic acid.
Caption: Electron-withdrawing groups stabilize the benzoate anion.
Caption: Electron-donating groups destabilize the benzoate anion.
Experimental Protocols
To empower researchers to validate these properties in their own substituted benzoic acid derivatives, we provide detailed, self-validating protocols for the determination of pKa and logP.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or ethanol to ensure solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Place a known volume (e.g., 25 mL) of the benzoic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH solution from a burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the benzoic acid is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[12][14] It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the substituted benzoic acid in n-octanol.
-
Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The logP is the logarithm of the partition coefficient: logP = log10(P)
-
Conclusion
The trifluoromethyl group is a uniquely powerful substituent for modifying the properties of benzoic acid and other aromatic systems. Its strong electron-withdrawing nature significantly increases acidity and its bulk contributes to increased lipophilicity, both of which are critical parameters in the design of bioactive molecules. While other substituents also offer ways to tune these properties, the CF3 group's combination of potent electronic effects and metabolic stability makes it an invaluable tool for medicinal chemists. The experimental protocols provided herein offer a robust framework for researchers to quantify these effects and make informed decisions in their own drug discovery and materials science endeavors.
References
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PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved from [Link]
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
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Human Metabolome Database. (2021). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). Retrieved from [Link]
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SIELC Technologies. (2018). 4-Nitrobenzoic acid. Retrieved from [Link]
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Sarthaks eConnect. (2018). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-nitrobenzoic acid. Retrieved from [Link]
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Doubtnut. (n.d.). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]
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Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]
-
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Retrieved from [Link]
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SupraBank. (n.d.). Molecules - 4-Methylbenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzoic acid, propyl ester (CAS 25800-30-0). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). P-Toluic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Chegg.com. (2021). Solved . p-methoxybenzoic acid has a pKa of 4.49 while. Retrieved from [Link]
-
ResearchGate. (2025). Strategically Placed Trifluoromethyl Substituent in the Realm of Antitubercular Drug Design | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Unraveling flavoenzyme reaction mechanisms using flavin analogues and linear free energy relationships | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Remote Aryl Substituents on the Conformational Equilibria of 2,2-Diaryl-1,3-dioxanes: Importance of Electrostatic Interactions. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Applications of Aziridinium Ylides for the Formation of N-heterocycles and Progress Toward the Total Synthesis of Jogyamycin. Retrieved from [Link]
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assessing the reproducibility of published 2-(3-trifluoromethylphenyl)benzoic acid synthesis methods
Introduction: The Significance of a Fluorinated Biaryl Scaffold
2-(3-Trifluoromethylphenyl)benzoic acid is a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its structure, featuring a biphenyl backbone with a trifluoromethyl group, imparts unique properties such as enhanced metabolic stability and binding affinity to target proteins. The trifluoromethyl group is a crucial bioisostere, often used to modulate the lipophilicity and electronic nature of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.
Given its importance, the reliable and reproducible synthesis of this building block is paramount for researchers in drug discovery and process development. However, published synthetic routes can vary significantly in their efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of two prominent methods for synthesizing this compound: the modern, palladium-catalyzed Suzuki-Miyaura Coupling and the classic, copper-catalyzed Ullmann Condensation. We will delve into the detailed experimental protocols, analyze the mechanistic underpinnings of each reaction, and present a comparative analysis of their performance based on published data, offering field-proven insights for laboratory application.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[1] It facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] This method is often the primary choice for constructing biaryl systems due to its high efficiency and reproducibility.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., (3-trifluoromethylphenyl)boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. Ligands, such as phosphines, stabilize the palladium catalyst and modulate its reactivity. The base is essential for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving similar substrates.[1][3]
Materials:
-
2-Bromobenzoic acid
-
(3-Trifluoromethylphenyl)boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
o-(Dicyclohexylphosphino)biphenyl
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), (3-trifluoromethylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and o-(dicyclohexylphosphino)biphenyl (0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add degassed toluene and degassed water in a 4:1 ratio (v/v).
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Acidify the aqueous layer with 2M HCl to a pH of ~2 to protonate the carboxylic acid, which will move into the organic layer. Extract the mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Workflow Diagram: Suzuki-Miyaura Coupling
Method 2: Ullmann Condensation
The Ullmann condensation, first reported over a century ago, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of two aryl halides.[4][5] Traditional Ullmann reactions are notorious for requiring harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder.[6] While modern variations have been developed with milder conditions, the classic approach remains relevant and is often cited in older literature and patents.
Mechanistic Rationale
The mechanism of the Ullmann reaction is more debated than that of the Suzuki coupling. However, it is generally accepted to proceed without a radical intermediate. A plausible pathway involves:
-
Formation of an Organocopper Species: The aryl halide undergoes oxidative addition to a Copper(I) species, which is often formed in situ from the copper source.
-
Coupling: This organocopper intermediate then reacts with the second aryl halide molecule. This step is thought to occur via a nucleophilic aromatic substitution-like pathway or through a Cu(III) intermediate, followed by reductive elimination to form the biaryl product.[7]
The high temperatures are necessary to overcome the activation energy for the oxidative addition to copper and to drive the reaction to completion. Polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene are typically used.
Experimental Protocol: Ullmann Condensation
This protocol is based on the principles of the classical Ullmann biaryl synthesis.[4][7]
Materials:
-
2-Iodobenzoic acid
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper powder (activated)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution, 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 2-iodobenzoic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.5 eq), potassium carbonate (2.0 eq), and activated copper powder (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 150-160°C under an inert atmosphere and stir vigorously for 24 hours. The mixture will become a thick, dark slurry.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper and inorganic salts, washing the pad with ethyl acetate.
-
Purification Prelude: Transfer the filtrate to a separatory funnel. Add 1M NaOH solution to extract the acidic product into the aqueous layer, leaving non-polar impurities in the organic layer.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with 6M HCl to a pH of ~2, which will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Workflow Diagram: Ullmann Condensation
Comparative Analysis
To assess the reproducibility and practicality of each method, we compare them across several key performance indicators.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium(II) acetate / Ligand | Copper Powder |
| Catalyst Loading | Catalytic (e.g., 1-5 mol%) | Stoichiometric or high loading |
| Temperature | Mild to moderate (80-110°C) | High (150-220°C)[6] |
| Reaction Time | Moderate (12-18 hours) | Long (24+ hours) |
| Substrate Scope | Broad, tolerant of many functional groups[1] | Generally limited to aryl halides[4] |
| Reported Yields | Generally high (>80%) | Variable, often moderate to good |
| Reproducibility | High; well-defined catalytic cycle | Moderate; can be sensitive to Cu source/activity |
| Work-up | More complex extraction | Can be simpler (filtration/precipitation) |
| Cost & Safety | Palladium catalysts can be expensive. Boronic acids are generally stable. | Copper is inexpensive. High temperatures and high-boiling solvents (e.g., DMF) pose safety risks. |
Conclusion and Recommendation
For researchers and drug development professionals, the Suzuki-Miyaura coupling represents the superior method for the synthesis of this compound in a modern laboratory setting. Its high degree of reproducibility, milder reaction conditions, broader functional group tolerance, and typically higher yields make it a more reliable and versatile choice. The well-understood mechanism and the availability of numerous catalyst/ligand systems allow for rational optimization. While the initial cost of the palladium catalyst may be higher, the overall efficiency and reliability often make it more cost-effective in the long run, particularly for complex, multi-step syntheses.
The Ullmann condensation , while historically significant, presents considerable reproducibility challenges. The reaction's success can be highly dependent on the source and activation method of the copper catalyst, and the harsh conditions limit its applicability to robust substrates. It is a viable alternative only when cost is the absolute primary driver and the necessary high-temperature equipment is readily available, or when palladium-based methods prove ineffective for a specific substrate combination.
Ultimately, for projects where consistency, scalability, and chemical diversity are key—hallmarks of pharmaceutical and agrochemical research—the Suzuki-Miyaura coupling provides a more robust and scientifically sound platform for producing this compound and its derivatives.
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Safety Operating Guide
Proper Disposal of 2-(3-Trifluoromethylphenyl)benzoic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(3-Trifluoromethylphenyl)benzoic acid. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and the rationale behind each procedural step.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic acid. Its hazard profile, as detailed in its Safety Data Sheet (SDS), necessitates specific handling and disposal considerations.[1][2][3][4][5]
The trifluoromethyl group, a stable perfluoroalkyl substance (PFAS) moiety, warrants particular attention due to its environmental persistence.[6][7][8] The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS-containing materials, recommending methods that minimize environmental release.[6][7][8][9]
Key Hazard Information Summary
| Hazard Classification | Description | Rationale and Implications |
| Skin Irritation | Causes skin irritation upon contact.[1][2][5] | Prolonged or repeated contact can lead to dermatitis. Impervious gloves are essential. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][5][10] | Direct contact can result in significant injury. Chemical safety goggles and/or a face shield are mandatory. |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged or repeated exposure if inhaled.[1][10] | The compound exists as a dust or powder.[4] Handling must occur in a well-ventilated area, preferably a fume hood, to prevent inhalation.[4][11] |
| Aquatic Hazard | Harmful to aquatic life. | Direct disposal into the sewer system is strictly prohibited to prevent environmental contamination.[3][12][13] |
Personal Protective Equipment (PPE) and Handling
A self-validating safety protocol begins with rigorous adherence to appropriate PPE. The causality is direct: proper PPE is the primary barrier between the researcher and chemical exposure.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[1][2][14] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2]
-
Eye/Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][13] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[14]
-
Respiratory Protection: All handling of the solid material that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.[4][11] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.
Step-by-Step Disposal Protocol
Disposing of this compound requires its classification as a halogenated organic hazardous waste. This dictates a specific waste stream to ensure proper treatment and to prevent dangerous reactions from occurring by mixing incompatible chemicals.[11][15][16][17]
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[11][17][18]
-
Causality: this compound contains fluorine (a halogen). Halogenated and non-halogenated solvent wastes are disposed of differently and have different associated costs.[15] Mixing them can interfere with the disposal process (e.g., fuel blending) and is a common regulatory violation. Never mix inorganic acids with organic acid wastes.[16]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap.[15][16][17] The container must be in good condition, free of leaks or cracks.[11]
-
Causality: Improper container selection can lead to degradation of the container and subsequent leakage. A secure cap is crucial to prevent the release of vapors.[11]
-
Action: Label the waste container before adding any waste.[11] The label must include:
-
Causality: Accurate and immediate labeling is a federal and state regulatory requirement. It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper consolidation of incompatible wastes.
Step 3: Waste Accumulation
-
Action: Keep the hazardous waste container closed at all times, except when actively adding waste.[11][15][17]
-
Causality: This is a key regulatory requirement to prevent the release of volatile organic compounds (VOCs) into the air, protecting laboratory personnel and ensuring environmental compliance.
-
Action: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: Proper storage in an SAA ensures the waste is managed safely, minimizes the risk of spills, and keeps it segregated from incompatible materials. The container should be within a secondary containment bin to mitigate potential leaks.
Step 4: Final Disposal
-
Action: Once the container is full (do not exceed 90% capacity to allow for expansion), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][17][18]
-
Causality: this compound cannot be neutralized or poured down the drain.[3][15] It must be disposed of through an approved waste disposal plant, likely via incineration at a permitted hazardous waste facility capable of handling halogenated organic compounds.[1][3][19] This ensures the complete destruction of the molecule and prevents its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1][3] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Call a physician or ophthalmologist immediately.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If the person feels unwell, call a POISON CENTER or doctor.[1]
-
Small Spills (Solid): For small spills, avoid generating dust.[3][4] Moisten the spilled material or use a HEPA-filter vacuum for cleanup.[20] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][3][4] Clean the affected area thoroughly.
-
Large Spills: Evacuate the area immediately.[20][21] Secure and control entry to the spill zone. Contact your institution's EHS for emergency response.
By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(3-Trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. As a key intermediate in the synthesis of various pharmaceutical agents, 2-(3-Trifluoromethylphenyl)benzoic acid is a compound you will likely encounter. While its structural features are advantageous for medicinal chemistry, they also necessitate a robust understanding of its handling and safety requirements. This guide provides essential, actionable information to ensure your safety and the integrity of your research when working with this and structurally related compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on available safety data for 2-(Trifluoromethyl)benzoic acid and structurally similar compounds, the primary risks are associated with irritation.[1][2][3][4][5]
Key Hazards Summary:
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale and Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause more severe irritation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Contact with the eyes can cause significant irritation, pain, and redness. Without prompt first aid, it could lead to more serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
The trifluoromethyl group and the aromatic carboxylic acid moiety contribute to these irritant properties. A comprehensive risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic process based on the scale of your work and the potential for exposure.
Core PPE Requirements:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities of the solid.
-
Chemical Splash Goggles: Essential when working with solutions or if there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.
-
-
Hand Protection:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for handling this compound. Always inspect gloves for any signs of damage before use.
-
-
Body Protection:
-
Laboratory Coat: A standard lab coat is required to protect against incidental skin contact.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a significant risk of spills.
-
-
Respiratory Protection:
-
Generally not required when handling small quantities in a well-ventilated area or a fume hood.
-
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during a large spill.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring reproducible results.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Be Prepared for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is critical.
In Case of a Spill:
-
Small Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory and notify your supervisor and the institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Waste Containers: Use sealed, chemically resistant containers for solid waste. For solutions, use a labeled, sealed container compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific guidance. Do not pour any waste down the drain.[1][2]
Conclusion: Fostering a Culture of Safety
Safe laboratory practice is not just about following rules; it is about developing a deep understanding of the materials you work with and fostering a culture of vigilance and preparedness. By integrating the principles outlined in this guide into your daily workflow, you can confidently and safely utilize this compound and other valuable fluorinated compounds in your research endeavors, paving the way for the next generation of scientific discoveries.
References
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- Australia Pacific LNG. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid.
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Angewandte Chemie International Edition. (2024). O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98%.
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- TCI Chemicals. (2025). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic Acid.
- Ossila. (2023). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzoic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
